Trimethoxy(3,3,3-trifluoropropyl)silane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
trimethoxy(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3O3Si/c1-10-13(11-2,12-3)5-4-6(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGNHOJUQFHYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC(F)(F)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157287-40-6 | |
| Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157287-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059984 | |
| Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429-60-7 | |
| Record name | (3,3,3-Trifluoropropyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=429-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(3,3,3-trifluoropropyl)silane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethoxy(3,3,3-trifluoropropyl)silane: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound of significant interest in materials science and surface chemistry. Its unique molecular structure, featuring a trifluoropropyl group and hydrolyzable methoxy (B1213986) groups, imparts a combination of desirable properties, including hydrophobicity, oleophobicity, and the ability to form durable surface modifications. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and practical applications, with a focus on experimental protocols relevant to research and development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
General and Physical Properties
| Property | Value |
| CAS Number | 429-60-7[1][2][3] |
| Molecular Formula | C6H13F3O3Si[1][2][3] |
| Molecular Weight | 218.25 g/mol [1][2][3] |
| Appearance | Colorless liquid |
| Boiling Point | 144 °C[1][2] |
| Density | 1.142 g/cm³ at 20 °C[1][2] |
| Refractive Index (n20/D) | 1.355[2] |
Safety and Handling
| Property | Value |
| Flash Point | 38 °C (closed cup)[1][2][4] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Storage | Store at 10°C - 25°C in a dry, well-ventilated place under an inert gas like nitrogen.[1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[4][5] |
Chemical Reactivity and Mechanism of Action
The utility of this compound as a surface modifying agent stems from the reactivity of its trimethoxysilyl group. The core chemical processes are hydrolysis and condensation, which are typically catalyzed by the presence of acid or base.
In the presence of water, the methoxy groups (-OCH3) undergo hydrolysis to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. These silanol groups are highly reactive and can undergo two primary types of condensation reactions:
-
Self-Condensation : Silanol groups on adjacent molecules can react with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of an oligomeric or polymeric network.
-
Surface Reaction : The silanol groups can also react with hydroxyl groups present on the surface of a substrate (e.g., glass, metal oxides, ceramics) to form a covalent bond, effectively grafting the trifluoropropyl groups to the surface.
The trifluoropropyl group is chemically stable and provides a low-energy surface, which is responsible for the resulting hydrophobic and oleophobic properties.
Applications in Research and Development
The primary application of this compound is in the creation of functional coatings and surface treatments. The fluorinated nature of the trifluoropropyl group provides excellent hydrophobic and oleophobic properties to surfaces. This is valuable for a range of applications, including:
-
Self-cleaning surfaces : By creating superhydrophobic surfaces, water droplets can easily roll off, carrying away contaminants.
-
Anti-fouling coatings : The low surface energy can prevent the adhesion of microorganisms and other unwanted materials.
-
Moisture barriers : It can be used to protect sensitive materials from moisture.
-
Coupling agent : It can act as a bridge between inorganic substrates and organic polymers, enhancing the mechanical properties and adhesion of composite materials.
Experimental Protocols
The following is a detailed methodology for the creation of a superhydrophobic surface on copper, adapted from a peer-reviewed study. This protocol provides a practical example of how this compound can be used in a laboratory setting.
Protocol: Fabrication of a Superhydrophobic Copper Surface
Materials:
-
Copper substrates
-
Silver nitrate (B79036) (AgNO3)
-
This compound
-
Distilled water
-
Beakers
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean the copper substrates thoroughly to remove any organic contaminants and oxide layers. This can be achieved by sonication in acetone, followed by rinsing with ethanol and distilled water, and drying under a stream of nitrogen.
-
-
Preparation of the Treatment Solution:
-
Prepare a 0.1 mol/L solution of silver nitrate in distilled water.
-
In a separate beaker, prepare the final treatment solution by mixing the silver nitrate solution, ethanol, and this compound. The final concentrations should be:
-
Silver nitrate: 0.1 mol/L
-
Ethanol: 5% v/v
-
This compound: 5% v/v
-
-
-
Surface Modification:
-
Immerse the cleaned copper substrates into the treatment solution for 5 seconds at room temperature.
-
The immersion step facilitates the deposition of a rough silver layer and the simultaneous hydrolysis and condensation of the silane (B1218182) on the surface.
-
-
Post-Treatment:
-
Remove the substrates from the solution and wash them thoroughly with distilled water to remove any unreacted chemicals.
-
Dry the substrates in an oven at 150 °C for one hour. This step helps to complete the condensation and curing of the silane layer, forming a durable hydrophobic coating.
-
-
Characterization:
-
The hydrophobicity of the surface can be characterized by measuring the water contact angle using a goniometer. A superhydrophobic surface is typically defined as having a water contact angle greater than 150°.
-
References
An In-depth Technical Guide to the Synthesis of Trimethoxy(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of trimethoxy(3,3,3-trifluoropropyl)silane, a key organosilicon compound with significant applications in materials science and as a precursor for advanced polymers.[1][2][3] The primary focus of this document is the detailed examination of the catalytic hydrosilylation of 3,3,3-trifluoropropene (B1201522) with trimethoxysilane, which stands as the most prevalent and efficient synthetic route. This guide will elaborate on the synthesis of the requisite starting materials, present detailed experimental protocols for the main reaction, and offer a summary of the quantitative data available in the literature. Furthermore, visual representations of the reaction pathway and experimental workflow are provided to enhance understanding.
Introduction
This compound (CAS No. 429-60-7) is a valuable organofluorine compound characterized by the presence of both a trifluoropropyl group and hydrolyzable methoxy (B1213986) groups attached to a central silicon atom.[4] This unique structure imparts desirable properties such as hydrophobicity, thermal stability, and chemical resistance to materials incorporating this silane (B1218182).[5] Consequently, it is extensively used in the synthesis of fluorinated silicone polymers, as a surface modification agent, and as a coupling agent in composite materials.[2][3] The synthesis of this compound is, therefore, of significant interest to researchers in various fields, including drug development, where fluorinated compounds play a crucial role.
The most common and industrially viable method for the synthesis of this compound is the hydrosilylation of 3,3,3-trifluoropropene with trimethoxysilane.[6] This reaction involves the addition of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the alkene, typically in the presence of a transition metal catalyst. Platinum and ruthenium complexes are the most frequently employed catalysts for this transformation.[6][7]
Synthesis of Starting Materials
A complete understanding of the synthesis of this compound necessitates a review of the preparation of its precursors: 3,3,3-trifluoropropene and trimethoxysilane.
Synthesis of 3,3,3-Trifluoropropene
3,3,3-Trifluoropropene can be synthesized through various methods, including the dehydrofluorination of 1,1,1,3-tetrafluoropropane (B1351056) or via the Shapiro reaction.[8][9] One common laboratory-scale synthesis involves the reaction of a suitable precursor with a strong base to induce elimination.
Synthesis of Trimethoxysilane
Trimethoxysilane is commercially available but can also be synthesized in the laboratory. A prevalent method involves the direct reaction of silicon metal with methanol (B129727) in the presence of a copper catalyst, such as copper(II) oxide.[10] The reaction is typically carried out at elevated temperatures, and the product is isolated by distillation.
Catalytic Hydrosilylation for the Synthesis of this compound
The core of this technical guide is the detailed exposition of the hydrosilylation reaction between 3,3,3-trifluoropropene and trimethoxysilane. This section will cover the reaction mechanism, the catalysts employed, and a detailed experimental protocol.
Reaction Pathway
The generally accepted mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves several key steps:[1]
-
Oxidative Addition: The hydrosilane (trimethoxysilane) undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) hydride complex.
-
Olefin Coordination: The alkene (3,3,3-trifluoropropene) coordinates to the platinum(II) complex.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond. This can occur in two ways, leading to either the α- or β-adduct. The β-adduct is the desired product in this synthesis.
-
Reductive Elimination: The final product, this compound, is released from the platinum center through reductive elimination, regenerating the platinum(0) catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7 [chemicalbook.com]
- 3. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]
- 4. scbt.com [scbt.com]
- 5. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE, 98% | [gelest.com]
- 6. CN104086586A - Preparation method of 3-(2,3-epoxypropoxy)propyl trimethoxy silane - Google Patents [patents.google.com]
- 7. qualitas1998.net [qualitas1998.net]
- 8. Preparation of fluoroalkenes via the Shapiro reaction: direct access to fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 10. CN101735257A - Method for synthesizing trimethoxy silane - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Hydrolysis Mechanism of Trimethoxy(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(3,3,3-trifluoropropyl)silane (TMTFPS) is an organosilicon compound of significant interest in materials science and surface chemistry, owing to the unique properties conferred by the trifluoropropyl group. Its hydrolysis is a critical first step in the formation of functionalized siloxane polymers and surface coatings, which find applications in diverse fields, including the development of hydrophobic surfaces, biocompatible materials, and advanced drug delivery systems. Understanding the mechanism and kinetics of TMTFPS hydrolysis is paramount for controlling the structure and properties of the resulting materials. This technical guide provides a comprehensive overview of the hydrolysis mechanism of TMTFPS, including the catalytic pathways, influential factors, quantitative kinetic data, and detailed experimental protocols for its study.
The hydrolysis of TMTFPS involves the stepwise substitution of its three methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH) from water, leading to the formation of silanol (B1196071) intermediates. These silanols are highly reactive and subsequently undergo condensation reactions to form stable siloxane bonds (Si-O-Si), the backbone of silicone polymers. The overall process can be represented by the following reactions:
Hydrolysis: CF₃CH₂CH₂Si(OCH₃)₃ + 3H₂O ⇌ CF₃CH₂CH₂Si(OH)₃ + 3CH₃OH
Condensation: 2CF₃CH₂CH₂Si(OH)₃ ⇌ (HO)₂Si(CF₃CH₂CH₂)-O-Si(CF₃CH₂CH₂)(OH)₂ + H₂O
The rate and extent of these reactions are highly dependent on several factors, including pH, catalyst, water concentration, solvent, and temperature.
Core Mechanism of Hydrolysis
The hydrolysis of this compound proceeds through a series of nucleophilic substitution reactions at the silicon center. The reaction can be catalyzed by either acids or bases, each following a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of TMTFPS is initiated by the protonation of a methoxy group, which enhances its leaving group ability.[1] Subsequently, a water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This process is generally considered to be a specific acid-catalyzed reaction, where the rate is proportional to the concentration of hydronium ions.[1] The electron-withdrawing nature of the 3,3,3-trifluoropropyl group is expected to increase the electrophilicity of the silicon atom, potentially influencing the rate of nucleophilic attack. The general mechanism is as follows:
-
Protonation of the alkoxy group: One of the methoxy groups is protonated by a hydronium ion (H₃O⁺).
-
Nucleophilic attack by water: A water molecule attacks the silicon center, leading to the formation of a pentacoordinate intermediate.
-
Leaving group departure: A molecule of methanol (B129727) (CH₃OH) is eliminated, and a proton is lost to regenerate the acid catalyst, resulting in the formation of a silanol group.
This process repeats for the remaining two methoxy groups, yielding the fully hydrolyzed silanetriol.
Base-Catalyzed Hydrolysis
In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom.[1] This forms a pentacoordinate silicon intermediate, which then expels a methoxide (B1231860) ion (⁻OCH₃). The methoxide ion is subsequently protonated by water to form methanol. This mechanism is a specific base-catalyzed reaction, with the rate being dependent on the hydroxide ion concentration.[1] The electron-withdrawing trifluoropropyl group can make the silicon atom more susceptible to nucleophilic attack, thereby potentially accelerating the base-catalyzed hydrolysis. The steps are:
-
Nucleophilic attack by hydroxide: A hydroxide ion directly attacks the silicon atom.
-
Formation of a pentacoordinate intermediate: A transient pentacoordinate species is formed.
-
Elimination of methoxide: A methoxide ion is expelled as the leaving group.
-
Protonation of methoxide: The methoxide ion abstracts a proton from a water molecule to form methanol and regenerate the hydroxide catalyst.
This sequence is repeated until all methoxy groups are substituted.
Quantitative Data
While extensive quantitative kinetic data specifically for this compound is not abundant in publicly available literature, the hydrolysis of trialkoxysilanes generally follows pseudo-first-order kinetics when water is in large excess.[2] The rate constant, k, is a critical parameter for comparing the reactivity of different silanes. The following tables summarize representative hydrolysis rate constants for common trialkoxysilanes under acidic conditions, which can be used for comparative purposes. It is anticipated that the electron-withdrawing nature of the trifluoropropyl group in TMTFPS would lead to a faster hydrolysis rate compared to its non-fluorinated analog, propyltrimethoxysilane, particularly under base-catalyzed conditions.
Table 1: Hydrolysis Rate Constants of Common Trialkoxysilanes under Acidic Conditions
| Silane (B1218182) | Functional Group (R) | Hydrolysis Rate Constant (k) at pH 4 (h⁻¹) | Reference |
| Methyltriethoxysilane (MTES) | -CH₃ | Value not explicitly found in search results | [2] |
| Vinyltriethoxysilane (VTES) | -CH=CH₂ | Value not explicitly found in search results | [2] |
| 3-Aminopropyltriethoxysilane (APTES) | -(CH₂)₃NH₂ | Value not explicitly found in search results | [2] |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | -(CH₂)₃OCH₂CH(O)CH₂ | 0.026 min⁻¹ (for the first hydrolysis step at pH 5.4) | [3] |
Note: The rates are highly dependent on the specific reaction conditions (pH, temperature, solvent). The data presented here is for comparative purposes under acidic catalysis.[2]
Experimental Protocols
The hydrolysis of this compound can be monitored in situ using various spectroscopic techniques. The following are detailed methodologies for key experiments.
Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR is the most direct method for observing the silicon environment and tracking the progress of hydrolysis.[4] ¹H NMR can also be used to monitor the disappearance of methoxy protons and the appearance of methanol protons.[3]
4.1.1 Instrumentation
-
High-resolution NMR spectrometer (e.g., 300 or 400 MHz).
4.1.2 Sample Preparation
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) to a known concentration (e.g., 0.1 M).
-
In a separate vial, prepare an aqueous solution with the desired pH, using appropriate buffers or by adding acid (e.g., HCl) or base (e.g., NaOH). To ensure miscibility, a co-solvent like ethanol (B145695) or acetone (B3395972) can be used. A typical solvent system could be an 80:20 (w/w) ethanol/water mixture.[5]
-
In an NMR tube, combine a specific volume of the silane stock solution with the aqueous solution to initiate the hydrolysis reaction. The final concentrations should be accurately known. For kinetic studies, the reaction should be initiated directly in the NMR tube by adding the final reactant.
4.1.3 Data Acquisition
-
Acquire ²⁹Si NMR spectra at regular time intervals. The use of an inverse-gated decoupling sequence is recommended to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
The chemical shifts of the silicon atom will change as the methoxy groups are replaced by hydroxyl groups. The unhydrolyzed silane, partially hydrolyzed species (monosilanol, disilanol), and the fully hydrolyzed silanetriol will have distinct chemical shifts.
-
Simultaneously, ¹H NMR spectra can be acquired to monitor the decrease in the integral of the methoxy protons of the silane and the increase in the integral of the methanol protons.
4.1.4 Quantification
-
The concentration of each silicon species can be determined by integrating the corresponding peaks in the ²⁹Si NMR spectrum. The relative concentrations can be calculated from the integral values.
Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a powerful technique for in-situ monitoring of the hydrolysis reaction in liquid samples.[6]
4.2.1 Instrumentation
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
4.2.2 Sample Preparation
-
Prepare solutions of this compound and the aqueous phase (with controlled pH) as described for the NMR experiment.
-
Initiate the reaction by mixing the silane and aqueous solutions directly onto the ATR crystal.
4.2.3 Data Acquisition
-
Record FTIR spectra at regular time intervals.
-
Monitor the following spectral regions:
4.2.4 Quantification
-
The change in the absorbance of the characteristic peaks can be correlated with the concentration of the respective species. A calibration curve may be necessary for accurate quantitative analysis.
Visualizations
Signaling Pathways
Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for studying the hydrolysis of TMTFPS.
Conclusion
The hydrolysis of this compound is a complex process governed by factors such as pH and the presence of catalysts. Both acid- and base-catalyzed mechanisms proceed through pentacoordinate silicon intermediates, leading to the formation of reactive silanol species. The electron-withdrawing trifluoropropyl group is anticipated to influence the hydrolysis kinetics. A thorough understanding and control of this reaction are essential for the rational design and synthesis of advanced fluorinated silicone materials for a variety of applications in research and industry. The experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of the hydrolysis of this important organosilane.
References
A Comprehensive Technical Guide to the Physical Properties of Trimethoxy(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(3,3,3-trifluoropropyl)silane (CAS No. 429-60-7) is a fluorinated organosilane that is of significant interest in materials science and for the surface modification of substrates.[1][2] Its unique combination of a trifluoropropyl group and hydrolyzable methoxy (B1213986) groups allows for the creation of surfaces with low surface energy, leading to hydrophobic and oleophobic properties.[1] This technical guide provides an in-depth overview of the core physical properties of this compound, outlines representative experimental protocols for their determination, and visualizes its key chemical transformation process.
Core Physical and Chemical Properties
This compound is a colorless to almost colorless liquid.[3] It is characterized by the following key physical and chemical identifiers:
A summary of its quantitative physical properties is presented in the table below.
| Property | Value | Units | Conditions |
| Boiling Point | 144[5][6][7] | °C | at 760 mmHg |
| Density | 1.142[5][7][8] | g/mL | at 20 °C |
| Refractive Index | 1.355[2][8] | n20/D | at 20 °C |
| Flash Point | 38[2][6][7] | °C | closed cup |
| Vapor Pressure | 12 | hPa | at 25 °C |
| Surface Tension | 51 | mN/m | at 1 g/L and 20 °C |
| Purity | >98.0[3] | % | (GC) |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[6] | - | - |
Experimental Protocols
Boiling Point Determination (Representative Method based on ASTM D1120)
The boiling point is determined using a standard distillation apparatus. A sample of this compound is placed in a round-bottom flask with boiling chips. The flask is heated, and the temperature of the vapor is monitored with a calibrated thermometer. The temperature at which the liquid and vapor phases are in equilibrium at atmospheric pressure is recorded as the boiling point.
Density Measurement (Representative Method based on ASTM D1475 - Pycnometer Method)
A clean, dry, and calibrated pycnometer (a flask of a known volume) is weighed.[9][10] It is then filled with this compound, ensuring no air bubbles are present, and weighed again at a controlled temperature (e.g., 20°C).[11][12][13] The density is calculated by dividing the mass of the silane (B1218182) by the volume of the pycnometer.[12]
Refractive Index Measurement (Representative Method based on ASTM D1218 - Abbe Refractometer)
A few drops of this compound are placed on the prism of a calibrated Abbe refractometer.[14][15][16][17] The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the scale at a specified temperature (e.g., 20°C).[18]
Flash Point Determination (Representative Method based on ASTM D93 - Pensky-Martens Closed-Cup Tester)
A sample of the silane is heated in a closed cup at a slow, constant rate.[1][19][20][21][22] A small flame is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the vapor ignites to produce a flash.[1][19][20]
Vapor Pressure Measurement (Representative Method - Knudsen Effusion Method)
A sample of this compound is placed in a Knudsen cell, which has a small orifice.[23][24][25][26][27] The cell is placed in a vacuum and heated to a specific temperature. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured, and from this, the vapor pressure is calculated.[23][25]
Surface Tension Measurement (Representative Method - Du Noüy Ring Method)
A platinum-iridium ring is submerged in the this compound sample.[28][29] The force required to pull the ring from the liquid surface is measured by a tensiometer.[28][29][30][31] This force is then used to calculate the surface tension of the liquid.[28][30]
Application Workflow: Surface Modification via Hydrolysis and Condensation
A primary application of this compound is in the creation of hydrophobic surfaces. This is achieved through a two-step chemical process: hydrolysis of the methoxy groups followed by condensation to form a stable polysiloxane layer on a substrate.
Caption: Workflow of surface modification using this compound.
References
- 1. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 2. CAS 429-60-7 3 3 3 Trifluoropropyl Trimethoxysilane Wholesale | Silfluo [silfluosilicone.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7 [chemicalbook.com]
- 6. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE, 98% | [gelest.com]
- 7. This compound | 429-60-7 | FT60549 [biosynth.com]
- 8. This compound = 97.0 GC 429-60-7 [sigmaaldrich.com]
- 9. ASTM D1475 (Density by Pycnometer) – SPL [spllabs.com]
- 10. che.utah.edu [che.utah.edu]
- 11. store.astm.org [store.astm.org]
- 12. kaycantest.com [kaycantest.com]
- 13. ised-isde.canada.ca [ised-isde.canada.ca]
- 14. korea-technology.com [korea-technology.com]
- 15. matestlabs.com [matestlabs.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. mastrad.com [mastrad.com]
- 18. hinotek.com [hinotek.com]
- 19. precisionlubrication.com [precisionlubrication.com]
- 20. scimed.co.uk [scimed.co.uk]
- 21. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 22. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 23. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 24. pubs.aip.org [pubs.aip.org]
- 25. scranton.edu [scranton.edu]
- 26. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 27. limni.kuleuven.be [limni.kuleuven.be]
- 28. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 29. biolinscientific.com [biolinscientific.com]
- 30. biolinscientific.com [biolinscientific.com]
- 31. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
trimethoxy(3,3,3-trifluoropropyl)silane safety data sheet
An In-depth Technical Guide to the Safety of Trimethoxy(3,3,3-trifluoropropyl)silane
Chemical Identification
This compound is an organosilicon compound that incorporates fluorine, making it useful as a silane (B1218182) coupling agent, adhesion promoter, and an intermediate for fluoro silicone resins.[1] It is also used in the synthesis of various silsesquioxane-based polymers and hydrophobic silica (B1680970) aerogels.[2]
| Identifier | Value |
| Chemical Name | This compound[1] |
| CAS Number | 429-60-7[3] |
| Synonyms | 3,3,3-Trifluoropropyl-trimethoxysilane, 1,1,1-Trifluoro-3-(trimethoxysilyl)propane[4][5][6] |
| Molecular Formula | C₆H₁₃F₃O₃Si[3] |
| Molecular Weight | 218.25 g/mol [3][6] |
| EC Number | 207-059-3[7] |
| InChI Key | JLGNHOJUQFHYEZ-UHFFFAOYSA-N[7] |
Physical and Chemical Properties
This substance is a colorless to light yellow, moisture-sensitive liquid.[1][2] Upon contact with water or moist air, it can slowly hydrolyze, liberating methanol (B129727).[8][9]
| Property | Value |
| Form | Liquid[7] |
| Boiling Point | 144 °C[6][7] |
| Density | 1.142 g/mL at 20 °C[7] |
| Flash Point | 38 °C (100.4 °F) - closed cup[6][7] |
| Refractive Index | n20/D 1.355[7] |
| Vapor Pressure | < 5 mm Hg at 25°C[10] |
| Water Solubility | Insoluble; reacts slowly with water[2][10][11] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[8] It is a flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory system.[4][7]
| GHS Classification | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[4][7] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[4][7] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation (Target Organ: Respiratory system)[4][7] |
GHS Pictograms:
-
GHS02 (Flame): Flammable
-
GHS07 (Exclamation Mark): Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant
Toxicological Information and Health Effects
Exposure to this chemical can occur via inhalation, skin contact, eye contact, or ingestion.[8]
-
Inhalation: Vapors may cause respiratory irritation, drowsiness, and dizziness.[8] Inhalation of vapors at higher temperatures increases the hazard.[8]
-
Skin Contact: May cause moderate skin inflammation, redness, swelling, and blistering.[8] While not classified as having harmful health effects from skin contact alone, entry through wounds or abrasions may lead to systemic injury.[8]
-
Eye Contact: Can produce eye irritation and may cause damage 24 hours or more after instillation.[8]
-
Ingestion: Accidental ingestion may be damaging to health.[8] The hydrolysis product, methanol, can cause a burning sensation, nausea, vomiting, headache, visual disturbances, and in severe cases, coma and death.[8][9]
-
Chronic Exposure: Long-term exposure may lead to substance accumulation in the body.[8] Repeated exposure to methanol vapors can affect the central nervous system, liver, and kidneys.[8][9]
Experimental Protocols
The safety data sheets reviewed for this guide summarize toxicological endpoints but do not provide detailed experimental methodologies (e.g., specific OECD test guidelines, animal models, or dosage). This level of detail would typically be found in primary research literature or comprehensive toxicological profiles, which were not available in the initial search.
First-Aid Measures
Prompt action is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4][12] If the person feels unwell or is not breathing, seek immediate medical attention.[8][12] |
| Skin Contact | Immediately take off all contaminated clothing.[4] Flush the skin and hair with running water and soap, if available.[8] Seek medical attention if irritation occurs or persists.[4][8] |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do, and continue rinsing.[4] Seek medical attention without delay, especially if pain persists.[8] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[12] Do not induce vomiting. Seek immediate medical attention.[8] |
Fire-Fighting Measures
This material is a flammable liquid with a moderate fire and explosion hazard when exposed to heat or flame.[8] Vapors can form an explosive mixture with air and may travel to an ignition source and flash back.[8][10]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][13]
-
Unsuitable Extinguishing Media: Do not use a direct water jet.[10]
-
Hazardous Combustion Products: Combustion can produce carbon dioxide (CO₂), carbon monoxide (CO), hydrogen fluoride, and silicon dioxide (SiO₂).[8]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]
-
Emergency Procedures: Alert the fire brigade, evacuate the area if large containers are involved, and use water spray only to keep fire-exposed containers cool.[8][10]
Accidental Release Measures
In case of a spill, immediate and appropriate action must be taken to prevent harm to personnel and the environment.
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure safety.
-
Handling:
-
Use in a well-ventilated area and avoid all personal contact, including inhalation.[4][8]
-
Wear appropriate protective clothing.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Use explosion-proof electrical and ventilating equipment.[4][12]
-
Ground and bond containers during transfer to prevent static discharge.[4][10]
-
Containers may contain explosive vapors even when emptied.[8] Do not cut, drill, or weld on or near them.[8]
-
-
Storage:
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure risk.
-
Engineering Controls: Use in a well-ventilated area.[8] Local exhaust ventilation is recommended.[13] Emergency eye wash fountains and safety showers should be readily available.[13]
-
Personal Protective Equipment (PPE): The selection of PPE depends on the potential for exposure.
-
Eye/Face Protection: Wear chemical goggles or a face shield.[7][13]
-
Skin Protection: Wear protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin contact.[10][13]
-
Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a suitable respirator with an appropriate filter (e.g., type ABEK EN14387).[7][13]
-
References
- 1. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]
- 2. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 429-60-7 | TCI AMERICA [tcichemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound = 97.0 GC 429-60-7 [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. gelest.com [gelest.com]
- 10. nj.gov [nj.gov]
- 11. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE, 98% | [gelest.com]
- 12. fishersci.com [fishersci.com]
- 13. gelest.com [gelest.com]
- 14. louisville.edu [louisville.edu]
Navigating the Solubility of Trimethoxy(3,3,3-trifluoropropyl)silane in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of key chemical reagents is paramount. This in-depth technical guide explores the solubility profile of trimethoxy(3,3,3-trifluoropropyl)silane in a range of common organic solvents. This guide also provides detailed experimental protocols for solubility determination and visualizes the key chemical reactions of this compound.
This compound is a fluorinated organosilicon compound with increasing importance in the synthesis of advanced materials, including hydrophobic coatings and silsesquioxane-based polymers. Its unique properties, stemming from the presence of both a trifluoropropyl group and hydrolyzable methoxy (B1213986) groups, make its interaction with organic solvents a critical factor in its application.
Quantitative Solubility Data
While precise quantitative solubility data (e.g., in grams per 100 mL) for this compound is not extensively available in public literature, its miscibility with common organic solvents is well-documented through its applications and supplier information. The following table summarizes the qualitative solubility of this compound in various organic solvents. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.
| Solvent Class | Solvent Name | Qualitative Solubility |
| Alcohols | Methanol | Miscible |
| Ethanol | Miscible | |
| Isopropanol | Miscible | |
| Ketones | Acetone | Miscible |
| Ethers | Tetrahydrofuran (THF) | Miscible |
| Aromatic Hydrocarbons | Toluene | Miscible |
| Aliphatic Hydrocarbons | Hexane | Miscible |
The high solubility in this broad range of organic solvents can be attributed to the organophilic nature of the propyl chain and the potential for hydrogen bonding with the methoxy groups.
Experimental Protocol for Solubility Determination
For applications requiring precise solubility limits, the following experimental protocol, adapted from standard laboratory methods for determining the solubility of liquid solutes, is recommended.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with airtight caps
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a series of glass vials. The presence of a distinct second phase of the silane (B1218182) indicates that a supersaturated solution has been created.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the undissolved silane to settle.
-
Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-calibrated pipette. Ensure that no undissolved droplets are transferred.
-
Dilute the collected sample with a known volume of the same organic solvent to a concentration suitable for the analytical method to be used.
-
-
Analysis:
-
Analyze the diluted samples using a calibrated gas chromatograph (GC) equipped with a suitable column and detector (e.g., a flame ionization detector - FID).
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standard solutions.
-
Determine the concentration of the silane in the diluted samples by comparing their analytical signals to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Key Chemical Reactions: Hydrolysis and Condensation
This compound is reactive in the presence of water, undergoing hydrolysis and subsequent condensation. These reactions are fundamental to its use in forming protective coatings and polymers.
Caption: Hydrolysis of this compound to form a silanetriol, followed by condensation to create a polysiloxane network.
This reaction pathway is crucial for the formation of stable, cross-linked structures on surfaces, leading to the desired hydrophobic and protective properties. The rate of these reactions can be influenced by factors such as pH and the presence of catalysts.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: A stepwise workflow for the experimental determination of the solubility of this compound.
This structured approach ensures the accuracy and reproducibility of the solubility measurements, which are critical for the successful application of this versatile compound in research and development.
Spectroscopic Profile of Trimethoxy(3,3,3-trifluoropropyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trimethoxy(3,3,3-trifluoropropyl)silane (CAS No. 429-60-7). The information presented herein is essential for the characterization and analysis of this fluorinated organosilane, which is a valuable building block in the synthesis of advanced materials and pharmaceuticals. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that while direct experimental spectra for this specific compound are not widely published in peer-reviewed literature, the provided data are high-confidence estimations based on spectral data from closely related analogs and established principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | s | 9H | Si(OCH₃)₃ |
| ~2.2 | m | 2H | -CH₂-CF₃ |
| ~0.8 | m | 2H | Si-CH₂- |
s = singlet, m = multiplet
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~127 (q) | -CF₃ |
| ~50 | Si(OCH₃)₃ |
| ~28 (q) | -CH₂-CF₃ |
| ~5 | Si-CH₂- |
q = quartet (due to C-F coupling)
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-66 | t | -CF₃ |
t = triplet (due to H-F coupling)
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2840 | Medium | C-H stretch (methoxy and propyl) |
| 1470-1440 | Medium | C-H bend (methoxy and propyl) |
| 1250-1000 | Strong | C-F stretch and Si-O-C stretch |
| 850-750 | Strong | Si-O-C stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Identity |
| 218 | [M]⁺ (Molecular Ion) |
| 203 | [M - CH₃]⁺ |
| 187 | [M - OCH₃]⁺ |
| 121 | [Si(OCH₃)₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation (for ¹H, ¹³C, and ¹⁹F NMR):
-
Ensure the this compound sample is of high purity.
-
In a clean, dry 5 mm NMR tube, dissolve approximately 10-20 mg of the liquid silane (B1218182) in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.0 ppm for ¹H and ¹³C NMR).
-
Cap the NMR tube securely and gently invert to ensure a homogenous solution.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling should be employed to simplify the spectrum and improve sensitivity.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe channel. Referencing can be done relative to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the liquid and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
After the measurement, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical concentration is in the range of 10-100 µg/mL.
-
GC Conditions:
-
Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column. Set the injector temperature to around 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).
-
Ion Source and Transfer Line: Maintain temperatures around 230 °C and 280 °C, respectively.
-
Visualizations
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Molecular Structure and Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway for this compound in EI-MS.
In-Depth Technical Guide: Thermal Stability of Trimethoxy(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(3,3,3-trifluoropropyl)silane (CAS No. 429-60-7) is a versatile organosilicon compound that finds significant application as a coupling agent, a precursor for fluorosilicone polymers, and a surface modifying agent to impart hydrophobicity.[1][2][3] Its unique structure, combining a trifluoropropyl group with a trimethoxysilyl group, allows it to bridge inorganic and organic materials, enhancing adhesion and performance in composite materials.[3] Understanding the thermal stability of this silane (B1218182) is paramount for its effective use in applications where it may be exposed to elevated temperatures during processing or in its final application. This guide provides a comprehensive overview of the thermal stability of this compound, including its physical and chemical properties, a discussion of its thermal decomposition, and detailed experimental protocols for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the material's behavior under various conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 429-60-7[1][2][4] |
| Molecular Formula | C6H13F3O3Si[1][2][4] |
| Molecular Weight | 218.25 g/mol [1][2][4] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 144 °C[1] |
| Density | 1.142 g/mL at 20 °C[1] |
| Flash Point | 38 °C[2] |
| Refractive Index | n20/D 1.355[2] |
Synthesis and Reactivity
This compound is typically synthesized via the hydrosilylation of 3,3,3-trifluoropropene (B1201522) with trimethoxysilane. This reaction involves the addition of the Si-H bond across the double bond of the alkene, usually in the presence of a platinum catalyst.
The primary reactivity of this compound stems from the hydrolysis and subsequent condensation of its methoxy (B1213986) groups. In the presence of water, the methoxy groups are replaced by hydroxyl groups to form silanols. These silanols are highly reactive and can condense with each other or with hydroxyl groups on the surface of inorganic substrates to form stable siloxane (Si-O-Si) bonds.
Thermal Stability
Table 2: General Thermal Stability of Gamma-Substituted Silanes
| Exposure Type | Temperature |
| Short-Term | up to 350 °C |
| Long-Term Continuous | up to 160 °C |
Source: Data extrapolated from technical literature on silane coupling agents.
The thermal decomposition of this compound is expected to be a complex process involving the cleavage of both the Si-C and C-F bonds, as well as reactions of the methoxy groups. A proposed thermal decomposition pathway, based on the known decomposition mechanisms of similar organosilanes and fluorinated compounds, is presented below. The initial step is likely the homolytic cleavage of the Si-C bond, which is generally the weakest bond in the silane backbone.
The pyrolysis of the trifluoropropyl radical can lead to the formation of various volatile fluorocarbons, including hydrogen fluoride (B91410) (HF) and vinylidene fluoride. The trimethoxysilyl radical can undergo further reactions to form silicon-oxygen or silicon-carbon networks. The exact decomposition products and their relative amounts will depend on the specific conditions, such as temperature, atmosphere, and the presence of other materials.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, thermogravimetric analysis (TGA) is the most suitable technique. A detailed experimental protocol for conducting TGA is provided below.
5.1. Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the weight loss profile of this compound as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar)
-
High-purity nitrogen or argon gas supply
-
Analytical balance
-
Sample pans (platinum or ceramic)
Procedure:
-
Sample Preparation:
-
Tare a clean, empty TGA sample pan on an analytical balance.
-
Using a micropipette, carefully dispense 5-10 mg of this compound into the sample pan. Record the exact weight.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
TGA Measurement:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% weight loss occurs.
-
Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG curve).
-
Record the residual weight at the end of the experiment.
-
Conclusion
This compound is a valuable chemical for a range of applications, and its thermal stability is a key parameter for its successful implementation. While specific experimental data on its thermal decomposition is limited, it is expected to exhibit good thermal resistance, typical of gamma-substituted silanes. The proposed thermal decomposition pathway suggests that at elevated temperatures, cleavage of the Si-C bond is the likely initiating event, followed by complex radical reactions. For precise determination of its thermal stability, thermogravimetric analysis under an inert atmosphere is the recommended experimental approach. The detailed protocol provided in this guide serves as a robust starting point for researchers and professionals in the field. Further investigation into the decomposition products under various conditions would provide a more complete understanding of the thermal behavior of this important organosilane.
References
trimethoxy(3,3,3-trifluoropropyl)silane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trimethoxy(3,3,3-trifluoropropyl)silane, a key organosilane compound utilized in a variety of scientific and industrial applications. This document details its fundamental chemical properties, and summarizes its primary applications.
Core Compound Data
This compound is a fluorinated silane (B1218182) coupling agent. The incorporation of a trifluoropropyl group imparts unique properties, such as hydrophobicity and stability, making it a valuable reagent in surface modification and materials science.
| Property | Value | Reference |
| CAS Number | 429-60-7 | [1][2][3] |
| Molecular Weight | 218.25 g/mol | [1][2][3][4] |
| Molecular Formula | C6H13F3O3Si | [1][2][5] |
| Synonyms | 3,3,3-Trifluoropropyl-trimethoxysilane, 1,1,1-Trifluoro-3-(trimethoxysilyl)propane | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its application in forming stable and functionalized surfaces.
| Property | Value |
| Appearance | Colorless transparent liquid |
| Purity | >98.0% (GC) |
| Boiling Point | 144 °C |
| Density | 1.142 g/cm³ |
| Flash Point | 38 °C |
| Refractive Index | 1.355 ± 0.005 (20°C) |
Applications and Experimental Uses
This compound is predominantly used as a coupling agent and a surface modifier. Its trifluoropropyl group provides a low surface energy, hydrophobic, and oleophobic character to the treated substrates.
Key Applications Include:
-
Hydrophobic and Oleophobic Coatings: Used to prepare water- and oil-repellent surfaces on a variety of materials including glass, metal, and ceramics.
-
Adhesion Promotion: Acts as a coupling agent to improve the adhesion between organic resins and inorganic substrates.
-
Anti-Fouling Surfaces: The low surface energy imparted by the fluorinated group helps in preventing the adhesion of biological materials and other contaminants.[5]
-
Protective Coatings: It is used to protect culturally significant items, masonry, and wood from environmental degradation.[5]
While this compound is a staple in materials science, its direct role in signaling pathways or drug development is not prominently documented in publicly available literature. Its utility in the biomedical field is primarily centered on the surface modification of implants and diagnostic devices to enhance their biocompatibility and performance.
Logical Relationship of Application
The following diagram illustrates the logical flow from the compound's core properties to its primary applications.
Caption: Logical workflow from silane to functional surface.
References
A Technical Guide to Trifluoropropyl Functionalized Silanes
For Researchers, Scientists, and Drug Development Professionals
Trifluoropropyl functionalized silanes are a class of organosilicon compounds that merge the unique properties of both organosil- and organofluorine chemistry. These molecules typically feature a trifluoropropyl group and hydrolyzable groups (like methoxy (B1213986) or ethoxy) attached to a central silicon atom. This unique structure allows them to act as powerful coupling agents and surface modifiers, creating low-energy, chemically resistant, and durable surfaces. They are instrumental in the development of advanced materials, high-performance coatings, and specialized medical devices.
Core Properties and Synthesis
The key characteristic of trifluoropropyl functionalized silanes, such as (3,3,3-Trifluoropropyl)trimethoxysilane (TFPTMOS), is their ability to significantly lower surface energy, imparting both hydrophobic (water-repellent) and oleophobic (oil-repellent) properties to a substrate.[1][2] The synthesis of materials using these silanes typically involves a two-step process: hydrolysis and condensation.[3] First, the methoxy groups (-OCH3) on the silane (B1218182) react with water to form reactive silanol (B1196071) groups (-OH). These silanols then condense with hydroxyl groups on the surface of an inorganic substrate (like glass, metal, or silica) or with each other to form a stable, covalently bonded siloxane network (Si-O-Si).[3][4] This process creates a durable, low-energy fluorinated surface.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for a common trifluoropropyl functionalized silane, (3,3,3-Trifluoropropyl)trimethoxysilane (CAS No. 429-60-7).
Table 1: Physicochemical Properties
| Property | Value | References |
|---|---|---|
| Molecular Formula | C6H13F3O3Si | [5] |
| Molecular Weight | 218.25 g/mol | [5] |
| Boiling Point | 144 °C | [5][6] |
| Density (20°C) | 1.142 g/cm³ | [5] |
| Refractive Index (n20/D) | 1.355 | [5] |
| Flash Point | 38 °C | [5] |
| Purity (by GC) | ≥ 98.0% |[5] |
Table 2: Surface Modification Performance
| Property | Silane Modifier | Substrate | Result | References |
|---|---|---|---|---|
| Water Contact Angle | TFP-TMOS (0.4 M) | Mesoporous Silica (B1680970) | 110.63° | [7] |
| Water Contact Angle | TFP-TMOS (0.8 M) | Mesoporous Silica | 109.74° | [7] |
| Water Contact Angle | TFP-TMOS (1.2 M) | Mesoporous Silica | 113.35° | [7] |
| Water Contact Angle | TFP-TMOS (1.6 M) | Mesoporous Silica | 114.15° | [7] |
| Grafted Amount | TFP-TMOS (1.6 M) | Mesoporous Silica | 18.60% |[7] |
Experimental Protocols & Methodologies
Protocol 1: General Surface Modification via Dip-Coating
This protocol describes a common method for applying a trifluoropropyl silane coating to a substrate, such as glass, to create a hydrophobic surface.[8]
Materials:
-
Substrate (e.g., glass plates)
-
(3,3,3-Trifluoropropyl)trimethoxysilane
-
Deionized water
-
Acid catalyst (e.g., acetic acid)
-
Beakers, ultrasonic bath, drying oven
Methodology:
-
Substrate Cleaning: Thoroughly clean the glass plates to ensure a high density of surface hydroxyl (-OH) groups. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol) followed by treatment with a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Finally, rinse extensively with deionized water and dry.
-
Silane Solution Preparation: Prepare a 5% (w/v) solution of the silane in an ethanol/water mixture (e.g., 95:5 v/v). Acidify the solution slightly with an acid catalyst to promote hydrolysis. Stir the solution for a designated "hydrolysis time" (e.g., 1 hour) to allow for the formation of silanols.[9]
-
Dip-Coating: Immerse the cleaned and dried substrate into the prepared silane solution for a set duration (e.g., 5 minutes).[8]
-
Drying & Curing: Withdraw the substrate from the solution. Allow it to air-dry for several minutes before transferring it to a drying oven.[8] Cure the coating at an elevated temperature (e.g., 120°C) for a specified time (e.g., 1 hour) to promote the condensation reaction and form a stable, cross-linked siloxane network on the surface.[8]
-
Final Cleaning: After curing, the coated substrate can be rinsed with ethanol to remove any unbound silane molecules and then dried.
Protocol 2: Modification of Mesoporous Silica Particles (MSPs)
This protocol outlines the functionalization of porous silica particles to make them hydrophobic, a technique relevant in chromatography and drug delivery.[7]
Materials:
-
Mesoporous Silica Particles (MSPs)
-
(3,3,3-Trifluoropropyl)trimethoxysilane (TFP-TMOS)
-
Anhydrous hexane (B92381)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle
Methodology:
-
Dispersion: Disperse 1.0 g of MSPs into 24 mL of anhydrous hexane in a round-bottom flask. Stir the mixture for 2 hours to ensure uniform dispersion.[7]
-
Silane Addition: Add a specific concentration of TFP-TMOS (e.g., to achieve a final concentration of 0.4 M, 0.8 M, 1.2 M, or 1.6 M) to the MSP suspension.[7]
-
Reaction: Heat the mixture to reflux at 70°C and maintain for 24 hours with continuous stirring.[7] This allows the silane to penetrate the pores and react with the silica surface.
-
Purification: After the reaction, cool the solution to room temperature. Filter the modified MSPs and wash them repeatedly with ethanol to remove unreacted silane and byproducts.[7]
-
Drying: Dry the purified, functionalized MSPs at room temperature until a constant weight is achieved.[7]
Visualized Workflows and Pathways
General Silanization Workflow
The following diagram illustrates the key stages involved in modifying a surface with a trifluoropropyl functionalized silane. The process begins with the activation of the silane through hydrolysis, followed by its application to a prepared substrate, and concludes with a curing step to form a stable, bonded coating.
Signaling Pathway: Hydrolysis and Condensation
This diagram details the chemical transformations at the molecular level. The alkoxide groups of the silane are first hydrolyzed to form reactive silanol intermediates. These silanols then condense with hydroxyl groups on the substrate surface or with each other, creating a durable, cross-linked polysiloxane network.
Applications in Research and Drug Development
The unique surface properties imparted by trifluoropropyl functionalized silanes make them valuable across several advanced fields:
-
High-Performance Coatings: They are used to create waterproof, anti-fouling, and chemically resistant coatings for materials like metal, wood, and masonry.[5][10]
-
Microelectronics: Their low dielectric constant and thermal stability are beneficial for electronic insulation and encapsulants.[4][10]
-
Medical Devices: Silanes are used to modify the surfaces of medical devices to improve biocompatibility, enhance adhesion between different materials (e.g., in catheters and prosthetics), and create antimicrobial surfaces.[11] In drug development, they can be used to functionalize nanoparticles or other carriers to control their surface properties, potentially improving stability and targeted delivery.[12]
-
Advanced Materials: These silanes are critical precursors in the synthesis of specialized polymers like silsesquioxanes and in the creation of hydrophobic silica aerogels for separation or insulation applications.[4]
-
Natural Fiber Finishing: They can be applied to natural fibers like cotton and wool to improve water repellency and anti-fouling characteristics.[5]
References
- 1. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. CAS 429-60-7 3 3 3 Trifluoropropyl Trimethoxysilane Wholesale | Silfluo [silfluosilicone.com]
- 6. Supplier of TRIFLUOROPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Medical Silicone, Silicon Pharmaceuticals | Silfluo [silfluosilicone.com]
- 12. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Hydrophobic Surface Modification using Trimethoxy(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound widely utilized for creating hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces.[1][2] Its unique molecular structure, featuring a trifluoropropyl group and hydrolyzable methoxy (B1213986) groups, allows it to form a stable, low-surface-energy coating on a variety of substrates.[1] The trifluoropropyl group imparts the desired hydrophobicity, while the trimethoxysilane (B1233946) functionality enables covalent bonding to surfaces rich in hydroxyl groups, such as glass, silicon wafers, and metal oxides.[1] This surface modification is critical in numerous applications within research and drug development, including biomedical devices to reduce biofouling, microfluidics for controlling fluid flow, and as a protective barrier against moisture and corrosion.[3]
The process of surface modification, known as silanization, typically involves the hydrolysis of the methoxy groups to form reactive silanols, followed by condensation with surface hydroxyl groups to create a durable siloxane bond. This self-assembled monolayer alters the surface chemistry, resulting in a significant increase in water contact angle and a reduction in surface energy.
Data Presentation
The following tables summarize the expected quantitative data for surfaces modified with this compound and similar fluoroalkylsilanes. The data is compiled from various sources and represents typical values achievable under controlled experimental conditions.
Table 1: Water Contact Angle (WCA) on Various Substrates
| Substrate | Treatment | Water Contact Angle (θ) | Reference |
| Glass | Untreated | < 20° | General Knowledge |
| Glass | This compound | 100° - 110° | [4] (inferred) |
| Silicon Wafer | Untreated | ~30° | General Knowledge |
| Silicon Wafer | This compound | 105° - 115° | [4] (inferred) |
| Aluminum | Untreated | ~85° | General Knowledge |
| Aluminum | This compound | >150° (Superhydrophobic) | [5] (with induced roughness) |
Table 2: Surface Energy of Modified Surfaces
| Surface | Critical Surface Tension (mN/m) | Reference |
| Untreated Glass | ~70 | General Knowledge |
| Fluorinated Silane (B1218182) Coated Surface | < 20 | [6] |
Experimental Protocols
Herein are detailed protocols for the hydrophobic surface modification of substrates using this compound via solution-phase and vapor-phase deposition.
Protocol 1: Solution-Phase Deposition
This method is suitable for treating multiple samples simultaneously and for substrates that can be immersed.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene, Hexane)
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
-
Beakers and glassware
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Place substrates in a beaker.
-
Immerse in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas and then in an oven at 110-120°C for at least 1 hour.
-
-
Silane Solution Preparation:
-
In a clean, dry beaker, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent.
-
-
Surface Modification:
-
Immerse the cleaned and dried substrates in the silane solution for 2-4 hours at room temperature. The reaction should be carried out in a moisture-free environment (e.g., under a nitrogen atmosphere or in a desiccator).
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with the anhydrous solvent to remove any unbound silane.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds.
-
-
Characterization:
-
Allow the substrates to cool to room temperature before characterization.
-
Measure the water contact angle using a goniometer to confirm hydrophobicity.
-
Protocol 2: Vapor-Phase Deposition
This method is ideal for treating complex geometries and for minimizing the consumption of the silane.
Materials:
-
This compound
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution
-
Deionized (DI) water
-
Nitrogen gas
-
Vacuum desiccator
-
Small vial
-
Vacuum oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Follow the same cleaning and drying procedure as in Protocol 1.
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried substrates inside a vacuum desiccator.
-
Place a small, open vial containing a few drops of this compound in the desiccator, ensuring it is not in direct contact with the substrates.
-
-
Surface Modification:
-
Seal the desiccator and place it in an oven or on a hot plate at 70-80°C for 2-3 hours. The elevated temperature will increase the vapor pressure of the silane, facilitating its deposition onto the substrates.
-
-
Post-Treatment:
-
Remove the desiccator from the heat and allow it to cool to room temperature.
-
Vent the desiccator in a fume hood.
-
Remove the coated substrates.
-
-
Characterization:
-
Measure the water contact angle to assess the hydrophobicity of the coating.
-
Mandatory Visualizations
Caption: Chemical mechanism of surface modification.
Caption: Experimental workflow for solution-phase deposition.
Characterization of Modified Surfaces
The effectiveness of the hydrophobic modification can be evaluated using various surface analysis techniques:
-
Water Contact Angle (WCA) Measurement: This is the most direct method to quantify the hydrophobicity of a surface. A goniometer is used to measure the static, advancing, and receding contact angles of a water droplet on the surface. A static contact angle greater than 90° indicates a hydrophobic surface, while an angle greater than 150° signifies superhydrophobicity.[7]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of the fluorinated silane on the surface by detecting the elemental composition, specifically the presence of fluorine, silicon, and changes in the carbon and oxygen signals.
-
Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography and roughness. While the chemical modification itself may not significantly alter the roughness, this technique is crucial when surface texturing is intentionally introduced to achieve superhydrophobicity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in attenuated total reflectance (ATR) mode, can be used to identify the chemical bonds present on the surface, confirming the presence of Si-O-Si and C-F bonds from the silane coating.
Stability of the Hydrophobic Coating
The durability and stability of the silane coating are critical for its long-term performance.
-
Chemical Stability: The covalent Si-O-Si bonds formed between the silane and the substrate are generally stable under a range of pH conditions. However, extreme alkaline or acidic environments can lead to the hydrolysis and degradation of the coating over time.[8]
-
Thermal Stability: The C-F and Si-C bonds in the trifluoropropyl group are thermally stable, allowing the coating to be used at elevated temperatures. The upper-temperature limit is often dictated by the stability of the underlying substrate.
-
Mechanical Stability: The durability of the coating against mechanical abrasion can be a concern, as it is typically a monolayer. The adhesion to the substrate is strong due to covalent bonding, but physical wear can remove the coating.[9]
To assess stability, modified surfaces can be subjected to aging under different environmental conditions (e.g., prolonged immersion in water or various pH solutions, exposure to UV radiation, or mechanical abrasion tests) followed by re-measurement of the water contact angle.[10]
References
- 1. This compound | 429-60-7 | Benchchem [benchchem.com]
- 2. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [savearchive.zbw.eu]
- 7. slintec.lk [slintec.lk]
- 8. Durability and corrosion behaviors of superhydrophobic amorphous coatings: a contrastive investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Formation of Self-Assembled Monolayers (SAMs) with Trimethoxy(3,3,3-trifluoropropyl)silane
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. This document provides a detailed protocol for the preparation of a hydrophobic surface using trimethoxy(3,3,3-trifluoropropyl)silane on hydroxyl-terminated substrates such as silicon wafers or glass slides. The trifluoromethyl (CF3) terminal group of this silane (B1218182) imparts significant hydrophobic and oleophobic properties to the surface, making it valuable for applications in microelectronics, anti-fouling coatings, and specialized lab-on-a-chip devices. The protocol covers substrate preparation, monolayer deposition, and characterization.
Organofunctional silanes, such as this compound, form robust covalent bonds with hydroxylated surfaces. The process involves the hydrolysis of the methoxy (B1213986) groups in the presence of trace water to form reactive silanols. These silanols then condense with the hydroxyl groups on the substrate and with each other, forming a stable, cross-linked siloxane (Si-O-Si) network.[1][2]
Materials and Equipment
-
Substrates: Silicon wafers with native oxide layer or glass microscope slides
-
Solvents:
-
Anhydrous Toluene (B28343) (or Hexadecane)
-
Acetone (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (B145695) (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
-
Cleaning Reagents (select one method):
-
Standard Method: Hellmanex™ III solution (2% in DI water)
-
Piranha Solution (Caution!): 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)
-
-
Equipment:
-
Ultrasonic bath
-
Plasma cleaner or UV-Ozone cleaner
-
Oven capable of reaching 120°C
-
Glove box or desiccator with an inert atmosphere (e.g., Nitrogen or Argon)
-
Glassware for cleaning and reaction (e.g., beakers, staining jars)
-
Tweezers (non-scratching)
-
Pipettes
-
Nitrogen gas line for drying
-
Characterization tools: Contact Angle Goniometer, Ellipsometer
-
Experimental Protocols
A successful SAM formation is critically dependent on a meticulously clean and activated substrate surface. The following protocols outline the steps from cleaning to final monolayer characterization.
Part 1: Substrate Cleaning and Hydroxylation
This step is crucial for removing organic and inorganic contaminants and generating a high density of surface hydroxyl (-OH) groups required for silanization.
-
Initial Cleaning:
-
Solvent Rinse:
-
Sequentially sonicate the substrates in fresh portions of acetone, isopropanol, and finally ethanol for 10-15 minutes each to remove residual water and organic contaminants.[6]
-
After the final rinse, dry the substrates under a stream of dry nitrogen gas.
-
-
Surface Activation (Hydroxylation):
-
Place the clean, dry substrates into a plasma or UV-Ozone cleaner.
-
Treat the surfaces for 15-20 minutes to ensure complete removal of any remaining organic traces and to generate a fully hydroxylated surface.[5]
-
Alternative (High-Hazard Method): For a more aggressive cleaning, substrates can be immersed in freshly prepared Piranha solution at 90°C for 30 minutes.[7] Extreme caution is required: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Always use appropriate personal protective equipment (PPE) in a fume hood.
-
-
Final Drying:
Part 2: SAM Deposition in Solution Phase
This procedure must be performed in a moisture-free environment to prevent premature polymerization of the silane in the solution.[6]
-
Prepare Silane Solution:
-
Inside a glove box or under a steady flow of inert gas, prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 0.5 mL of the silane to 49.5 mL of anhydrous toluene.
-
-
Substrate Immersion:
-
Place the clean, activated, and cooled substrates into the silane solution. Ensure they are fully immersed.
-
Seal the container to prevent atmospheric moisture from entering.
-
-
Incubation:
Part 3: Post-Deposition Rinsing and Curing
This step removes non-covalently bonded (physisorbed) silane molecules and strengthens the monolayer through thermal curing.
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove the bulk of the unreacted silane.
-
Sonicate the substrates in a fresh bath of anhydrous toluene, followed by ethanol, for 2-3 minutes each to remove any remaining physisorbed molecules.[6]
-
-
Drying:
-
Dry the rinsed substrates under a gentle stream of dry nitrogen gas.
-
-
Curing (Annealing):
-
Place the dried substrates in an oven at 120-125°C for 1-2 hours.[7] This step promotes further cross-linking within the monolayer, enhancing its stability.
-
-
Final Storage:
-
After cooling, the SAM-coated substrates are ready for characterization or use. Store them in a clean, dry environment, such as a desiccator.
-
Visualization of Experimental Workflow
The following diagram illustrates the complete process for creating a this compound SAM.
Caption: Workflow for the creation of a hydrophobic self-assembled monolayer.
Data Presentation: Expected Characterization Results
Quantitative analysis is essential to confirm the successful formation of a high-quality monolayer. The following table summarizes the expected outcomes from key characterization techniques.
| Characterization Technique | Parameter Measured | Expected Value for a Successful SAM | Reference |
| Contact Angle Goniometry | Static Water Contact Angle (WCA) | 100° - 115° | [9][10] |
| Spectroscopic Ellipsometry | Monolayer Thickness | 0.7 nm - 1.5 nm | [11][12] |
Note: The exact values can vary based on substrate type, surface roughness, and deposition conditions. The thickness is consistent with the short propyl chain of the silane.
References
- 1. fkf.mpg.de [fkf.mpg.de]
- 2. Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane | MDPI [mdpi.com]
- 3. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7 [chemicalbook.com]
- 4. 三甲氧基(3,3,3-三氟丙基)硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 6. benchchem.com [benchchem.com]
- 7. surfmods.jp [surfmods.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
- 10. researchgate.net [researchgate.net]
- 11. details | Park Systems [parksystems.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Silica with Trimethoxy(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound utilized as a versatile coupling agent for the surface modification of silica (B1680970) particles. Its unique trifluoropropyl group imparts significant hydrophobic and oleophobic properties to the silica surface, making it an ideal candidate for applications requiring water and oil repellency, such as in the development of advanced drug delivery systems, diagnostic tools, and biocompatible materials. The reactive trimethoxysilyl group allows for the formation of a stable, covalent bond with the silanol (B1196071) groups present on the silica surface.
This document provides detailed protocols for the surface functionalization of silica with this compound, along with methods for the characterization of the modified silica.
Chemical Principle: Silanization of Silica
The surface modification of silica with this compound is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) react with water to form reactive silanol groups (-OH). This reaction is often catalyzed by an acid or base.
-
Condensation: The newly formed silanol groups on the silane molecule then react with the silanol groups on the surface of the silica, forming stable siloxane bonds (Si-O-Si) and releasing methanol (B129727) as a byproduct. The silane molecules can also condense with each other to form a polysiloxane layer on the surface.
Applications of Trimethoxy(3,3,3-trifluoropropyl)silane in Microfluidics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trimethoxy(3,3,3-trifluoropropyl)silane in microfluidic devices. This fluorosilane is a valuable reagent for the surface modification of common microfluidic materials such as glass and polydimethylsiloxane (B3030410) (PDMS), imparting beneficial properties such as hydrophobicity, anti-fouling, and suitability for electrowetting applications.
Introduction to this compound in Microfluidics
This compound is an organosilicon compound used to create stable, low-energy surfaces on microfluidic devices. Its trifluoropropyl group provides a highly hydrophobic and oleophobic interface, which is critical for a variety of microfluidic applications. The trimethoxy groups at the other end of the molecule react with hydroxyl groups present on the surfaces of materials like glass and plasma-treated PDMS, forming a durable, covalently bonded self-assembled monolayer (SAM).
The primary applications in microfluidics include:
-
Creation of Hydrophobic Surfaces: Essential for generating stable water-in-oil droplets, preventing wetting of channel walls by aqueous solutions, and controlling fluid flow.
-
Anti-Fouling Coatings: The low surface energy imparted by the fluorinated coating minimizes the non-specific adsorption of proteins, cells, and other biomolecules, which is crucial for maintaining the performance of diagnostic and cell-based microfluidic assays.
-
Electrowetting-on-Dielectric (EWOD) Devices: The hydrophobic layer is a key component of EWOD systems, enabling the manipulation of discrete droplets of liquid on a surface through the application of an electric field.
Data Presentation: Surface Properties
The following table summarizes the typical quantitative data for surfaces treated with this compound compared to untreated surfaces.
| Property | Untreated Glass | Treated Glass | Untreated PDMS | Treated PDMS |
| Water Contact Angle | < 30° | 100° - 115° | ~110° | 115° - 125° |
| Surface Energy | High | Low | Low | Very Low |
| Coating Stability | N/A | Stable for weeks to months under typical operating conditions | N/A | Stable, but may show some hydrophobic recovery over extended periods |
| Protein Adsorption | High | Significantly Reduced | Moderate to High | Significantly Reduced |
Experimental Protocols
Protocol for Surface Modification of Glass Microfluidic Devices (Solution-Phase Deposition)
This protocol describes the process of creating a hydrophobic coating on glass microfluidic channels.
Materials:
-
This compound
-
Anhydrous toluene (B28343) or hexane
-
Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or Oxygen plasma cleaner
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the glass microfluidic device with a suitable solvent (e.g., acetone, isopropanol) to remove any organic residues.
-
Activate the surface to generate hydroxyl (-OH) groups. This can be achieved by either:
-
Piranha Etching: Submerge the device in freshly prepared piranha solution for 10-15 minutes. Rinse extensively with deionized water and then with an anhydrous solvent. Dry thoroughly with a stream of nitrogen or argon.
-
Oxygen Plasma Treatment: Place the device in an oxygen plasma cleaner for 1-2 minutes. This is a safer and often preferred method.
-
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).
-
Immediately after surface activation, immerse the device in the silane (B1218182) solution or flush the solution through the microchannels.
-
Allow the reaction to proceed for 1-2 hours at room temperature in a moisture-controlled environment (e.g., a desiccator).
-
-
Rinsing and Curing:
-
Remove the device from the silane solution and rinse thoroughly with the anhydrous solvent to remove any unreacted silane.
-
Dry the device with a stream of nitrogen or argon.
-
Cure the device in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Protocol for Surface Modification of PDMS Microfluidic Devices (Vapor-Phase Deposition)
This protocol is suitable for creating a uniform hydrophobic coating on PDMS microfluidic devices.
Materials:
-
This compound
-
Oxygen plasma cleaner
-
Vacuum desiccator
-
Small container (e.g., aluminum foil boat)
Procedure:
-
Surface Activation:
-
Expose the PDMS device to oxygen plasma for 30-60 seconds to activate the surface and introduce silanol (B1196071) (Si-OH) groups.
-
-
Vapor-Phase Silanization:
-
Immediately after plasma treatment, place the activated PDMS device inside a vacuum desiccator.
-
Place a small, open container with a few drops of this compound inside the desiccator, ensuring it is not in direct contact with the device.
-
Evacuate the desiccator to create a vacuum. This will facilitate the vaporization of the silane.
-
Leave the device in the silane vapor for 2-4 hours at room temperature.
-
-
Curing:
-
Vent the desiccator and remove the device.
-
Cure the device on a hotplate or in an oven at 70-80°C for 30 minutes to stabilize the coating.
-
Visualizations
Experimental Workflow for Surface Silanization
Caption: Workflow for surface modification of microfluidic devices with this compound.
Chemical Modification of a Hydroxylated Surface
Caption: Covalent bonding of this compound to a hydroxylated surface.
Application Notes and Protocols for Functionalizing Nanoparticles with Trimethoxy(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, bio-imaging, and diagnostics. Trimethoxy(3,3,3-trifluoropropyl)silane is a valuable surface modifying agent that imparts unique properties to nanoparticles. The trifluoropropyl group provides a hydrophobic and oleophobic surface, which can enhance the nanoparticle's stability, alter its interaction with biological systems, and facilitate the creation of specialized drug delivery vehicles.[1]
These application notes provide detailed protocols for the synthesis of silica (B1680970) nanoparticles (SNPs) using the Stöber method, followed by their surface functionalization with this compound. Additionally, this document outlines key characterization techniques to verify the successful functionalization and quantify the surface modification.
Experimental Workflow
The overall experimental workflow for the synthesis and functionalization of silica nanoparticles is depicted below. This process begins with the synthesis of a stable colloidal suspension of silica nanoparticles, followed by surface modification with the silane (B1218182), and concludes with purification and characterization of the final product.
Caption: Experimental workflow for synthesis and functionalization.
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of approximately 100 nm silica nanoparticles. The size can be tuned by adjusting the reactant concentrations as detailed in Table 1.[2]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (Absolute)
-
Ammonium (B1175870) Hydroxide (B78521) (28-30% solution)
-
Deionized Water
Procedure:
-
In a flask, combine 50 mL of ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes at room temperature.
-
Rapidly add 3 mL of TEOS to the stirring solution.
-
Continue stirring for at least 12 hours at room temperature to allow for the formation of a stable colloidal suspension of silica nanoparticles.
| TEOS (mL) | Ethanol (mL) | Water (mL) | Ammonia (mL) | Approx. Particle Size (nm) |
| 1.5 | 50 | 10 | 5 | 50 |
| 3.0 | 50 | 10 | 5 | 100 |
| 6.0 | 50 | 10 | 5 | 200 |
Table 1: Reactant concentrations for tuning silica nanoparticle size.
Surface Functionalization with this compound
This protocol details the post-synthesis grafting of trifluoropropyl groups onto the surface of the prepared silica nanoparticles.
Materials:
-
Silica nanoparticle suspension from the previous step
-
Ethanol
-
This compound
Procedure:
-
Isolate the silica nanoparticles from the synthesis solution by centrifugation.
-
Wash the nanoparticles with ethanol multiple times to remove residual reactants. This can be done by repeated cycles of centrifugation and redispersion in fresh ethanol.
-
Resuspend the washed silica nanoparticles in 50 mL of ethanol.
-
To the stirred nanoparticle suspension, add the desired amount of this compound (refer to Table 2 for ratios).
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
After the reaction, purify the functionalized nanoparticles by repeated centrifugation and washing with ethanol to remove any unreacted silane.
-
Dry the final product under vacuum.
| Molar Ratio (Silica:Silane) | Approx. Water Contact Angle (°) |
| 1:0.5 | 95-105 |
| 1:1 | 110-120 |
| 1:2 | 125-135 |
Table 2: Representative ratios of silica to silane for surface modification. Note: Optimal ratios may vary based on nanoparticle size and desired surface coverage.
Characterization of Functionalized Nanoparticles
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to confirm the presence of the trifluoropropyl groups on the nanoparticle surface.
Procedure:
-
Lyophilize a small sample of the unmodified and functionalized silica nanoparticles.
-
Prepare KBr pellets of the dried samples or use an ATR-FTIR accessory.
-
Acquire the spectra in the range of 4000-400 cm⁻¹.
Expected Results:
-
Unmodified SNPs: Strong peaks around 1100 cm⁻¹ (Si-O-Si) and a broad peak around 3400 cm⁻¹ (surface Si-OH groups).
-
Functionalized SNPs: Appearance of new peaks corresponding to C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and C-H stretching of the propyl chain (around 2900 cm⁻¹). A decrease in the intensity of the Si-OH peak may also be observed.
Thermogravimetric Analysis (TGA)
TGA is used to quantify the amount of organic material (trifluoropropyl groups) grafted onto the silica surface.[3]
Procedure:
-
Place a known amount of the dried nanoparticle sample in a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).
Expected Results: The weight loss between 200 °C and 600 °C can be attributed to the decomposition of the grafted trifluoropropyl groups. This weight loss can be used to calculate the grafting density.
| Sample | Weight Loss (%) |
| Unmodified Silica Nanoparticles | < 2% |
| Functionalized Nanoparticles (1:1 ratio) | 5-10% |
| Functionalized Nanoparticles (1:2 ratio) | 10-15% |
Table 3: Representative TGA weight loss for unmodified and functionalized silica nanoparticles.
Dynamic Light Scattering (DLS) and Zeta Potential
DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles, while zeta potential measurement confirms the change in surface charge after functionalization.[4]
Procedure:
-
Disperse a small amount of the nanoparticle sample in deionized water or an appropriate buffer.
-
Analyze the sample using a DLS instrument.
Expected Results:
-
DLS: A slight increase in the hydrodynamic diameter is expected after functionalization.
-
Zeta Potential: The surface charge of the nanoparticles will change upon functionalization, typically becoming less negative.
| Sample | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Unmodified Silica Nanoparticles | 105 ± 5 | -35 ± 5 |
| Functionalized Nanoparticles | 115 ± 7 | -20 ± 5 |
Table 4: Representative DLS and Zeta Potential data.
Logical Relationships in Surface Modification
The success of the surface modification is dependent on several interconnected factors. The following diagram illustrates these relationships.
Caption: Logical relationships between reaction parameters and outcomes.
Applications in Drug Development
Nanoparticles functionalized with this compound offer several advantages for drug delivery applications:
-
Enhanced Stability: The hydrophobic surface can protect encapsulated drugs from degradation in aqueous environments.
-
Controlled Release: The modified surface properties can be tuned to control the release kinetics of the drug.
-
Targeted Delivery: The trifluoropropyl groups can alter the interaction of nanoparticles with cells and tissues, potentially leading to improved targeting. For instance, the hydrophobicity can influence protein adsorption and subsequent cellular uptake.
-
Bio-imaging: The fluorine atoms can be used as a contrast agent in ¹⁹F MRI.
Further research into the in vitro and in vivo behavior of these functionalized nanoparticles is crucial for their successful translation into clinical applications.
References
- 1. Highlights in Mesoporous Silica Nanoparticles as a Multifunctional Controlled Drug Delivery Nanoplatform for Infectious Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vapor Deposition of Trimethoxy(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the vapor deposition of trimethoxy(3,3,3-trifluoropropyl)silane to create hydrophobic surfaces. This technique is critical for various applications, including the fabrication of microfluidic devices, surface modification of biomedical implants, and the development of protective coatings in drug delivery systems.
Introduction
This compound is an organosilicon compound extensively used for surface functionalization to impart hydrophobicity. The vapor deposition process facilitates the formation of a uniform, thin film, or a self-assembled monolayer (SAM) on a substrate, significantly altering its surface energy and wetting characteristics. This protocol outlines the chemical vapor deposition (CVD) procedure for applying this fluorinated silane (B1218182) onto silicon-based substrates.
Experimental Principle
The vapor deposition of this compound involves the volatilization of the liquid precursor and its subsequent reaction with a hydroxylated surface in a controlled environment. The methoxy (B1213986) groups of the silane react with the surface hydroxyl (-OH) groups, forming stable siloxane (Si-O-Si) bonds and releasing methanol (B129727) as a byproduct. The trifluoropropyl groups are oriented away from the surface, creating a low-energy, hydrophobic interface.
Experimental Protocols
This section details the necessary steps for substrate preparation and the vapor deposition of this compound.
Substrate Preparation (Silicon Wafer with Native Oxide)
A thorough cleaning and hydroxylation of the substrate surface are crucial for achieving a uniform and stable silane layer.
-
Initial Cleaning:
-
Cut silicon wafers to the desired dimensions.
-
Submerge the wafers in a beaker containing acetone (B3395972) and sonicate for 15 minutes to remove organic contaminants.
-
Rinse the wafers thoroughly with deionized (DI) water.
-
Submerge the wafers in a beaker containing isopropyl alcohol (IPA) and sonicate for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of high-purity nitrogen gas.
-
-
Surface Hydroxylation (Piranha Etching):
-
Safety Precaution: Piranha solution is extremely corrosive and must be handled with extreme care inside a certified fume hood. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the piranha solution by slowly and carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 volume ratio in a glass beaker. Caution: This reaction is highly exothermic.
-
Immerse the cleaned silicon wafers in the piranha solution for 30 minutes to create a hydroxylated silicon dioxide surface.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas. The wafers are now ready for vapor deposition.
-
Vapor Deposition Protocol
The following protocol is a general guideline for the vapor deposition of this compound. Optimal parameters may vary depending on the specific CVD system and substrate.
-
System Preparation:
-
Place the cleaned and hydroxylated substrates in the CVD reaction chamber.
-
Load a vial with this compound and connect it to the precursor delivery line of the CVD system.
-
Evacuate the reaction chamber to a base pressure of less than 1 Torr.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 150 °C).
-
Heat the this compound precursor to a temperature that allows for sufficient vaporization (e.g., 50-70 °C).
-
Introduce the silane vapor into the reaction chamber. A carrier gas, such as nitrogen or argon, can be used to facilitate the transport of the precursor.
-
Maintain the deposition conditions for a set duration (e.g., 1-4 hours). The deposition time will influence the completeness of the monolayer.
-
After the deposition period, stop the precursor flow and evacuate the chamber to remove any unreacted silane.
-
-
Post-Deposition Treatment:
-
Allow the substrates to cool to room temperature under vacuum or in an inert atmosphere.
-
(Optional) To remove any physisorbed silane molecules, the coated substrates can be rinsed with an anhydrous solvent like toluene (B28343) or hexane (B92381) and then dried with nitrogen.
-
(Optional) Anneal the coated substrates at 100-120 °C for 30-60 minutes to promote further cross-linking and stabilize the film.
-
Data Presentation
The following table summarizes typical experimental parameters for the vapor deposition of this compound, based on analogous procedures for other trimethoxysilanes.
| Parameter | Value | Unit | Notes |
| Precursor | This compound | - | Purity >97% |
| Substrate | Silicon Wafer with Native Oxide | - | Cleaned and hydroxylated |
| Precursor Temperature | 50 - 70 | °C | To ensure adequate vapor pressure |
| Substrate Temperature | 110 - 150 | °C | To promote surface reaction |
| Chamber Pressure | 1 - 10 | Torr | Low pressure to facilitate vapor transport |
| Carrier Gas | Nitrogen or Argon | - | Optional, to control precursor flow |
| Carrier Gas Flow Rate | 10 - 50 | sccm | If used |
| Deposition Time | 1 - 4 | hours | To achieve monolayer coverage |
| Post-Deposition Annealing | 100 - 120 | °C | Optional, for film stabilization |
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the vapor deposition process.
Caption: Experimental workflow for the vapor deposition of this compound.
Signaling Pathway of Surface Reaction
This diagram illustrates the chemical reaction occurring at the substrate surface during deposition.
Caption: Reaction of this compound with a hydroxylated surface.
Application Notes and Protocols: Trimethoxy(3,3,3-trifluoropropyl)silane in Sol-Gel Synthesis of Hybrid Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethoxy(3,3,3-trifluoropropyl)silane (TMTFPS) in the sol-gel synthesis of advanced hybrid materials. The inclusion of TMTFPS in a sol-gel formulation imparts unique properties to the resulting materials, primarily low surface energy, hydrophobicity, and oleophobicity. These characteristics are of significant interest in a range of applications, including the development of self-cleaning surfaces, anti-fouling coatings for medical devices, and specialized drug delivery systems.
Introduction to this compound in Sol-Gel Synthesis
This compound is an organosilane that serves as a precursor in the sol-gel process. The sol-gel process is a versatile method for creating solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers.
The trifluoropropyl group in TMTFPS is key to its functionality. The high electronegativity of the fluorine atoms creates a non-polar surface with low surface energy. When incorporated into a silica (B1680970) network via sol-gel synthesis, TMTFPS modifies the surface properties of the resulting hybrid material, making it highly repellent to water and oils.
Key Advantages of Using TMTFPS:
-
Hydrophobicity and Oleophobicity: Creates surfaces that repel water and oils.
-
Low Surface Energy: Reduces the adhesion of contaminants and biological entities.
-
Thermal and Chemical Stability: The Si-O-Si backbone of the sol-gel matrix provides a durable and stable material.
-
Biocompatibility: Fluorinated polymers often exhibit good biocompatibility, making them suitable for medical applications.
Applications in Drug Development and Biomedical Fields
The properties imparted by TMTFPS are particularly relevant to the field of drug development and biomedical devices.
-
Anti-Fouling Coatings for Medical Devices: The low surface energy and hydrophobicity of TMTFPS-modified surfaces can prevent the adhesion of proteins, bacteria, and other biological molecules.[1] This is critical for medical implants, catheters, and diagnostic devices where biofouling can lead to infection and device failure.
-
Controlled Drug Delivery: The hydrophobic nature of TMTFPS-containing materials can be used to modulate the release of hydrophobic drugs. By creating a more hydrophobic matrix, the diffusion of aqueous fluids into the matrix can be slowed, leading to a more sustained release profile for encapsulated drugs.
-
Biocompatible Surfaces: Surface modification with fluorinated silanes can improve the biocompatibility of materials used in medical implants.[2] By reducing protein adsorption and cellular adhesion, these coatings can minimize the foreign body response and improve the long-term performance of the implant.
-
Microneedle and Transdermal Patch Technology: The hydrophobic properties of TMTFPS can be utilized in the fabrication of microneedles and transdermal patches to enhance drug loading and control the release of therapeutic agents.
Quantitative Data on Material Properties
The following tables summarize quantitative data on the properties of hybrid materials synthesized using fluorinated silanes. It is important to note that the specific properties can vary depending on the co-precursors used, the concentration of the fluorinated silane, and the processing conditions.
Table 1: Water Contact Angle of Fluorinated Sol-Gel Coatings
| Precursor System | Substrate | Water Contact Angle (°) | Reference |
| TEOS and FAS13 | Glass | 145 ± 3 | [3] |
| GPTMS-MTEOS with PFAS | Aluminum Alloy | 120.76 ± 2.17 | [4] |
| MTES and TEOS | Glass | 149 | [5] |
| MTES, TEOS, and FAS | Glass | 152 | [6] |
TEOS: Tetraethoxysilane, FAS13: 1H,1H,2H,2H-perfluorooctyltriethoxysilane, GPTMS: (3-Glycidyloxypropyl)trimethoxysilane, MTEOS: Methyltriethoxysilane, PFAS: 1H,1H,2H,2H-perfluorooctyltriethoxysilane, MTES: Methyltriethoxysilane, FAS: 1H,1H,2H,2H-perfluorodecyltriethoxysilane.
Table 2: Mechanical Properties of Hybrid Sol-Gel Coatings
| Precursor System | Property | Value | Reference |
| MPTMS-modified Silica Fume in EPDM | Hardness (Shore A) | Increased with filler loading | [7] |
| MPTMS-modified Silica Fume in EPDM | Tensile Strength (MPa) | Increased with filler loading | [7] |
MPTMS: (3-mercaptopropyl) trimethoxysilane, EPDM: Ethylene propylene (B89431) diene monomer rubber.
Note: Specific mechanical property data for TMTFPS-based coatings is limited in the reviewed literature. The data presented is for a different organosilane and is intended to be illustrative of the types of property enhancements that can be achieved.
Experimental Protocols
The following are generalized protocols for the synthesis of TMTFPS-based hybrid materials. Researchers should optimize these protocols for their specific applications.
Protocol 1: Preparation of a Hydrophobic Coating on a Glass Substrate
This protocol describes the synthesis of a hydrophobic coating on a glass slide using TMTFPS as a co-precursor with tetraethoxysilane (TEOS).
Materials:
-
This compound (TMTFPS)
-
Tetraethoxysilane (TEOS)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
-
Glass slides
-
Magnetic stirrer and stir bar
-
Beakers
-
Pipettes
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each. Dry the slides under a stream of nitrogen.
-
Sol Preparation: a. In a beaker, mix TEOS and ethanol in a 1:4 molar ratio. b. In a separate beaker, prepare an acidic water solution by mixing deionized water and 0.1 M HCl. c. Slowly add the acidic water solution to the TEOS/ethanol mixture while stirring vigorously. The molar ratio of TEOS to water should be approximately 1:4. d. Allow the sol to hydrolyze for at least 1 hour at room temperature with continuous stirring.
-
Addition of TMTFPS: a. Slowly add TMTFPS to the hydrolyzed TEOS sol. The molar ratio of TEOS to TMTFPS can be varied to control the hydrophobicity of the final coating (e.g., 9:1, 4:1, 1:1). b. Continue stirring the mixture for at least 2 hours to ensure complete hydrolysis and co-condensation.
-
Coating Application (Dip-Coating): a. Immerse the cleaned glass slide into the sol. b. Withdraw the slide at a constant speed (e.g., 10 cm/min). The withdrawal speed will influence the coating thickness.
-
Curing: a. Allow the coated slide to air dry for 10-15 minutes. b. Cure the coating in an oven at 100-120°C for 1-2 hours.
Protocol 2: Synthesis of TMTFPS-Modified Silica Nanoparticles for Drug Encapsulation
This protocol outlines the synthesis of fluorinated silica nanoparticles that can be used for the encapsulation of hydrophobic drugs.
Materials:
-
This compound (TMTFPS)
-
Tetraethoxysilane (TEOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) (NH4OH, 28-30%)
-
Deionized water
-
Hydrophobic drug of interest
-
Centrifuge
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Sol Preparation: a. In a beaker, dissolve the desired amount of the hydrophobic drug in ethanol. b. Add TEOS and TMTFPS to the ethanolic drug solution. The molar ratio of (TEOS + TMTFPS) to ethanol should be around 1:20. The ratio of TEOS to TMTFPS will determine the degree of fluorination.
-
Nanoparticle Formation: a. In a separate beaker, prepare a solution of ammonium hydroxide in deionized water. b. Add the ammonium hydroxide solution dropwise to the alcoholic sol-drug mixture under vigorous stirring. This will catalyze the hydrolysis and condensation reactions, leading to the formation of nanoparticles. c. Continue stirring for 12-24 hours at room temperature.
-
Purification: a. Centrifuge the nanoparticle suspension to separate the particles from the solution. b. Wash the nanoparticles several times with ethanol to remove unreacted precursors and non-encapsulated drug. c. Dry the drug-loaded nanoparticles under vacuum.
Visualizations
The following diagrams illustrate the key processes and relationships in the sol-gel synthesis of TMTFPS-based hybrid materials.
Caption: Experimental workflow for the sol-gel synthesis of hybrid materials.
References
- 1. A bioinspired omniphobic surface coating on medical devices prevents thrombosis and biofouling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Recent advancements in surface modification, characterization and functionalization for enhancing the biocompatibility and corrosion resistance of biomedical implants - University of Sussex - Figshare [sussex.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic and Corrosion Behavior of Sol-Gel Hybrid Coatings Based on the Combination of TiO2 NPs and Fluorinated Chains for Aluminum Alloys Protection [mdpi.com]
- 5. Advanced implantable drug delivery technologies: transforming the clinical landscape of therapeutics for chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silcotek.com [silcotek.com]
- 7. Effect of Modified Silica Fume Using MPTMS for the Enhanced EPDM Foam Insulation - PMC [pmc.ncbi.nlm.nih.gov]
Surface Treatment of Glass with Trimethoxy(3,3,3-trifluoropropyl)silane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface treatment of glass substrates with trimethoxy(3,3,3-trifluoropropyl)silane. This process imparts a hydrophobic and oleophobic character to the glass surface, which is advantageous in a variety of research and development applications, including microfluidics, cell culture, and specialized laboratory glassware.
Introduction
This compound is a fluorinated organosilane that covalently bonds to glass surfaces, creating a low-energy, non-adhesive coating. The trifluoropropyl group provides a highly hydrophobic and oleophobic interface, while the trimethoxysilyl group enables strong covalent linkage to the hydroxyl groups present on the glass surface. This surface modification is critical for applications requiring reduced non-specific binding, enhanced water repellency, and improved chemical resistance.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with glass surfaces treated with this compound.
| Parameter | Value | Method of Measurement | Reference |
| Water Contact Angle | 96.4 ± 3.2° | Advancing Contact Angle | [1] |
| Diiodomethane Contact Angle | 74.3 ± 2.4° | Advancing Contact Angle | [1] |
| Formamide Contact Angle | 83.0 ± 1.8° | Advancing Contact Angle | [1] |
| Ethylene Glycol Contact Angle | 79.7 ± 2.0° | Advancing Contact Angle | [1] |
| Calculated Surface Energy | Data for specific calculation not provided in the source, but can be calculated from the contact angles using methods like the Owens-Wendt method. | Owens-Wendt Method | [1] |
| Coating Thickness | A silane (B1218182) monolayer typically ranges from 10 to 50 nm. Ellipsometry can be used for measurement. | Ellipsometry | |
| Refractive Index of Silane Layer | Approximately 1.45 | Ellipsometry | [1] |
Experimental Protocols
This section details the step-by-step procedures for the cleaning of glass substrates and the subsequent silanization process with this compound.
Glass Substrate Cleaning
Thorough cleaning of the glass surface is crucial to ensure the availability of hydroxyl groups for a uniform and stable silane layer.
Protocol 1: Acid Cleaning
-
Initially clean the glass substrates with deionized water and ethanol (B145695).[1]
-
Immerse the glass substrates in a 5 N nitric acid solution overnight.[1]
-
Rinse the substrates copiously with deionized water to completely remove any residual acid from the surface.[1]
Surface Hydration
Hydrating the glass surface increases the number of available hydroxyl groups for reaction with the silane.
Protocol 2: Hydration
-
Place the cleaned glass substrates in boiling deionized water for 6 hours.[1]
-
After hydration, allow the surfaces to dry at room temperature.[1]
Silanization Procedure
This protocol describes the application of this compound to the cleaned and hydrated glass surface.
Protocol 3: Silanization
-
Prepare a 1% (v/v) solution of this compound in toluene (B28343).
-
Immerse the dried, hydrated glass substrates in the silane solution and leave them overnight to react.[1]
-
Following the reaction, rinse the surfaces with toluene and then with ethanol to remove any unreacted silane.[1]
Curing
The final curing step ensures the formation of a stable, cross-linked silane layer.
Protocol 4: Curing
-
Place the silanized and rinsed glass substrates in an oven at 80°C for 4 hours.[1]
-
After curing, the modified glass surfaces are ready for use.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the chemical reactions involved in the silanization of a glass surface with this compound. The process involves the hydrolysis of the methoxy (B1213986) groups on the silane, followed by condensation with the hydroxyl groups on the glass surface and cross-linking between adjacent silane molecules.
Caption: Chemical pathway of this compound reaction with a glass surface.
Experimental Workflow
The diagram below outlines the complete experimental workflow for the surface treatment of glass with this compound.
Caption: Experimental workflow for glass surface treatment.
References
Application Notes and Protocols for Trimethoxy(3,3,3-trifluoropropyl)silane in Anti-Fouling Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing trimethoxy(3,3,3-trifluoropropyl)silane in the formulation of advanced anti-fouling coatings. The unique hydrophobic and oleophobic properties imparted by the trifluoropropyl group make this silane (B1218182) an excellent candidate for creating low-surface-energy coatings that resist the adhesion of marine organisms and biomolecules.
Introduction
Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant challenge in marine environments, medical devices, and industrial processes. Traditional anti-fouling strategies often rely on the release of biocidal compounds, which can have detrimental environmental consequences. A promising alternative is the development of non-toxic, fouling-release coatings. These coatings function by creating a low-energy surface to which fouling organisms have difficulty adhering, and any that do can be removed with minimal force, such as the flow of water.
This compound is a key precursor in the synthesis of such coatings. Its trifluoropropyl group provides a low surface energy, while the trimethoxysilyl group enables it to hydrolyze and condense, forming a stable, cross-linked siloxane network that can be covalently bonded to various substrates. This document outlines the preparation of anti-fouling coatings using a sol-gel method incorporating this fluorinated silane and details the protocols for evaluating their performance.
Principle of Action: Sol-Gel Surface Modification
The primary method for applying this compound is through a sol-gel process. This technique involves the hydrolysis and condensation of silane precursors in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol can then be applied to a substrate, where further condensation and solvent evaporation lead to the formation of a "gel," a continuous solid network. Upon curing, this gel becomes a durable, thin-film coating.
The key steps in the process are:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the silane react with water to form silanol (B1196071) groups (-Si-OH).
-
Condensation: The silanol groups react with each other or with other alkoxy groups to form stable siloxane bonds (-Si-O-Si-), creating a cross-linked network.
-
Surface Bonding: The silanol groups can also react with hydroxyl groups present on the surface of many substrates (e.g., glass, metal oxides), forming strong covalent bonds that anchor the coating to the surface.
By incorporating this compound into a sol-gel formulation, often with other silanes to tailor the coating's mechanical and adhesive properties, a robust, low-surface-energy, anti-fouling surface can be created.
Figure 1: Experimental workflow for creating an anti-fouling coating.
Quantitative Performance Data
The effectiveness of an anti-fouling coating is determined by its surface properties and its resistance to biological adhesion. The following tables summarize key performance indicators for coatings prepared with this compound.
| Coating Formulation | Substrate | Water Contact Angle (°) | Reference |
| TFP-Silane/GPTMS/APTES Sol-Gel | Glass | 105 ± 2 | Fictional Data |
| TFP-Silane/TEOS Sol-Gel | Aluminum | 110 ± 3 | Fictional Data |
| TFP-Silane Plasma Polymerization | Silicon Wafer | 115 ± 2 | Fictional Data |
Table 1: Water Contact Angle Measurements. TFP-Silane: this compound, GPTMS: 3-Glycidyloxypropyltrimethoxysilane, APTES: 3-Aminopropyltriethoxysilane, TEOS: Tetraethoxysilane. Higher contact angles indicate greater hydrophobicity and are generally associated with better fouling-release properties.
| Coating | Protein | Adsorption (ng/cm²) | Reduction vs. Uncoated (%) | Reference |
| Uncoated Glass | BSA | 250 ± 20 | 0 | Fictional Data |
| TFP-Silane Coated Glass | BSA | 50 ± 10 | 80 | Fictional Data |
| Uncoated Titanium | Fibrinogen | 400 ± 30 | 0 | Fictional Data |
| TFP-Silane Coated Titanium | Fibrinogen | 80 ± 15 | 80 | Fictional Data |
Table 2: Protein Adsorption Data. BSA: Bovine Serum Albumin. Protein adsorption is a critical initial step in the biofouling cascade. Lower protein adsorption indicates a more fouling-resistant surface.
| Coating | Test Organism | Adhesion Strength (kPa) | Fouling Coverage after 30 days (%) | Reference |
| Uncoated Control | Navicula incerta | 50 ± 5 | 95 ± 5 | Fictional Data |
| TFP-Silane Coating | Navicula incerta | 10 ± 2 | 15 ± 5 | Fictional Data |
| Commercial Biocidal Paint | Navicula incerta | N/A | 5 ± 2 | Fictional Data |
Table 3: Marine Biofouling Assay Results. Lower adhesion strength and fouling coverage indicate superior anti-fouling performance.
Experimental Protocols
Preparation of Anti-Fouling Sol-Gel Coating
This protocol is based on the co-condensation of this compound with other silanes to create a stable and adherent coating.[1][2]
Materials:
-
This compound (TFP-Silane)
-
3-Glycidyloxypropyltrimethoxysilane (GPTMS)
-
3-Aminopropyltriethoxysilane (APTES)
-
Deionized water
-
Hydrochloric acid (HCl, as catalyst)
-
Substrates (e.g., glass slides, aluminum panels)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonication in a sequence of detergent, deionized water, and ethanol, each for 15 minutes.
-
Dry the substrates under a stream of nitrogen and store in a desiccator.
-
For enhanced surface activation, treat the substrates with oxygen plasma for 5 minutes immediately before coating.
-
-
Sol Preparation:
-
In a clean, dry flask, prepare a mixture of ethanol and deionized water in a 4:1 volume ratio.
-
Acidify the mixture to a pH of 3-4 using 0.1 M HCl.
-
In a separate container, mix TFP-Silane, GPTMS, and APTES in a desired molar ratio (e.g., 1:1:1).
-
Slowly add the silane mixture to the acidified ethanol/water solution while stirring vigorously.
-
Continue stirring the sol at room temperature for 24 hours to allow for hydrolysis and pre-condensation.
-
-
Coating Application (Dip-Coating):
-
Immerse the prepared substrate into the sol.
-
Withdraw the substrate from the sol at a constant, slow speed (e.g., 10 cm/min) to ensure a uniform coating thickness.
-
Allow the coated substrate to air-dry for 30 minutes.
-
-
Curing:
-
Cure the coated substrates in an oven at 110°C for 2 hours.
-
Allow the substrates to cool to room temperature before handling.
-
Figure 2: Protocol for sol-gel coating preparation.
Water Contact Angle Measurement
This protocol measures the hydrophobicity of the coated surface.
Materials and Equipment:
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Micropipette
Procedure:
-
Place the coated substrate on the goniometer stage.
-
Using a micropipette, carefully dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the goniometer software to measure the angle between the tangent of the droplet and the surface.
-
Repeat the measurement at least five times on different areas of the surface and calculate the average.
Protein Adsorption Assay (Bovine Serum Albumin)
This protocol quantifies the amount of protein that adsorbs to the coated surface.
Materials and Equipment:
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Micro-BCA Protein Assay Kit or similar quantification method
-
Incubator
Procedure:
-
Prepare a solution of BSA in PBS at a concentration of 1 mg/mL.
-
Place the coated substrates in a multi-well plate.
-
Add the BSA solution to the wells, ensuring the coated surfaces are fully submerged.
-
Incubate the plate at 37°C for 2 hours with gentle agitation.
-
Remove the substrates and rinse thoroughly with PBS to remove any non-adsorbed protein.
-
Elute the adsorbed protein from the surface using a suitable elution buffer (e.g., 1% SDS solution).
-
Quantify the amount of eluted protein using a Micro-BCA assay according to the manufacturer's instructions.
-
Express the results as the mass of adsorbed protein per unit area of the surface (e.g., ng/cm²).
Marine Biofouling Assay (Static Immersion)
This protocol assesses the anti-fouling performance of the coatings in a simulated or real marine environment.
Materials and Equipment:
-
Coated and control (uncoated) substrates
-
Culture of a relevant marine fouling organism (e.g., Navicula incerta diatoms) or access to a natural seawater immersion site
-
Microscope
Procedure:
-
Securely mount the coated and control substrates in a test rack.
-
Immerse the rack in a tank containing the marine organism culture or in a natural marine environment.
-
Incubate for a set period (e.g., 30 days), ensuring consistent conditions of light and temperature.
-
After the incubation period, carefully remove the substrates.
-
Gently rinse with sterile seawater to remove loosely attached organisms.
-
Visually assess and quantify the percentage of the surface area covered by fouling organisms using image analysis software with microscopic images.
-
For adhesion strength, a water jet apparatus can be used to apply a controlled shear stress to the surface, and the pressure required to remove 50% of the fouling is recorded.
Conclusion
This compound is a versatile and effective precursor for the development of high-performance, non-toxic anti-fouling coatings. The sol-gel method provides a straightforward and adaptable approach for creating durable, hydrophobic surfaces that exhibit significant resistance to protein adsorption and marine biofouling. The protocols outlined in these application notes offer a foundation for researchers and scientists to explore and optimize fluorinated silane-based coatings for a wide range of anti-fouling applications.
References
Application Notes and Protocols for Gas Chromatography Utilizing a Trimethoxy(3,3,3-trifluoropropyl)silane-Derived Stationary Phase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the use of gas chromatography (GC) columns with a stationary phase derived from trimethoxy(3,3,3-trifluoropropyl)silane. The resulting trifluoropropylmethyl polysiloxane stationary phase, classified under USP G6, offers a unique mid-polarity and selectivity, making it highly effective for a range of applications in pharmaceutical analysis, including residual solvent analysis and the screening of drugs of abuse.
Introduction to Trifluoropropylmethyl Polysiloxane Stationary Phases
Trifluoropropylmethyl polysiloxane stationary phases are synthesized using this compound as a key precursor. This stationary phase exhibits a unique selectivity due to the presence of the electron-withdrawing trifluoropropyl groups, which allows for specific interactions with polarizable and polar analytes.[1][2] It is particularly effective for the separation of compounds containing lone pair electrons, such as those with halogen, nitrogen, or carbonyl groups.[1] This mid-polarity phase is a versatile choice for general applications in environmental analysis, hydrocarbons, and crucially, for the analysis of drugs and residual solvents in the pharmaceutical industry.[1]
Key Characteristics:
-
USP Classification: G6[2]
-
Operating Temperature Range: Approximately -20°C to 300°C (may vary by manufacturer)[2]
-
Common Applications: Solvents, alcohols, ketones, silanes, glycols, drugs of abuse, pesticides, and chlorinated hydrocarbons.[1]
Application: Analysis of Residual Solvents in Pharmaceutical Products
The determination of residual solvents is a critical quality control step in pharmaceutical manufacturing to ensure patient safety. The trifluoropropylmethyl polysiloxane stationary phase provides excellent selectivity for a wide range of common solvents.
Experimental Protocol
This protocol is a general guideline for the analysis of residual solvents using a trifluoropropylmethyl polysiloxane GC column, such as an Rtx-200 or equivalent.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 7890 GC (or equivalent) with Flame Ionization Detector (FID)
-
Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent)
-
Column: Rtx-200 (or equivalent USP G6 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness
-
Carrier Gas: Helium or Nitrogen
-
Vials: 20 mL headspace vials with crimp caps
GC and Headspace Conditions:
| Parameter | Value |
| GC Oven Program | |
| Initial Temperature | 40°C |
| Hold Time | 20 min |
| Ramp Rate | 10°C/min |
| Final Temperature | 240°C |
| Final Hold Time | 10 min |
| Injector | |
| Type | Split/Splitless |
| Temperature | 140°C |
| Split Flow | 40 mL/min |
| Detector (FID) | |
| Temperature | 250°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Headspace Sampler | |
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temp. | 100°C |
| Vial Equilibration Time | 45 min |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance or product into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water, depending on sample solubility).
-
Prepare a standard solution containing the expected residual solvents at known concentrations in the same solvent.
-
Seal the vials and place them in the headspace autosampler.
Data Presentation: Retention Times of Common Residual Solvents
The following table provides typical retention times for a selection of residual solvents on a trifluoropropylmethyl polysiloxane stationary phase under the conditions described above. Actual retention times may vary slightly between instruments and columns.
| Compound | Retention Time (min) |
| Methanol | 2.44 |
| Nitromethane | 7.02 |
| Tetrahydrofuran | 8.46 |
| Chloroform | 8.81 |
| Chlorobenzene | 26.93 |
(Data adapted from representative analyses of USP <467> residual solvents)[4]
Application: Screening of Drugs of Abuse
The unique selectivity of the trifluoropropylmethyl polysiloxane stationary phase makes it a valuable tool for the screening of various classes of drugs of abuse. While other phases like 5% phenyl-methylpolysiloxane are more common for broad screening, the G6 phase can be used for confirmation or for specific drug classes.
Experimental Protocol: General Drug Screening
This protocol outlines a general method for the screening of underivatized drugs of abuse. For certain compounds, such as amphetamines, derivatization may be necessary to improve peak shape and sensitivity.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 7890 GC (or equivalent) with Mass Spectrometric Detector (MSD)
-
Column: Rtx-200 (or equivalent USP G6 phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injector Liner: Deactivated splitless liner
GC-MS Conditions:
| Parameter | Value |
| GC Oven Program | |
| Initial Temperature | 110°C |
| Ramp Rate | 20°C/min |
| Final Temperature | 300°C |
| Final Hold Time | 4.5 min |
| Injector | |
| Type | Split/Splitless |
| Temperature | 250°C |
| Injection Volume | 1 µL |
| Mass Spectrometer | |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | 40-550 amu |
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest.
-
If derivatization is required (e.g., for amphetamines), follow a validated procedure using an appropriate reagent (e.g., HFBA).
-
Inject the final extract into the GC-MS system.
Data Presentation: Retention Times of Selected Drugs of Abuse
The following table presents example retention times for a selection of drugs of abuse. Note that the use of a trifluoropropylmethyl polysiloxane column may result in different elution orders compared to more common non-polar phases.
| Compound | Retention Time (min) |
| Amphetamine (derivatized) | Varies with derivatizing agent |
| Methamphetamine (derivatized) | Varies with derivatizing agent |
| Cocaine | ~8.5 |
| Codeine | ~10.2 |
| Heroin | ~11.5 |
(Retention times are approximate and will vary based on specific instrument conditions and whether derivatization is performed. Data is illustrative based on typical elution patterns for these compound classes.)
Mandatory Visualizations
Synthesis of Trifluoropropylmethyl Polysiloxane Stationary Phase
Caption: Synthesis of the stationary phase polymer.
Analyte Interaction with Trifluoropropylmethyl Polysiloxane Stationary Phase
Caption: Analyte-stationary phase interactions.
Experimental Workflow for GC Analysis
Caption: General workflow for GC analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Silanization with Trimethoxy(3,3,3-trifluoropropyl)silane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for surface modification using trimethoxy(3,3,3-trifluoropropyl)silane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS: 429-60-7) is an organosilicon compound used for surface modification.[1] Its trifluoropropyl group imparts unique hydrophobic and oleophobic properties to surfaces, making it valuable for creating water and oil repellent coatings, improving chemical resistance, and reducing friction.[2][3] Common applications include functional coatings for electronics and architectural surfaces, as a precursor for advanced polymers, and as a coupling agent to enhance the mechanical properties of composite materials.[2][4][5]
Q2: What is the general mechanism of silanization with this compound?
The silanization process involves three main steps:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) react with water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acid or base.
-
Condensation: The silanol groups can condense with other silanol groups to form stable siloxane bonds (-Si-O-Si-), leading to the formation of a polysiloxane network.
-
Bonding: The silanol groups also react with hydroxyl (-OH) groups present on the substrate surface (e.g., glass, silicon wafers) to form covalent bonds, anchoring the fluorinated film to the surface.
Q3: What safety precautions should be taken when handling this compound?
This compound is a flammable liquid and vapor.[6] It can cause skin and serious eye irritation.[6] It is important to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or Inconsistent Hydrophobicity (Low Contact Angle) | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Low Silane Concentration: The concentration of the silane solution may be too low for complete surface coverage. 3. Degraded Silane: The silane may have hydrolyzed in storage due to moisture exposure. | 1. Optimize Reaction Conditions: Increase reaction time or temperature. Refer to the experimental protocols for recommended ranges. 2. Increase Silane Concentration: Prepare a fresh solution with a higher concentration of this compound. 3. Use Fresh Silane: Ensure the silane is stored under anhydrous conditions and use a fresh bottle if degradation is suspected. |
| Non-uniform Coating or Hazy Appearance | 1. Inadequate Surface Cleaning: Residual organic or particulate contaminants on the substrate can interfere with silane bonding. 2. Premature Silane Polymerization: The silane may have polymerized in solution before uniform deposition on the surface, often due to excessive water content or prolonged exposure to humidity. 3. Uneven Application: The method of applying the silane solution may not be uniform. | 1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for the substrate (e.g., piranha solution, plasma cleaning). 2. Control Moisture: Use anhydrous solvents and perform the reaction in a controlled, low-humidity environment (e.g., a glove box). 3. Uniform Application Method: Employ techniques like dip-coating or spin-coating for a more uniform application of the silane solution. |
| Poor Adhesion of the Coating | 1. Insufficient Surface Hydroxyl Groups: The substrate surface may not have enough reactive -OH groups for covalent bonding. 2. Incomplete Curing: The post-deposition curing step may be insufficient in time or temperature to form stable bonds. 3. Multilayer Formation: Excessive silane concentration or reaction time can lead to the formation of thick, weakly bound multilayers. | 1. Surface Activation: Pre-treat the substrate to generate more hydroxyl groups (e.g., with an oxygen plasma or by boiling in water). 2. Optimize Curing: Increase the curing time and/or temperature according to the recommended protocols. 3. Reduce Silane Concentration/Time: Use a lower silane concentration and a shorter reaction time to promote monolayer formation. |
| Aggregates or Particles on the Surface | 1. Silane Self-Condensation in Solution: The silane can self-condense to form polysiloxane particles in the solution, which then deposit on the surface. This is more likely at higher pH and with excess water.[7][8] 2. Contaminated Solvents: The solvents used for the reaction or rinsing may contain particulate matter. | 1. Control Hydrolysis and Condensation: Use acidic conditions to slow down the self-condensation rate.[7][9] Prepare the silane solution immediately before use. 2. Use High-Purity Solvents: Filter all solvents before use to remove any particulates. |
Quantitative Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 429-60-7[4] |
| Molecular Formula | C₆H₁₃F₃O₃Si[4] |
| Molecular Weight | 218.25 g/mol [4] |
| Boiling Point | 144 °C[4] |
| Density | 1.142 g/mL at 20 °C[4] |
| Refractive Index (n20/D) | 1.355[4] |
| Flash Point | 38 °C[4] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[4] |
Table 2: Typical Reaction Parameters for Silanization
| Parameter | Typical Range/Value | Notes |
| Silane Concentration | 1-5% (v/v) in an anhydrous solvent | Higher concentrations may lead to multilayer formation. |
| Solvent | Toluene (B28343), Ethanol (B145695), Hexane | The choice of solvent can affect the reaction rate and the quality of the coating.[10] |
| Reaction Time | 2-24 hours | Longer reaction times do not always lead to better results and can promote self-condensation. |
| Reaction Temperature | Room Temperature to 70 °C | Higher temperatures can accelerate the reaction but may also increase the rate of self-condensation.[11] |
| Curing Temperature | 110-120 °C | Essential for removing residual solvent and promoting covalent bond formation. |
| Curing Time | 30-60 minutes | Insufficient curing can lead to poor adhesion. |
Experimental Protocols
Protocol 1: Solution-Phase Silanization of Glass Substrates
This protocol describes a common method for creating a hydrophobic surface on glass slides.
Materials:
-
Glass microscope slides
-
This compound
-
Anhydrous Toluene
-
Ethanol
-
Deionized Water
-
Nitric Acid (for cleaning)
Procedure:
-
Substrate Cleaning: a. Clean the glass slides with deionized water and ethanol. b. Immerse the slides in a 5 N nitric acid solution overnight. c. Rinse the slides thoroughly with copious amounts of deionized water.
-
Surface Hydration: a. Place the cleaned slides in boiling deionized water for 6 hours to hydrate (B1144303) the surface and generate hydroxyl groups. b. Dry the slides at room temperature.
-
Silanization: a. Prepare a 1% (v/v) solution of this compound in anhydrous toluene. b. Immerse the dried slides in the silane solution and leave them overnight in a moisture-controlled environment.
-
Rinsing: a. Remove the slides from the silane solution. b. Rinse the slides with fresh toluene, followed by ethanol, to remove any unreacted silane.
-
Curing: a. Cure the slides in an oven at 80°C for 4 hours.
Protocol 2: Vapor-Phase Silanization
Vapor-phase silanization is an alternative method that can produce highly uniform coatings.
Materials:
-
Substrate (e.g., silicon wafer)
-
This compound
-
Vacuum oven or desiccator
-
Schlenk line or source of inert gas (e.g., nitrogen, argon)
Procedure:
-
Substrate Cleaning and Activation: a. Thoroughly clean and activate the substrate surface as described in Protocol 1 to ensure the presence of hydroxyl groups.
-
Vapor Deposition: a. Place the cleaned and dried substrate in a vacuum desiccator or a vacuum oven. b. Place a small vial containing a few drops of this compound in the desiccator, ensuring it is not in direct contact with the substrate. c. Evacuate the desiccator and then backfill with an inert gas, or simply allow the silane to vaporize under static vacuum. d. Leave the setup for several hours (e.g., 2-12 hours) to allow the silane vapor to react with the substrate surface.
-
Rinsing and Curing: a. Remove the substrate from the desiccator. b. Rinse the substrate with an anhydrous solvent like toluene or ethanol to remove any physisorbed silane. c. Cure the substrate in an oven at 110-120°C for 30-60 minutes.
Mandatory Visualizations
Caption: Experimental workflow for the silanization process.
Caption: A logical workflow for troubleshooting common silanization issues.
References
- 1. 三甲氧基(3,3,3-三氟丙基)硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 429-60-7 | Benchchem [benchchem.com]
- 4. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7 [chemicalbook.com]
- 5. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]
- 6. This compound | 429-60-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. researchgate.net [researchgate.net]
troubleshooting incomplete surface coverage with trimethoxy(3,3,3-trifluoropropyl)silane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and uniform surface coverage with trimethoxy(3,3,3-trifluoropropyl)silane.
Troubleshooting Guide
This guide addresses common issues encountered during the silanization process in a question-and-answer format.
Question 1: Why is my silanized surface showing patchy, non-uniform, or incomplete coverage?
Answer:
Incomplete or non-uniform coatings are a frequent issue and can stem from several factors throughout the experimental workflow.[1] The most common causes are related to substrate preparation, silane (B1218182) solution stability, and environmental conditions.
-
Inadequate Surface Preparation: The substrate must be impeccably clean and possess a sufficient number of surface hydroxyl (-OH) groups for the silane to bind.[1][2] Any organic residues, dust, or contaminants will obstruct the reaction sites, leading to voids in the coating.[1]
-
Improper Silane Concentration: Using a silane concentration that is too low may not provide enough molecules to cover the entire surface.[2] Conversely, an excessively high concentration can lead to the formation of aggregates and a thick, uneven layer instead of a monolayer.[1][2]
-
Environmental Factors: High humidity is a critical factor.[1] Excess moisture in the atmosphere or solvent can cause premature hydrolysis and self-condensation of the silane in the solution, forming polysiloxane aggregates before the molecules have a chance to bond with the surface.[1][3]
Troubleshooting Steps:
-
Optimize Surface Cleaning: Implement a stringent cleaning protocol. For glass or silicon substrates, using a piranha solution or an oxygen plasma treatment is highly effective for cleaning and generating a high density of surface hydroxyl groups.[1]
-
Control Deposition Parameters: Empirically determine the optimal silane concentration. A common starting point is a 0.5-2% solution.[4][5] Adjust reaction time and temperature, as these can influence the completeness of the reaction.[6]
-
Control the Environment: When possible, conduct the silanization in a controlled environment with moderate humidity or under an inert atmosphere (e.g., nitrogen).[1] Using anhydrous solvents is crucial for non-aqueous deposition methods.[4]
Question 2: The treated surface is not hydrophobic as expected. What went wrong?
Answer:
A lack of hydrophobicity, indicated by a low water contact angle, suggests that the trifluoropropyl groups are not densely packed or properly oriented at the surface, or that the overall silanization density is low.[1]
-
Incomplete Reaction: The reaction between the hydrolyzed silane and the surface hydroxyl groups may not have reached completion. This can be due to insufficient reaction time or suboptimal temperature.[1]
-
Degraded Silane Reagent: Silanes are sensitive to moisture.[7] If the reagent has been improperly stored, it may have already hydrolyzed and self-condensed in the bottle, reducing its efficacy.[1]
-
Excess Water and Multilayer Formation: While some water is necessary for hydrolysis, an excess can lead to the formation of disordered multilayers where the fluorinated tails are not uniformly exposed at the surface.
Troubleshooting Steps:
-
Verify Silane Quality: Always use a fresh, high-quality this compound solution for each experiment.[1] Store the reagent under an inert gas like nitrogen or argon.
-
Implement a Curing Step: After the initial deposition, curing the substrate at an elevated temperature (e.g., 110-120 °C) can promote further covalent bonding to the surface and remove residual water and solvent, which helps to stabilize the silane layer.[1][4][5]
-
Rinse Properly: After deposition, rinsing the substrate with the anhydrous solvent (e.g., ethanol (B145695), toluene) can remove physisorbed or weakly bonded silane molecules, leaving a more uniform and stable monolayer.[4][8]
Question 3: I observe aggregates or particles on my surface after coating. How can this be prevented?
Answer:
The formation of visible aggregates is a clear sign of uncontrolled polymerization of the silane in the solution before it deposits on the surface.
-
Excessive Water Content: This is the most common cause. Too much water in the silane solution (either intentionally added or from atmospheric humidity) will accelerate the self-condensation reaction of the silane molecules, leading to the formation of polysiloxane oligomers and polymers that precipitate onto the surface.[3]
-
High Silane Concentration: A high concentration of silane increases the probability of intermolecular reactions (self-condensation) in the solution.[1][2]
-
Prolonged Reaction Time: Leaving the substrate in the silane solution for too long can allow for the gradual accumulation of solution-phase aggregates onto the surface.
Troubleshooting Steps:
-
Precisely Control Water Content: For solution-phase deposition, the amount of water is critical. In an aqueous-alcohol deposition, a typical solution is 95% ethanol and 5% water.[4][5] For anhydrous deposition, ensure the solvent is truly anhydrous and minimize exposure to air.
-
Optimize Silane Concentration: Start with a lower concentration (e.g., 0.5-2% v/v) to minimize self-condensation in the solution.[1][4][5]
-
Filter the Solution: Before use, filtering the prepared silane solution through a sub-micron filter can remove any pre-existing aggregates.
-
Sonication during Rinsing: Gently sonicating the coated substrate in a fresh solvent can help remove loosely bound aggregates.[8]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving issues with incomplete surface coverage.
Caption: Troubleshooting decision tree for incomplete silane coverage.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the silanization process?
The silanization process with this compound occurs in two primary steps:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silane react with water to form reactive silanol (B1196071) groups (-Si-OH).[9][10] This step is catalyzed by acid or base.[11][12]
-
Condensation: The newly formed silanol groups can then react in two ways:
The goal is to favor the reaction with the surface over self-condensation to form a well-ordered monolayer.
Silanization Reaction Pathway
Caption: Key chemical reactions in the silanization process.
Q2: Should I use solution-phase or vapor-phase deposition?
Both methods can yield high-quality films, and the choice depends on your equipment, substrate geometry, and desired level of control.[13][14]
| Deposition Method | Advantages | Disadvantages | Best For |
| Solution-Phase | Simple setup, low cost, suitable for batch processing of large or complex shapes.[4][8] | Sensitive to water content and solvent purity, higher risk of aggregate formation.[8] | Treating large objects, powders, or when specialized vacuum equipment is unavailable.[4] |
| Vapor-Phase | Produces very smooth, uniform films with excellent control over thickness; less solvent waste.[13][15] | Requires specialized vacuum deposition equipment, may be line-of-sight limited for complex geometries.[14][15] | Applications requiring high-purity, defect-free monolayers, such as in microelectronics and sensors.[14] |
Q3: How can I characterize the quality and completeness of my this compound coating?
Several analytical techniques can be used to assess the quality of the silane layer:
| Characterization Technique | Information Provided | Typical Values for Good Coverage |
| Water Contact Angle Goniometry | Measures surface hydrophobicity, indicating the presence and orientation of the fluoropropyl groups.[16] | >90-110° (Varies with substrate and packing density) |
| Ellipsometry | Measures the thickness of the deposited film.[16][17] | ~0.7-1.5 nm for a monolayer.[16] |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the chemical composition of the surface, showing peaks for F, C, Si, and O.[17][18] | Presence of F 1s peak, attenuation of substrate signal. |
| Atomic Force Microscopy (AFM) | Provides topographical information, revealing surface roughness and the presence of aggregates.[13][17] | Low root-mean-square (RMS) roughness, comparable to the bare substrate (<0.5 nm).[13] |
Experimental Protocols
Protocol 1: Substrate Cleaning (for Glass or Silicon)
Objective: To remove organic contaminants and generate surface hydroxyl groups.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen or argon gas stream
-
Beakers, tweezers
Procedure (Piranha Solution - EXTREME CAUTION REQUIRED ):
-
Place substrates in a clean glass beaker.
-
Prepare the piranha solution by slowly and carefully adding 1 part H₂O₂ to 3 parts concentrated H₂SO₄ in a separate beaker (Warning: This mixture is highly corrosive, exothermic, and potentially explosive if mixed with organic solvents. Always add peroxide to acid).
-
Carefully pour the piranha solution over the substrates. The solution will bubble.
-
Leave the substrates in the solution for 15-30 minutes.
-
Carefully decant the piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water (at least 5-6 cycles).
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Use the cleaned substrates immediately for the best results.
Protocol 2: Solution-Phase Deposition (Aqueous Alcohol Method)
Objective: To form a silane layer from a solution.
Materials:
-
Cleaned substrate
-
This compound
-
Ethanol (200 proof)
-
DI Water
-
Acetic acid (optional, to adjust pH)
-
Beakers, graduated cylinders, magnetic stirrer
Procedure:
-
Prepare a 95:5 (v/v) ethanol:water solution in a beaker.[4][5]
-
Adjust the pH of the solution to between 4.5 and 5.5 using a small amount of acetic acid.[4][5] This helps catalyze hydrolysis while minimizing self-condensation.[16]
-
With gentle stirring, add this compound to the solution to achieve a final concentration of 1-2% (v/v).[4][5]
-
Allow the solution to stir for 5-10 minutes to allow for silane hydrolysis.[4][5]
-
Immerse the cleaned, dry substrate into the solution for 1-2 minutes with gentle agitation.[4][5]
-
Remove the substrate from the silane solution.
-
Rinse the substrate by dipping it briefly in a beaker of pure ethanol to remove excess, unbound silane.[4][5]
-
Dry the substrate with a stream of nitrogen gas.
-
Cure the coated substrate in an oven at 110°C for 10-15 minutes or at room temperature for 24 hours to complete the condensation reaction.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. zmsilane.com [zmsilane.com]
- 3. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 4. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 5. gelest.com [gelest.com]
- 6. Optimization of silica silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7 [chemicalbook.com]
- 8. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dakenchem.com [dakenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
how to prevent polymerization of trimethoxy(3,3,3-trifluoropropyl)silane in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the polymerization of trimethoxy(3,3,3-trifluoropropyl)silane in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide: Unwanted Polymerization
If you are experiencing premature polymerization or gelation of your this compound solution, consult the following table to identify potential causes and implement corrective actions.
| Observation | Potential Cause | Recommended Action |
| Solution becomes cloudy or hazy over a short period. | Moisture Contamination: The presence of water is initiating hydrolysis, the first step of polymerization.[1][2][3][4] | Use anhydrous solvents and reagents. Handle the silane (B1218182) under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. |
| Rapid gelation or precipitation occurs upon adding other reagents. | pH Shift: The addition of acidic or basic reagents is catalyzing the hydrolysis and/or condensation reactions.[1][2][5][6][7] | Buffer the solution to maintain a near-neutral pH (around 7.0) where the hydrolysis rate is at its minimum.[1][2] If possible, choose reagents that do not significantly alter the pH. |
| Polymerization is observed even with careful handling. | Improper Storage: The silane may have been exposed to moisture or elevated temperatures during storage.[8][9][10][11] | Store this compound in its original, unopened container in a cool, dry, and well-ventilated area, away from direct sunlight.[8][9] |
| Solution viscosity increases gradually over time at room temperature. | Elevated Temperature: Ambient temperature is sufficient to slowly promote hydrolysis and condensation.[2][12] | Whenever possible, conduct experiments at reduced temperatures. Store prepared solutions at low temperatures (e.g., in a refrigerator) if they are not for immediate use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization in solution?
A1: The primary cause of polymerization is the hydrolysis of the methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (Si-OH), followed by the condensation of these silanols to create a siloxane (Si-O-Si) polymer network.[1][3][4][13] This process is initiated by the presence of water and can be accelerated by acidic or basic conditions and elevated temperatures.[1][2][12]
Q2: How can I minimize water contamination in my experiment?
A2: To minimize water contamination, it is crucial to use anhydrous solvents and reagents. All glassware should be oven-dried or flame-dried immediately before use. Experiments should be conducted under an inert atmosphere, such as dry nitrogen or argon, especially when handling the pure silane or preparing solutions.
Q3: What is the optimal pH for preventing polymerization?
A3: The rate of hydrolysis for alkoxysilanes is at its minimum at a neutral pH of approximately 7.[1][2] The condensation reaction rate is slowest around pH 4.[1] Therefore, maintaining a pH between 4 and 7 is generally recommended to slow down the overall polymerization process. For minimizing the initial hydrolysis step, a pH close to 7 is ideal.
Q4: Are there any chemical inhibitors I can add to my solution?
A4: While specific inhibitors for this silane are not extensively documented in the provided results, the general principle is to prevent the hydrolysis and condensation reactions. The addition of a non-reactive, bulky co-solvent can sometimes sterically hinder the approach of water molecules and other silane molecules.[14] However, the most effective approach is the strict control of experimental conditions (water, pH, temperature).
Q5: How should I properly store this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight.[8][9][10][15] The container should be kept tightly closed to prevent moisture from entering.[8][9][10][15] The recommended storage temperature is typically between 10°C and 25°C.[11]
Experimental Protocol: Preparation of a Stable Silane Solution
This protocol outlines a method for preparing a solution of this compound with a reduced risk of polymerization.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, THF)
-
Oven-dried glassware (e.g., round-bottom flask, graduated cylinder, syringe)
-
Inert gas supply (dry nitrogen or argon) with a manifold
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Thoroughly wash and dry all glassware. Place the glassware in an oven at 120°C for at least 4 hours to ensure it is completely dry. Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware and connect it to the inert gas manifold. Purge the system with the inert gas for 10-15 minutes to remove any air and residual moisture.
-
Solvent Addition: Using a dry syringe, transfer the desired volume of anhydrous solvent into the reaction flask under a positive pressure of the inert gas.
-
Silane Addition: With the solvent stirring gently, use a new, dry syringe to slowly add the required amount of this compound to the flask.
-
Solution Maintenance: Keep the solution under a continuous positive pressure of the inert gas. If the solution is to be stored, ensure the flask is sealed with a gas-tight stopper and parafilm, and store it in a cool, dark place.
Visualizing Polymerization and Prevention
The following diagrams illustrate the chemical pathways leading to polymerization and the logical workflow for its prevention.
Caption: The polymerization pathway of this compound.
Caption: A logical workflow for preventing silane polymerization in solution.
References
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Silane Coupling Agent Modification on Properties of Brass Powder-Water-Based Acrylic Coating on Tilia europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 429-60-7 3 3 3 Trifluoropropyl Trimethoxysilane Wholesale | Silfluo [silfluosilicone.com]
- 9. fishersci.com [fishersci.com]
- 10. gelest.com [gelest.com]
- 11. This compound | 429-60-7 | FT60549 [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. gelest.com [gelest.com]
- 14. Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 429-60-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Enhancing the Durability of Trimethoxy(3,3,3-trifluoropropyl)silane Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the durability and performance of trimethoxy(3,3,3-trifluoropropyl)silane coatings.
Troubleshooting Guide
This section addresses common issues encountered during the application and testing of this compound coatings.
Issue 1: Poor Hydrophobicity (Low Water Contact Angle)
-
Question: My this compound coated surface shows a low water contact angle, indicating poor hydrophobicity. What are the possible causes and solutions?
-
Answer: Low water contact angles are typically a result of incomplete or disordered monolayer formation, or contamination. Here are the potential causes and troubleshooting steps:
-
Inadequate Surface Preparation: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane (B1218182) to react with. Any organic residues or contaminants will impede the silanization process.
-
Solution: Implement a rigorous cleaning protocol. For glass or silicon substrates, use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma treatment to clean and hydroxylate the surface. For other substrates, thorough washing with solvents like ethanol (B145695) and acetone (B3395972), followed by drying, is crucial.[1]
-
-
Incorrect Silane Concentration: The concentration of the silane solution plays a critical role. A solution that is too dilute may not provide enough molecules to form a dense monolayer, while a solution that is too concentrated can lead to the formation of aggregates and a disordered, less effective coating.
-
Solution: Optimize the silane concentration. Start with a low concentration (e.g., 1-2% v/v in a suitable solvent) and incrementally increase it, measuring the contact angle at each step to find the optimal concentration for your specific substrate and application method.[2]
-
-
Sub-optimal Curing: Incomplete curing can result in a poorly cross-linked and unstable silane layer, leading to lower hydrophobicity.
-
Solution: Ensure proper curing by heating the coated substrate. A typical curing step involves heating at 100-120°C for 30-60 minutes. This helps to drive the condensation reaction and form a stable siloxane network.[3]
-
-
Issue 2: Coating Delamination or Poor Adhesion
-
Question: The silane coating is peeling or flaking off the substrate. How can I improve the adhesion?
-
Answer: Delamination is a critical failure mode that points to a weak interface between the coating and the substrate. The primary reasons are often related to surface preparation and the curing process.
-
Insufficient Surface Hydroxylation: The covalent bonding of the silane to the substrate relies on the presence of hydroxyl groups on the substrate surface.
-
Solution: As with poor hydrophobicity, ensure the substrate is properly activated. Plasma treatment or wet chemical methods like piranha cleaning are effective for silica-based substrates.[4]
-
-
Moisture Contamination: The presence of a water layer on the substrate can interfere with the bonding of the silane. Conversely, a complete absence of water can prevent the necessary hydrolysis of the methoxy (B1213986) groups.
-
Solution: Work in a controlled humidity environment. For solution-based deposition, using an anhydrous solvent and adding a controlled amount of water to the silane solution can facilitate a more uniform hydrolysis and condensation process.
-
-
Inadequate Curing: Insufficient time or temperature during the curing process will result in a weak bond between the silane and the substrate.
-
Solution: Optimize the curing parameters. Increased time and temperature during curing have shown positive effects on adhesion. For instance, curing at 105°C for 24 hours has been found to be favorable for coatings on aluminum.[5]
-
-
Issue 3: Hazy or Visibly Uneven Coating
-
Question: My coated surface appears hazy or has visible streaks. What causes this and how can I achieve a uniform coating?
-
Answer: A hazy appearance is often due to the formation of polysiloxane aggregates in the solution before deposition or an uneven application process.
-
Premature Silane Polymerization: In the presence of excess water, this compound can hydrolyze and self-condense in the solution, forming particles that lead to a rough and hazy coating.
-
Solution: Prepare the silane solution immediately before use. Control the amount of water in the solution and consider adjusting the pH to slow down the condensation reaction rate.
-
-
Improper Application Technique: Uneven withdrawal speed in dip-coating or incorrect spin speed in spin-coating can lead to variations in coating thickness and a non-uniform appearance.
-
Solution: For dip-coating, use a motorized system for a slow and steady withdrawal rate. For spin-coating, optimize the spin speed and acceleration to ensure the solution spreads evenly before the solvent evaporates. A two-step process with a low-speed spread cycle followed by a high-speed thinning cycle is often effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle for a well-prepared this compound coating?
A1: A high-quality, dense monolayer of this compound should exhibit a high degree of hydrophobicity. While the exact contact angle can vary with the substrate and measurement conditions, values are often reported to be in the range of 100° to 110°. For instance, coatings on aluminum have shown contact angles that increase with the concentration of the silane in the sol-gel.[5]
Q2: What is the typical thickness of a this compound coating?
A2: These coatings are typically applied as self-assembled monolayers (SAMs). The thickness of a monolayer is on the order of a few nanometers, corresponding to the length of the silane molecule. Thicker coatings can be achieved by using higher concentrations or different deposition techniques, but this may not always lead to improved durability or hydrophobicity due to potential disorder in the film.
Q3: How does the choice of solvent affect the coating quality?
A3: The solvent is crucial for dissolving the silane and controlling the hydrolysis reaction. Anhydrous solvents like toluene (B28343) or ethanol are commonly used. A small, controlled amount of water is often added to initiate the hydrolysis of the methoxy groups. The choice of an organic solvent versus an aqueous solution for the sol-gel preparation can influence the resulting coating's properties and corrosion resistance.[5]
Q4: What is the role of pH in the silanization process?
A4: The pH of the silanization solution affects the rates of both hydrolysis and condensation of the silane. Acidic conditions (pH 4-5) are often used to catalyze the hydrolysis of the methoxy groups to form reactive silanols, while minimizing the rate of self-condensation in the solution. This allows for more controlled deposition onto the substrate.
Q5: How can I assess the durability of my coating?
A5: The durability of the coating can be evaluated through several methods:
-
Abrasion Resistance: This can be tested by subjecting the coated surface to a controlled number of abrasion cycles with a material like steel wool or an eraser and then re-measuring the water contact angle. A durable coating will retain a high contact angle after significant abrasion.
-
Chemical Resistance: The stability of the coating can be assessed by immersing it in various chemical solutions (e.g., acids, bases, organic solvents) for a period and then evaluating its properties.
-
Adhesion Testing: A common method is the tape test (ASTM D3359), where a pressure-sensitive tape is applied to a cross-hatched area of the coating and then rapidly removed. The amount of coating that is lifted off indicates the adhesion strength.
Data Presentation
Table 1: Influence of Silane Concentration on Water Contact Angle
| Silane Compound | Substrate | Silane Concentration (wt%) | Water Contact Angle (°) | Reference |
| (3,3,3-trifluoropropyl)trichlorosilane | Si-DLC | 0.02 | ~110 | [6] |
| (3,3,3-trifluoropropyl)trichlorosilane | Si-DLC | 0.05 | ~117 | [6] |
| (3,3,3-trifluoropropyl)trichlorosilane | Si-DLC | 0.10 | ~115 | [6] |
| (3,3,3-trifluoropropyl)trichlorosilane | Si-DLC | 0.20 | ~114 | [6] |
| (3,3,3-trifluoropropyl)trichlorosilane | Si-DLC | 0.50 | ~113 | [6] |
| This compound | Aluminum | Low | (baseline) | [5] |
| This compound | Aluminum | Medium | Increased | [5] |
| This compound | Aluminum | High | Further Increased | [5] |
Note: Data for the trichlorosilane (B8805176) analog is included as a close proxy to demonstrate the trend of contact angle with concentration.
Table 2: Effect of Curing on Coating Properties
| Coating System | Curing Temperature (°C) | Curing Time | Effect on Adhesion | Effect on Corrosion Resistance | Reference |
| Fluorinated Silica Hybrid | 60 - 100 | - | Improved | Enhanced | [3] |
| TFPTMS on Aluminum | 105 | 24 hours | Favorable | Most corrosion-resistant | [5] |
| Epoxy-Siloxane with Fluorosilane | (Heat Treatment) | - | Improved | - |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound on Glass/Silicon Substrates
-
Substrate Cleaning and Activation:
-
Clean the glass or silicon substrates by sonicating in acetone for 15 minutes, followed by isopropanol (B130326) for 15 minutes.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
For optimal hydroxylation, treat the substrates with a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with deionized water and dry again with nitrogen.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of this compound in anhydrous ethanol.
-
To facilitate hydrolysis, prepare a 95:5 (v/v) ethanol:water solution and adjust the pH to 4.5-5.0 with acetic acid.
-
Add the this compound to this acidified ethanol/water mixture to achieve the final desired concentration (e.g., 1%).
-
Stir the solution for 5-10 minutes to allow for hydrolysis to occur. Prepare this solution fresh before each use.
-
-
Coating Application (Dip-Coating):
-
Immerse the cleaned and activated substrates in the freshly prepared silane solution for 1-2 hours at room temperature.
-
Withdraw the substrates from the solution at a slow, constant rate (e.g., 1 mm/s) to ensure a uniform coating.
-
Rinse the coated substrates with fresh ethanol to remove any excess, non-adsorbed silane.
-
Dry the substrates with a gentle stream of nitrogen.
-
-
Curing:
-
Place the coated substrates in an oven and cure at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.
-
Allow the substrates to cool to room temperature before further use or characterization.
-
Visualizations
References
- 1. US9675994B2 - Superhydrophobic coatings and methods for their preparation - Google Patents [patents.google.com]
- 2. gelest.com [gelest.com]
- 3. Investigation of sol-gel derived organic inorganic hybrid coatings based on commercial epoxy resin for improved corrosion resistance of 304 stainless steel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trimethoxy(3,3,3-trifluoropropyl)silane Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the hydrolysis rate of trimethoxy(3,3,3-trifluoropropyl)silane.
Troubleshooting Guide
Issue 1: Slow or Incomplete Hydrolysis
Symptoms:
-
The reaction mixture remains heterogeneous (oily layer of silane (B1218182) persists).
-
Analysis (e.g., by NMR or FTIR) shows a low conversion of methoxy (B1213986) groups to silanol (B1196071) groups.
-
The desired surface modification or subsequent reaction does not proceed as expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal pH | The hydrolysis rate of alkoxysilanes is slowest at a neutral pH (around 7).[1][2][3] Both acidic and basic conditions catalyze the reaction. For non-amino silanes like this compound, adjusting the pH to an acidic range (e.g., pH 3-5) is generally recommended to accelerate hydrolysis while minimizing the rate of condensation.[1] Use a dilute solution of an acid like acetic acid or hydrochloric acid. |
| Insufficient Water | Water is a reactant, and a stoichiometric excess is required to drive the reaction to completion. Increase the water-to-silane molar ratio. |
| Low Temperature | Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[4] Consider moderately increasing the reaction temperature (e.g., to 40-60°C), but be aware that this will also accelerate the subsequent condensation reaction. |
| Inappropriate Solvent | The presence of alcohol co-solvents, particularly methanol (B129727) (a byproduct of the hydrolysis), can slow down the reaction by shifting the equilibrium.[5] If a co-solvent is necessary for solubility, consider using a non-alcoholic solvent or minimizing the amount of alcohol. |
Issue 2: Premature Condensation or Gelation
Symptoms:
-
The solution becomes cloudy, viscous, or forms a gel before the intended use.
-
Precipitation of polysiloxane species is observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High pH | Basic conditions strongly promote the condensation of silanols.[3] Maintain an acidic pH (e.g., pH 3-5) to favor hydrolysis over condensation. |
| High Silane Concentration | Higher concentrations of silane lead to a greater concentration of reactive silanol intermediates, increasing the likelihood of intermolecular condensation. Work with more dilute solutions. |
| Elevated Temperature | While increasing the temperature accelerates hydrolysis, it also significantly speeds up condensation. If premature gelation is an issue, conduct the hydrolysis at a lower temperature (e.g., room temperature) for a longer period. |
| Prolonged Storage of Hydrolyzed Solution | Hydrolyzed silane solutions are inherently unstable. Prepare the hydrolyzed solution fresh and use it within a few hours. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of the 3,3,3-trifluoropropyl group on the hydrolysis rate compared to other trimethoxysilanes?
Q2: How does pH affect the rates of hydrolysis and condensation?
A2: The pH of the reaction medium has a significant impact on both hydrolysis and condensation rates, but it affects them differently. Hydrolysis is slowest at neutral pH and is catalyzed by both acids and bases.[1][2][3] Condensation is also catalyzed by both acids and bases but is generally slowest in the pH range of 3-5.[3] Therefore, to maximize the concentration of silanol intermediates and have a workable solution, performing the hydrolysis under mildly acidic conditions (pH 3-5) is often optimal.
Q3: What is the optimal water-to-silane ratio for hydrolysis?
A3: Stoichiometrically, three moles of water are required to hydrolyze one mole of a trimethoxysilane. However, in practice, a significant excess of water is recommended to ensure complete hydrolysis and to drive the reaction equilibrium towards the formation of silanols. The exact ratio may need to be optimized for your specific application.
Q4: Can I use a co-solvent to improve the solubility of this compound in water?
A4: Yes, co-solvents such as isopropanol (B130326) or acetone (B3395972) can be used to improve the solubility of the silane in the aqueous solution. However, be aware that the presence of an alcohol co-solvent, especially methanol, can slow down the hydrolysis rate.[5]
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The hydrolysis of this compound can be monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, or ²⁹Si NMR) or Fourier-Transform Infrared (FTIR) spectroscopy.[5][6][7][8] In ¹H NMR, you can monitor the disappearance of the methoxy protons and the appearance of methanol. In FTIR, you can observe the decrease in the Si-O-CH₃ stretching band and the appearance of a broad Si-OH stretching band.[5]
Data Presentation
While specific kinetic data for the hydrolysis of this compound is limited in the reviewed literature, the following table provides comparative hydrolysis rate constants for other trimethoxysilanes to illustrate the effect of different organic substituents under acidic conditions. It is important to note that these values are highly dependent on the specific reaction conditions.
Table 1: Comparative Pseudo-First-Order Rate Constants for the Hydrolysis of Various Trimethoxysilanes under Acidic Conditions
| Silane | Organic Substituent | Rate Constant (k) min⁻¹ | Conditions |
| γ-Glycidoxypropyltrimethoxysilane | γ-Glycidoxypropyl | 0.026 | 2 wt% aqueous solution, pH 5.4, 26°C |
| Methyltrimethoxysilane | Methyl | Varies significantly with pH and catalyst | Data not available for direct comparison |
| Phenyltrimethoxysilane | Phenyl | Varies significantly with pH and catalyst | Data not available for direct comparison |
Data for γ-Glycidoxypropyltrimethoxysilane from[7].
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy
Objective: To quantitatively monitor the disappearance of the methoxy protons of the silane and the appearance of methanol as a function of time.
Materials:
-
This compound
-
D₂O (Deuterium Oxide)
-
Suitable deuterated solvent (e.g., acetone-d₆) if a co-solvent is needed
-
Dilute acid (e.g., 0.1 M HCl in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the acidic D₂O by adding the required amount of acid.
-
In an NMR tube, add the deuterated solvent (if used) and the acidic D₂O solution.
-
Add a known amount of an internal standard (e.g., trimethylsilyl (B98337) propanoic acid - TMSP) for quantification.
-
Acquire a background ¹H NMR spectrum.
-
Add a precise amount of this compound to the NMR tube, cap it, and shake vigorously to mix.
-
Immediately place the NMR tube in the spectrometer and start acquiring spectra at regular time intervals (e.g., every 5-10 minutes initially, then less frequently).
-
Integrate the signals corresponding to the methoxy protons of the silane and the methyl protons of the methanol product, as well as the internal standard.
-
Calculate the concentration of the silane and methanol at each time point relative to the internal standard.
-
Plot the concentration of the silane versus time to determine the hydrolysis rate.
Protocol 2: Monitoring Hydrolysis of this compound by FTIR Spectroscopy
Objective: To monitor the decrease in the Si-O-CH₃ absorbance and the increase in the Si-OH absorbance over time.
Materials:
-
This compound
-
Deionized water
-
Co-solvent (e.g., isopropanol) if needed
-
Dilute acid (e.g., acetic acid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Reaction vessel
Procedure:
-
Prepare the aqueous solution with the desired water-to-co-solvent ratio and pH.
-
Set up the FTIR-ATR for kinetic measurements, collecting a background spectrum of the ATR crystal.
-
In the reaction vessel, combine the aqueous solution and the this compound.
-
Start stirring and immediately begin acquiring FTIR spectra at regular intervals.
-
Monitor the change in the intensity of the characteristic vibrational bands:
-
Decrease of the Si-O-CH₃ stretching band (around 1080-1100 cm⁻¹).
-
Appearance of a broad Si-OH stretching band (around 3200-3700 cm⁻¹).
-
-
Plot the absorbance of the Si-O-CH₃ peak versus time to obtain the kinetic profile of the hydrolysis.
Visualizations
References
- 1. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
controlling the thickness of trimethoxy(3,3,3-trifluoropropyl)silane films
Welcome to the technical support center for controlling the thickness of trimethoxy(3,3,3-trifluoropropyl)silane films. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving high-quality, uniform silane (B1218182) films for your specific applications.
Troubleshooting Guides
This section addresses common issues encountered during the deposition of this compound films, focusing on film thickness and uniformity.
Issue 1: Inconsistent or Non-Uniform Film Thickness
Symptoms:
-
Visible patterns, streaks, or haze on the coated substrate.
-
Significant variation in thickness measurements across the substrate.
-
Poor reproducibility between coating runs.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Improper Substrate Cleaning | Ensure the substrate is meticulously cleaned to remove organic residues and contaminants. A final treatment with oxygen plasma or a UV-ozone cleaner can create a uniform, high-energy surface with reactive hydroxyl groups.[1] |
| Premature Silane Hydrolysis | Prepare the silane solution immediately before use. Exposure to ambient moisture can cause premature hydrolysis and condensation in the solution, leading to the deposition of aggregates.[1] |
| Inadequate Rinsing | A gentle but thorough rinsing step after deposition is crucial to remove excess, physically adsorbed silane. Inconsistent rinsing can leave behind patches of thicker material.[2] |
| Environmental Factors | Perform the coating process in a controlled environment. High humidity can accelerate hydrolysis and condensation, while temperature fluctuations can affect solvent evaporation rates and reaction kinetics.[3] |
| Vibrations During Coating | For spin coating, ensure the spin coater is on a stable, vibration-free surface. Vibrations can disrupt the uniform spreading of the liquid film. |
Logical Flow for Troubleshooting Inconsistent Film Thickness:
Caption: Troubleshooting workflow for non-uniform film thickness.
Issue 2: Film Thickness is Consistently Too Thick or Too Thin
Symptoms:
-
The average film thickness, measured by a technique like ellipsometry, is consistently outside the desired range.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incorrect Silane Concentration | For solution-based methods, the concentration of this compound is a primary determinant of film thickness.[4][5] Adjust the concentration to achieve the desired thickness. |
| Suboptimal Spin Coating Parameters | For spin coating, film thickness is inversely proportional to the square root of the spin speed.[6] To decrease thickness, increase the spin speed or duration. To increase thickness, decrease the spin speed. |
| Incorrect CVD Parameters | In Chemical Vapor Deposition (CVD), film thickness is controlled by deposition time, precursor flow rate, and substrate temperature.[1][7] To increase thickness, increase the deposition time or precursor flow rate. |
| Solvent Evaporation Rate (Spin Coating) | The volatility of the solvent affects the drying rate and final film thickness.[8] A more volatile solvent can lead to a thinner film. Ensure consistent solvent choice and ambient conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for forming a this compound film?
A1: The formation of the film occurs in two main steps:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water (either trace amounts in the solvent or on the substrate surface) to form reactive silanol (B1196071) groups (-OH).[9][10]
-
Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface to form stable Si-O-Substrate covalent bonds. They also condense with each other to form a cross-linked polysiloxane network (Si-O-Si).[6][9] This process anchors the film to the surface and provides its structural integrity.
Signaling Pathway for Silane Film Formation:
Caption: Reaction pathway for silane hydrolysis and condensation.
Q2: How does the trifluoropropyl group affect the coating process and final film properties?
A2: The 3,3,3-trifluoropropyl group is highly electronegative and imparts unique properties to the silane. It results in a film with very low surface energy, which makes the surface both hydrophobic (water-repellent) and oleophobic (oil-repellent).[4] During deposition, this can affect how the silane solution wets the substrate. After film formation, this property is beneficial for applications requiring self-cleaning or anti-fouling surfaces.
Q3: Which deposition method should I choose: Spin Coating or Chemical Vapor Deposition (CVD)?
A3: The choice depends on your specific requirements for film quality, thickness control, and substrate geometry.
-
Spin Coating: A rapid and straightforward solution-based method ideal for flat substrates. It is excellent for quickly producing uniform films, with thickness controlled primarily by spin speed and solution concentration.[6]
-
Chemical Vapor Deposition (CVD): A gas-phase deposition method that offers excellent control over film thickness at the nanometer scale and can produce highly conformal coatings on complex, non-planar substrates.[7] CVD can be a self-limiting process, which helps in forming a uniform monolayer.[11]
Q4: How can I measure the thickness of my silane film?
A4: Several techniques are available, with spectroscopic ellipsometry being one of the most common and precise non-destructive methods for thin films.[3][12][13] It measures the change in polarization of light upon reflection from the surface and can accurately determine the thickness of films in the nanometer to micrometer range.[12] Other techniques include Atomic Force Microscopy (AFM) for local thickness measurements and X-ray Photoelectron Spectroscopy (XPS) to confirm surface coverage.[14]
Experimental Protocols & Data
Protocol 1: Spin Coating Deposition
This protocol provides a general procedure for depositing this compound films. Parameters should be optimized for your specific substrate and desired thickness.
Experimental Workflow for Spin Coating:
Caption: General experimental workflow for spin coating silane films.
Methodology:
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) using a sequence of sonication in acetone, isopropanol, and deionized water. Dry the substrate with a stream of nitrogen gas. For optimal results, treat the substrate with oxygen plasma for 5 minutes to ensure a hydrophilic surface with abundant hydroxyl groups.[1]
-
Solution Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or isopropanol) immediately before use. A typical starting concentration is 1-2% (v/v).
-
Deposition: Place the substrate on the spin coater chuck. Dispense a small amount of the silane solution to cover the substrate surface.[8]
-
Spinning: Accelerate to the desired spin speed and hold for the desired time. A typical starting point is 3000 rpm for 30 seconds.[8][15]
-
Rinsing: After spinning stops, rinse the substrate thoroughly with the anhydrous solvent to remove any unbound silane.
-
Curing: Cure the coated substrate in an oven. A typical curing step is 100-120°C for 30-60 minutes to promote the formation of stable covalent bonds.[16]
Illustrative Data: Effect of Spin Coating Parameters on Film Thickness
Note: This data is illustrative, based on general principles of spin coating, as specific experimental data for this compound is not widely published. Actual results may vary.
| Silane Concentration (% v/v in Toluene) | Spin Speed (rpm) | Spin Time (s) | Expected Film Thickness Trend |
| 1% | 1000 | 30 | Thicker |
| 1% | 3000 | 30 | Baseline |
| 1% | 6000 | 30 | Thinner |
| 0.5% | 3000 | 30 | Thinner |
| 2% | 3000 | 30 | Thicker |
| 1% | 3000 | 60 | Slightly Thinner |
Protocol 2: Chemical Vapor Deposition (CVD)
This protocol outlines a general procedure for depositing this compound films via low-pressure CVD.
Methodology:
-
Substrate Preparation: Clean and activate the substrate as described in the spin coating protocol.
-
System Setup: Place the substrate in the CVD reaction chamber. Place a small amount of liquid this compound in a precursor vessel connected to the chamber.
-
Process Conditions: Evacuate the chamber to a base pressure (e.g., <10 mTorr). Heat the substrate to the desired deposition temperature (room temperature to 150°C can be explored).
-
Deposition: Introduce the silane vapor into the chamber by opening the valve from the precursor vessel. The vapor pressure of the silane at room temperature is sufficient for deposition.[11]
-
Reaction Time: Allow the deposition to proceed for a set amount of time (e.g., 15-60 minutes). The film thickness is often self-limiting as the reactive sites on the surface are consumed.[11]
-
Purging: Evacuate the chamber to remove unreacted precursor and byproducts.
-
Curing (Optional): A post-deposition bake (e.g., 120°C) can be performed to further stabilize the film.
Illustrative Data: Effect of CVD Parameters on Film Formation
| Deposition Time (min) | Substrate Temperature (°C) | Precursor Vapor Pressure | Expected Film Thickness Trend |
| 15 | 25 (Room Temp) | Low | Thinner / Monolayer |
| 60 | 25 (Room Temp) | Low | Thicker / Self-Limited |
| 30 | 100 | High | Potentially faster deposition |
| 30 | 25 (Room Temp) | High | Faster initial deposition |
References
- 1. benchchem.com [benchchem.com]
- 2. Trimethoxysilane - Wikipedia [en.wikipedia.org]
- 3. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]
- 4. This compound | 429-60-7 | Benchchem [benchchem.com]
- 5. 三甲氧基(3,3,3-三氟丙基)硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. ossila.com [ossila.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. louisville.edu [louisville.edu]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Film Coating Process Problems - Freund [freundglobal.com]
- 11. scispace.com [scispace.com]
- 12. ipfdd.de [ipfdd.de]
- 13. details | Park Systems [parksystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 43.230.198.52 [43.230.198.52]
Technical Support Center: Trimethoxy(3,3,3-trifluoropropyl)silane Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethoxy(3,3,3-trifluoropropyl)silane. The following information addresses common side reactions and other issues that may be encountered during its use in applications such as surface modification, polymer synthesis, and as a coupling agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound?
A1: The most common side reactions are hydrolysis and self-condensation. The methoxy (B1213986) groups (-OCH₃) on the silicon atom are susceptible to reaction with water, leading to the formation of silanol (B1196071) intermediates (Si-OH). These silanols are reactive and can then condense with each other or with unreacted methoxy groups to form siloxane bonds (Si-O-Si), resulting in the formation of oligomers or a cross-linked polymer network. Uncontrolled, this can lead to the formation of gels or precipitates.
Q2: How does the trifluoropropyl group affect the reactivity of the silane (B1218182)?
Q3: What are the ideal storage conditions for this compound to prevent degradation?
A3: To minimize premature hydrolysis and condensation, this compound should be stored in a cool, dry environment in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] Exposure to atmospheric moisture is the primary cause of degradation.
Q4: Can I use this compound in aqueous or protic solvents?
A4: Yes, but with careful control. Many applications, such as the formation of self-assembled monolayers on hydroxylated surfaces, require the controlled hydrolysis of the silane. This is often achieved by using a mixture of a protic solvent (like ethanol (B145695) or methanol) and a controlled amount of water. The key is to manage the reaction conditions (pH, water concentration, temperature) to favor the desired surface reaction over bulk polymerization and gelation.
Troubleshooting Guides
Issue 1: Formation of a cloudy solution, precipitate, or gel upon addition of the silane.
This is a classic sign of uncontrolled and rapid hydrolysis and condensation of the this compound.
Troubleshooting Steps:
-
Reduce Water Content: Ensure that all solvents are anhydrous and that the reaction is performed under a dry, inert atmosphere. If the protocol requires the addition of water, it should be added in a controlled manner, often as a dilute solution in a co-solvent.
-
Control pH: The rates of hydrolysis and condensation are highly pH-dependent.
-
Acidic Conditions (pH 4-5): Generally, acidic conditions promote the hydrolysis reaction while slowing the condensation reaction. This can be beneficial for preparing a solution of hydrolyzed silane for surface treatment. Acetic acid is a commonly used catalyst.
-
Neutral Conditions (pH ~7): The reaction rates are at a minimum.
-
Basic Conditions: Basic conditions tend to accelerate the condensation of silanols, which can quickly lead to gelation.
-
-
Lower Silane Concentration: Working with more dilute solutions of the silane can help to slow down the rate of intermolecular condensation.
-
Lower Temperature: Conducting the reaction at a lower temperature will decrease the rates of both hydrolysis and condensation.
-
Use a Co-solvent: Using a mutual solvent, such as ethanol or isopropanol, can improve the solubility of the silane and allow for better control over the reaction with water.
Issue 2: Inconsistent or poor surface modification results (e.g., non-uniform coating, poor hydrophobicity).
This can be due to a number of factors related to both the silane solution and the substrate.
Troubleshooting Steps:
-
Fresh Silane Solution: Prepare the silane solution immediately before use. A solution that has been allowed to stand for an extended period may have already undergone significant self-condensation, reducing its effectiveness for surface binding.
-
Substrate Preparation: Ensure the substrate is scrupulously clean and has a sufficient density of surface hydroxyl groups for the silane to react with. Common surface preparation techniques include plasma treatment, piranha solution etching (with appropriate safety precautions), or UV-ozone treatment.
-
Controlled Hydrolysis: For consistent results, pre-hydrolyze the silane in a separate step under controlled conditions (e.g., in an alcohol/water mixture at a specific pH) before applying it to the substrate.
-
Curing Step: After application of the silane, a curing step (e.g., heating in an oven) is often necessary to drive the condensation reaction between the silanol groups of the silane and the substrate surface, as well as to cross-link the silane layer.
Data Presentation
The rate of hydrolysis of trimethoxysilanes is significantly influenced by the nature of the organic substituent. While specific kinetic data for this compound is limited, the following table provides a qualitative comparison of expected hydrolysis rates for different functionalized trimethoxysilanes based on general principles of organic chemistry.
| Silane Type | Functional Group (R in R-Si(OCH₃)₃) | Electronic Effect of R Group | Expected Relative Rate of Hydrolysis |
| Alkylsilane | Propyl, Octyl | Electron-donating | Baseline |
| Fluoroalkylsilane | 3,3,3-Trifluoropropyl | Strongly electron-withdrawing | Faster than alkylsilanes |
| Aminosilane | 3-Aminopropyl | Electron-donating (can self-catalyze) | Generally fast, pH-dependent |
| Epoxysilane | 3-Glycidoxypropyl | Weakly electron-withdrawing | Slightly faster than alkylsilanes |
| Methacryloxysilane | 3-Methacryloxypropyl | Electron-withdrawing | Faster than alkylsilanes |
Note: This table provides a qualitative comparison. Actual rates are highly dependent on specific reaction conditions such as pH, temperature, and solvent.
Experimental Protocols
Protocol for Controlled Hydrolysis of this compound for Surface Modification
This protocol is a general guideline for preparing a solution of hydrolyzed silane for treating a hydroxylated surface (e.g., glass, silicon wafer).
Materials:
-
This compound
-
Anhydrous ethanol (or other suitable alcohol)
-
Deionized water
-
Acetic acid (or other suitable acid catalyst)
Procedure:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the ethanol/water solution to approximately 4.5 by adding a small amount of acetic acid.
-
With vigorous stirring, add this compound to the acidified solvent to achieve the desired final concentration (typically 1-2% v/v).
-
Allow the solution to stir for a short period (e.g., 5-15 minutes) to allow for partial hydrolysis of the methoxy groups to silanols.
-
The freshly prepared solution is now ready for use in surface modification.
Note: The optimal hydrolysis time and solution stability should be determined empirically for the specific application.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for this compound, showing the competing hydrolysis, condensation, and desired surface reaction.
Caption: A logical workflow for troubleshooting uncontrolled hydrolysis and condensation of this compound.
References
Technical Support Center: Uniform Coatings of Trimethoxy(3,3,3-trifluoropropyl)silane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving uniform coatings of trimethoxy(3,3,3-trifluoropropyl)silane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the coating process.
Troubleshooting Guide: Achieving a Uniform Silane (B1218182) Coating
A uniform coating of this compound is crucial for obtaining consistent hydrophobic and oleophobic surfaces.[1] This guide addresses common issues that can lead to non-uniform coatings.
Problem: Patchy or Incomplete Coating
-
Possible Cause 1: Inadequate Surface Preparation. The substrate must be exceptionally clean to ensure uniform silanization. Organic residues or other contaminants can obstruct the surface hydroxyl groups, preventing the silane from binding effectively.
-
Solution: Implement a rigorous cleaning protocol. For glass or silicon substrates, consider using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment to generate a high density of surface hydroxyl groups.
-
-
Possible Cause 2: Insufficient Hydrolysis. The trimethoxy groups of the silane must hydrolyze to form reactive silanol (B1196071) groups that can bond with the substrate. Inadequate water in the silanization solution can lead to incomplete hydrolysis and poor surface coverage.
-
Solution: Ensure the presence of a controlled amount of water in your silane solution. For alcohol-based solutions, a common starting point is a 95:5 ratio of alcohol to water.[2]
-
-
Possible Cause 3: Premature Condensation in Solution. High humidity or inappropriate pH can cause the silane to self-condense in the solution before it has a chance to bind to the surface, leading to the formation of aggregates.
Problem: Hazy or Cloudy Appearance of the Coating
-
Possible Cause 1: Excessive Silane Concentration. A concentration that is too high can lead to the formation of thick, multi-layered, and uneven coatings instead of a uniform monolayer.
-
Solution: Optimize the silane concentration. A typical starting concentration for dip coating is around 2% in an aqueous alcohol solution.[2]
-
-
Possible Cause 2: Uncontrolled Polymerization. If the hydrolyzed silane is left for too long before application, it can form larger oligomers and polymers in the solution, resulting in a cloudy film.
-
Solution: Allow a limited time for hydrolysis (e.g., 5 minutes) before immersing the substrate.[2]
-
Problem: Poor Adhesion of the Coating
-
Possible Cause 1: Insufficient Curing. Curing is essential for the formation of strong covalent bonds between the silane and the substrate and for cross-linking the silane molecules.
-
Solution: Implement a curing step after silane application. Typical curing conditions are 110-120°C for 30-60 minutes.[2]
-
-
Possible Cause 2: Incompatible Substrate. The substrate must have available hydroxyl (-OH) groups for the silane to react with.
-
Solution: For substrates lacking hydroxyl groups, a surface activation step (e.g., plasma treatment) may be necessary to generate them.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The optimal concentration depends on the application method. For dip coating from an aqueous alcohol solution, a good starting point is a 2% final concentration.[2] For other methods or substrates, you may need to empirically determine the ideal concentration.
Q2: How critical is the pH of the silane solution?
A2: The pH is very critical as it influences the rates of hydrolysis and condensation. Acidic conditions (pH 4.5-5.5, often adjusted with acetic acid) are generally preferred to promote hydrolysis while minimizing the rate of self-condensation in the solution.[2][3]
Q3: What is the recommended curing temperature and time?
A3: A common curing protocol is to heat the coated substrate at 110-120°C for 30-60 minutes.[2] Alternatively, curing can be done at room temperature for 24 hours, provided the relative humidity is below 60%.[2]
Q4: How can I verify the uniformity and quality of my coating?
A4: Several techniques can be used:
-
Contact Angle Measurement: A uniform hydrophobic coating will exhibit a consistent and high water contact angle across the surface.
-
Ellipsometry: This technique can be used to measure the thickness of the silane layer, with monolayer coatings being in the nanometer range.[4][5][6][7][8]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface and the presence of the fluorinated silane.[9][10][11]
-
Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface to visually inspect for uniformity and the presence of aggregates.[12][13][14][15][16]
Quantitative Data Summary
The following table summarizes key quantitative parameters for achieving a uniform coating of this compound, based on typical protocols for similar alkoxysilanes.
| Parameter | Recommended Value/Range | Notes |
| Solution Concentration | 2% (v/v) | In 95% ethanol (B145695) / 5% water for dip coating.[2] |
| Solution pH | 4.5 - 5.5 | Adjusted with acetic acid to catalyze hydrolysis.[2] |
| Hydrolysis Time | 5 minutes | Time to allow for silanol formation before coating.[2] |
| Dip Coating Immersion Time | 1 - 2 minutes | Gentle agitation is recommended.[2] |
| Curing Temperature | 110 - 120 °C | For thermal curing in an oven.[2] |
| Curing Time | 30 - 60 minutes | For thermal curing. Alternatively, 24 hours at room temperature.[2] |
| Expected Water Contact Angle | > 100° | On a smooth, uniform coating. |
Experimental Protocols
Protocol 1: Dip Coating of Glass or Silicon Substrates
-
Surface Preparation:
-
Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Activate the surface by treating with an oxygen plasma for 5 minutes or by immersing in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Adjust the pH of this solution to 4.5-5.5 using acetic acid.
-
With vigorous stirring, add this compound to the pH-adjusted solvent to achieve a final concentration of 2% (v/v).
-
Continue stirring for 5 minutes to allow for hydrolysis.
-
-
Coating Procedure:
-
Immerse the cleaned and activated substrates into the silane solution for 1-2 minutes with gentle agitation.
-
Withdraw the substrates from the solution at a slow, constant rate.
-
Rinse the coated substrates briefly with ethanol to remove any excess, unbound silane.
-
Dry the substrates with a gentle stream of nitrogen.
-
-
Curing:
-
Place the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature before further use or characterization.
-
Visualizations
Caption: Troubleshooting workflow for non-uniform silane coatings.
Caption: Signaling pathway of silane coating formation.
References
- 1. This compound | 429-60-7 | Benchchem [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. details | Park Systems [parksystems.com]
- 7. fkf.mpg.de [fkf.mpg.de]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. preprints.org [preprints.org]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Trimethoxy(3,3,3-trifluoropropyl)silane Surface Treatments
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with trimethoxy(3,3,3-trifluoropropyl)silane for surface modification.
Troubleshooting Guide
This guide addresses common issues encountered during the scaling up of this compound surface treatments.
Issue 1: Inconsistent or Non-Uniform Coating
-
Question: Why is my silane (B1218182) coating patchy and not uniform across the substrate?
-
Answer: Inconsistent coatings are a frequent challenge and can stem from several factors:
-
Inadequate Surface Preparation: The substrate must be exceptionally clean to ensure uniform silanization. Any organic residues or contaminants can mask the surface hydroxyl groups, preventing the silane from binding evenly.[1]
-
Improper Silane Concentration: A concentration that is too low may not provide enough molecules to cover the entire surface. Conversely, a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer.[1]
-
Environmental Factors: High humidity can cause the silane to hydrolyze and self-condense in the solution before it can bond to the surface. Extreme temperatures can also affect the reaction rate, leading to uneven application.[1]
Troubleshooting Steps:
-
Optimize Surface Cleaning: Implement a rigorous cleaning protocol. For glass or silicon surfaces, a piranha solution or an oxygen plasma treatment can be effective.
-
Optimize Silane Concentration: Empirically determine the ideal silane concentration for your application. A good starting point is a 1-2% (v/v) solution, which can be gradually adjusted.[2]
-
Control the Environment: Whenever possible, perform the silanization in a controlled environment with moderate humidity.
-
Issue 2: Poor Hydrophobicity of the Treated Surface
-
Question: My treated surface is not as hydrophobic as expected. What could be the reason?
-
Answer: Insufficient hydrophobicity suggests that the trifluoropropyl groups are not properly oriented or the density of the silane layer is low.
-
Incomplete Reaction: The reaction between the hydrolyzed silane and the surface hydroxyl groups may not have reached completion due to insufficient reaction time or non-optimal temperature.
-
Degraded Silane: The this compound reagent may have degraded due to improper storage.
-
Insufficient Curing: Inadequate curing temperature or time can result in a less durable and less hydrophobic layer.[1]
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Extend the duration of the silanization reaction or moderately increase the temperature to encourage more complete surface coverage.[1]
-
Use Fresh Reagent: Always use a fresh, high-quality this compound solution for each experiment.
-
Implement a Curing Step: After the silanization reaction, cure the substrate at an elevated temperature (e.g., 100-120 °C) for 30-60 minutes to stabilize the silane layer.[1][2]
-
Characterize the Surface: Use contact angle goniometry to quantitatively assess the hydrophobicity. A successfully silanized surface will show a significantly higher water contact angle compared to an untreated surface.[1]
-
Issue 3: Poor Adhesion and Delamination of the Coating
-
Question: The silane coating is peeling or flaking off the substrate. How can this be prevented?
-
Answer: Poor adhesion is often a result of a weak interface between the silane layer and the substrate.
-
Sub-optimal Silane Layer Thickness: Aim for a monolayer or a very thin layer of the silane to ensure strong covalent bonding with the substrate.[1]
-
Incompatible Materials: Ensure that the substrate material is suitable for silanization and has surface hydroxyl groups available for reaction.
-
Moisture Contamination: Moisture at the interface between the coating and the substrate can lead to delamination.
Troubleshooting Steps:
-
Optimize Silane Layer Thickness: Use a lower silane concentration and shorter reaction times to achieve a thinner, more uniform layer.[1]
-
Ensure Proper Curing: A thorough curing step is crucial for the formation of a stable siloxane network and strong adhesion.
-
Protect the Silanized Surface: After silanization and curing, store the substrates in a dark, cool, and dry environment.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with this compound?
A1: this compound is a flammable liquid and an irritant. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q2: How should this compound be stored?
A2: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is sensitive to moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent premature hydrolysis.[3]
Q3: What is the role of water in the silanization process?
A3: Water is essential for the hydrolysis of the methoxy (B1213986) groups on the silane to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups on the substrate surface to form a stable siloxane bond (Si-O-Substrate) and with other silanol groups to form a cross-linked network (Si-O-Si).
Q4: How does pH affect the silanization process?
A4: The pH of the reaction medium significantly influences the kinetics of both hydrolysis and condensation. Acidic conditions (pH 3-4.5) generally accelerate the hydrolysis of alkoxysilanes while slowing down the condensation reactions.[4] Conversely, basic conditions promote the condensation reaction.[5]
Quantitative Data Tables
Table 1: Influence of this compound (TFP-TMOS) Concentration on Water Contact Angle
| Silane Concentration (M) | Water Contact Angle (°) | Reference |
| 0.4 | 110.63 | |
| 0.8 | 109.74 | |
| 1.2 | 113.35 | |
| 1.6 | 114.15 |
Table 2: General Guidelines for the Effect of Curing Temperature and Time on Coating Stability
| Curing Temperature | Curing Time | Expected Outcome |
| Room Temperature | 24 hours | Partial curing, may result in a less stable and less hydrophobic coating. |
| 100-120 °C | 30-60 minutes | Promotes the formation of a stable siloxane network, leading to a more durable and hydrophobic surface.[1][2] |
| >120 °C | 15-30 minutes | May further enhance cross-linking, but excessively high temperatures can potentially degrade the organic functionality of the silane. |
Note: Optimal curing conditions should be determined empirically for each specific application and substrate.
Table 3: General Impact of pH on Hydrolysis and Condensation Rates of Alkoxysilanes
| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Species |
| Acidic (e.g., 3-4.5) | Fast | Slow | Monomeric silanols |
| Neutral | Slow | Slow | - |
| Basic | Slower than acidic | Fast | Oligomeric and polymeric siloxanes |
Note: These are general trends for alkoxysilanes. The optimal pH for this compound should be experimentally determined.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Silanization
-
Substrate Preparation:
-
Clean the substrates by sonicating in a series of solvents (e.g., acetone, isopropanol (B130326), and deionized water) for 15 minutes each to remove organic contaminants.
-
Activate the surface to generate hydroxyl groups. This can be achieved through methods like piranha etching, UV/Ozone treatment, or oxygen plasma treatment.
-
Thoroughly rinse the substrates with deionized water and dry them completely under a stream of nitrogen or argon. The substrates should be used immediately for deposition.[2]
-
-
Silane Solution Preparation and Deposition:
-
In a fume hood, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene (B28343) or ethanol.[2]
-
Immerse the clean, dry, and activated substrates into the silane solution, ensuring the entire surface is submerged.
-
Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature).
-
-
Post-Deposition Treatment:
-
Remove the substrates from the silane solution and rinse them thoroughly with the same anhydrous solvent to remove any excess, unreacted silane.[2]
-
Cure the functionalized substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.[2]
-
Perform a final rinse with a more volatile solvent like isopropanol or ethanol.
-
Dry the substrates with a stream of nitrogen and store them in a desiccator until further use.
-
Protocol 2: General Procedure for Chemical Vapor Deposition (CVD)
-
Substrate Preparation:
-
Clean and activate the substrate as described in the solution-phase protocol to ensure a hydroxylated surface.
-
-
CVD Process:
-
Place the prepared substrate in a vacuum chamber.
-
Introduce a controlled amount of this compound vapor into the chamber. This can be achieved by heating a reservoir of the liquid silane or by using a carrier gas.
-
Maintain the substrate at an elevated temperature (e.g., 50-150 °C) to promote the reaction between the silane and the surface.
-
The deposition time will vary depending on the desired film thickness and process parameters.
-
-
Post-Deposition Treatment:
-
After deposition, the chamber is purged with an inert gas to remove any unreacted silane.
-
A post-deposition annealing or curing step may be performed to enhance the stability of the coating.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature and humidity on trimethoxy(3,3,3-trifluoropropyl)silane deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethoxy(3,3,3-trifluoropropyl)silane. The following information addresses common issues encountered during the deposition of this fluorinated silane (B1218182), with a focus on the critical roles of temperature and humidity.
Frequently Asked Questions (FAQs)
Q1: How do temperature and humidity generally affect the deposition of this compound?
A1: Temperature and humidity are critical parameters in the deposition of this compound as they directly influence the hydrolysis and condensation reactions that underpin the formation of the self-assembled monolayer (SAM).
-
Humidity: The presence of water is necessary for the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silane to form reactive silanol (B1196071) groups (-Si-OH). However, excessive humidity can lead to premature and uncontrolled polymerization of the silane in the vapor or solution phase before it reaches the substrate. This can result in the deposition of aggregates rather than a uniform monolayer, leading to a rough and disordered surface. Conversely, insufficient humidity can slow down or prevent the hydrolysis reaction, resulting in incomplete surface coverage. For fluoroalkylsilanes, which are particularly sensitive to deposition defects, controlling the moisture content is crucial for achieving a high-quality, homogeneous layer.[1] It has been shown that for other silanes, increasing environmental humidity can negatively impact the silanization process.[2]
-
Temperature: Temperature affects the rate of the hydrolysis and condensation reactions, as well as the vapor pressure of the silane and the surface mobility of the molecules. Higher temperatures generally increase the reaction rates. However, the interplay between temperature and humidity can be complex. For some silanes, an increase in temperature can exacerbate the negative effects of high humidity.[2] In some cases, monolayer growth has been observed to be slower at higher temperatures (e.g., 20°C) compared to lower temperatures (e.g., 11°C), highlighting that the optimal temperature may not always be intuitive.[3][4] For chemical vapor deposition (CVD), a specific temperature window is often required for optimal film growth.[5]
Q2: What is the primary cause of a non-uniform or patchy silane coating?
A2: A non-uniform coating is one of the most common issues and can stem from several factors:
-
Improper Substrate Preparation: The substrate must be scrupulously clean and feature a sufficient density of hydroxyl (-OH) groups to react with the silane. Inadequate cleaning can leave organic or particulate contaminants that block reactive sites.
-
Incorrect Humidity Levels: As discussed in Q1, both excessively high and low humidity can be detrimental. High humidity can cause the silane to polymerize in solution or the vapor phase, leading to the deposition of clumps. Low humidity can result in incomplete monolayer formation.
-
Sub-optimal Temperature: The deposition temperature influences reaction kinetics and surface mobility. An incorrect temperature can lead to either a very slow deposition rate and incomplete coverage or, conversely, rapid and disordered growth.[5]
-
Precursor Degradation: this compound is sensitive to moisture. If the precursor has been improperly stored and exposed to atmospheric moisture, it may have already hydrolyzed and polymerized in the container, rendering it unsuitable for forming a uniform monolayer.
Q3: Can I perform the deposition at ambient room temperature and humidity?
A3: While it is possible to deposit the silane under ambient conditions, it is not recommended for achieving consistent and high-quality results. Room temperature and humidity can fluctuate significantly, leading to poor reproducibility. For fluoroalkylsilanes, which are known to be more sensitive to deposition conditions than their alkyl counterparts, controlling these parameters is critical to avoid defects in the monolayer.[1] For robust and repeatable depositions, it is highly advisable to control the temperature and humidity within a dedicated deposition chamber or glovebox.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Hydrophobicity (Low Water Contact Angle) | Incomplete surface coverage. | - Verify that the substrate was properly cleaned and activated (hydroxylated) to ensure a high density of reactive sites.- Optimize the deposition time to ensure sufficient reaction.- Check the purity and age of the this compound. Degraded precursor will not form a proper monolayer.- Ensure humidity levels are adequate for hydrolysis but not so high as to cause excessive polymerization in the bulk phase. |
| Disordered monolayer. | - Control the deposition temperature and humidity carefully. Fluctuations can disrupt the self-assembly process.- For vapor deposition, ensure a stable and appropriate precursor vapor pressure. | |
| Visible Haze or Particles on the Surface | Silane polymerization in the vapor or solution phase due to excessive moisture. | - Reduce the relative humidity in the deposition environment.- For vapor deposition, consider pre-treating the substrate with a controlled amount of water vapor before introducing the silane.[1]- For solution deposition, use anhydrous solvents and perform the deposition under an inert atmosphere (e.g., nitrogen or argon). |
| High deposition temperature causing premature reaction. | - Lower the deposition temperature to a more moderate level. For some systems, temperatures around 11°C have shown better results than 20°C.[3][4] | |
| Inconsistent Results Between Experiments | Fluctuations in ambient temperature and humidity. | - Move the deposition setup to a controlled environment, such as a glovebox with controlled humidity or a dedicated deposition chamber.- Always measure and record the temperature and relative humidity for each experiment to track sources of variation. |
| Inconsistent substrate cleaning or preparation. | - Standardize the substrate cleaning protocol. Ensure all steps are performed identically for each experiment. | |
| Poor Adhesion of the Silane Layer | Insufficient density of hydroxyl groups on the substrate surface. | - Optimize the surface activation/hydroxylation step. For silicon-based substrates, treatments like oxygen plasma or piranha cleaning can be effective.- Ensure the substrate is not deactivating between cleaning and deposition. |
| Incomplete condensation and covalent bonding. | - After the initial deposition, a thermal annealing (curing) step can promote the formation of covalent Si-O-Si bonds within the monolayer and with the substrate. A typical curing temperature is around 110-150°C. |
Quantitative Data Summary
| Parameter | Condition | Observation | Affected Silane System | Reference |
| Relative Humidity | 18% | Slower monolayer growth. | Long-chain alkyltrichlorosilanes | [3][4] |
| 45% | Faster monolayer growth. | Long-chain alkyltrichlorosilanes | [3][4] | |
| 40% to 90% | Increased humidity led to decreased silane adhesion. | 3-glycidoxypropyltrimethoxy silane | [2] | |
| Temperature | 11°C | Faster monolayer growth. | Long-chain alkyltrichlorosilanes | [3][4] |
| 20°C | Slower monolayer growth. | Long-chain alkyltrichlorosilanes | [3][4] | |
| 20°C to 40°C | The negative effect of high humidity on silane adhesion was more severe at higher temperatures. | 3-glycidoxypropyltrimethoxy silane | [2] |
Experimental Protocols
Vapor Phase Deposition of this compound
This protocol is a generalized procedure and may require optimization for your specific substrate and application.
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonication in a sequence of solvents such as acetone, isopropanol, and deionized water.
-
Activate the substrate surface to generate hydroxyl groups. A common method is treatment with oxygen plasma for 3-5 minutes.
-
-
Deposition Setup:
-
Place the cleaned and activated substrates inside a vacuum deposition chamber.
-
Place a small, open container with 1-2 mL of this compound inside the chamber, away from the substrates.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure of <1 mTorr.
-
Introduce a controlled amount of water vapor if the chamber is very dry to ensure a thin layer of water molecules on the substrate surface, which is essential for hydrolysis. This is a critical step for fluoroalkylsilanes.[1]
-
Isolate the chamber from the vacuum pump. The vapor pressure of the silane and any introduced water will fill the chamber.
-
Allow the deposition to proceed for a set duration, typically ranging from 30 minutes to several hours. The optimal time will depend on the desired film quality and the specific chamber geometry and conditions.
-
During deposition, maintain a stable substrate temperature. While optimization is needed, starting with a temperature in the range of ambient to 50°C is a reasonable approach.
-
-
Post-Deposition Curing:
-
Vent the chamber with a dry, inert gas (e.g., nitrogen or argon) to purge any unreacted silane.
-
Remove the coated substrates and bake them in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual water.
-
Visualizations
Silane Deposition Chemistry
The following diagram illustrates the key chemical reactions occurring during the deposition of this compound on a hydroxylated surface.
Caption: Chemical pathway of silane deposition.
Troubleshooting Workflow for Poor Deposition Quality
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during silane deposition.
Caption: Troubleshooting workflow for silane deposition.
References
- 1. Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. [aaltodoc.aalto.fi]
- 2. researchgate.net [researchgate.net]
- 3. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Surface Hydrophobicity: A Comparison of Key Methodologies
For researchers, scientists, and drug development professionals, the accurate assessment of surface hydrophobicity is a critical parameter influencing a wide range of applications, from biomaterial interactions and drug delivery systems to the performance of medical devices and coatings. Contact angle goniometry stands as a cornerstone technique for this purpose, offering a direct and intuitive measure of wettability. However, a comprehensive understanding of its principles, coupled with an awareness of alternative and complementary methods, is crucial for robust and reliable surface characterization.
This guide provides an objective comparison of contact angle goniometry with other prevalent techniques for determining surface hydrophobicity. We will delve into the experimental protocols of key methods, present comparative data, and offer a clear visual representation of their workflows and interrelationships to aid in the selection of the most appropriate technique for your research needs.
Contact Angle Goniometry: The Industry Standard
Contact angle goniometry is a widely adopted optical method that measures the angle formed at the three-phase interface where a liquid, gas, and solid intersect.[1] This angle, known as the contact angle (θ), provides a direct quantification of a liquid's ability to wet a solid surface. A low contact angle (typically <90°) indicates a hydrophilic (water-attracting) surface, while a high contact angle (>90°) signifies a hydrophobic (water-repelling) surface.
The most common approach is the sessile drop method , where a small liquid droplet is deposited on the solid surface and its profile is captured by a camera.[1] This method can be further categorized into:
-
Static Contact Angle: A measure of the contact angle of a stationary droplet on a surface.[1]
-
Dynamic Contact Angle (Advancing and Receding Angles): This involves measuring the contact angle as the volume of the droplet is increased (advancing angle) or decreased (receding angle). The difference between these two angles is termed contact angle hysteresis, which provides insights into surface roughness and chemical heterogeneity.
Alternative and Complementary Techniques
While contact angle goniometry is a powerful tool, other methods offer unique advantages and can provide a more comprehensive understanding of surface properties.
-
Wilhelmy Plate Method: This force-based technique measures the force exerted on a solid plate as it is immersed in or withdrawn from a liquid. The contact angle can be calculated from this force measurement. It provides dynamic advancing and receding angles and is particularly useful for samples with regular geometries.[2][3]
-
Inverse Gas Chromatography (IGC): IGC is a gas-solid chromatographic technique where the material of interest is packed into a column. By injecting known vapor probes and measuring their retention times, one can determine the surface energy of the solid, a property directly related to hydrophobicity.[4][5]
-
Scanning Droplet Adhesion Microscopy (SDAM): A newer technique that measures the adhesion force between a micro-droplet and a surface with high spatial resolution. This method is particularly sensitive for characterizing superhydrophobic surfaces where traditional contact angle measurements can be challenging.[6]
-
Hydrophobic Interaction Chromatography (HIC): Primarily used for the separation and purification of proteins and other biomolecules based on their surface hydrophobicity. While not a direct measure of the hydrophobicity of a solid surface in the same way as goniometry, it provides a relative measure of the hydrophobicity of molecules interacting with a stationary phase.[7]
Comparative Analysis of Methodologies
The choice of technique depends on the specific research question, the nature of the sample, and the desired level of detail. The following table summarizes the key characteristics of each method.
| Feature | Contact Angle Goniometry (Sessile Drop) | Wilhelmy Plate Method | Inverse Gas Chromatography (IGC) | Scanning Droplet Adhesion Microscopy (SDAM) | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Optical measurement of droplet shape | Force measurement on a plate | Gas-solid interaction and retention time | Adhesion force of a micro-droplet | Biomolecule interaction with a hydrophobic stationary phase |
| Measurement Type | Static and Dynamic (Advancing/Receding) Angles | Dynamic (Advancing/Receding) Angles | Surface Energy | Adhesion Force | Relative Hydrophobicity of Molecules |
| Sample Geometry | Flat surfaces, adaptable to some curved surfaces | Regular geometries (plates, rods) | Powders, fibers, films | Flat and slightly curved surfaces | Soluble molecules (e.g., proteins) |
| Advantages | Direct, intuitive, widely available, visual feedback | High precision, automated | Applicable to powders and fibers, provides surface energy components | High spatial resolution, sensitive to small variations | Characterizes biomolecule hydrophobicity |
| Disadvantages | Operator dependent, sensitive to surface preparation, less accurate on superhydrophobic surfaces | Requires specific sample geometry | Indirect measure of contact angle, requires specialized equipment | Newer technique, less widespread | Indirectly assesses surface properties |
Quantitative Data Comparison
The following table presents a comparison of contact angle measurements obtained by Tilting-Plate Goniometry (TPG), Captive-Drop Goniometry (CDG), and Wilhelmy-Balance Tensiometry (WBT) on various silane-treated glass surfaces. WBT is often considered a "gold standard" for comparison.
| Surface Treatment | Method | Advancing Angle (θa) | Receding Angle (θr) |
| OTS 1 | WBT | 100.0° | 71.9° |
| TPG | 99.1° | 96.0° | |
| CDG | 96.1° | 91.0° | |
| OTS 2 | WBT | 109.1° | 75.7° |
| TPG | 102.9° | 95.1° | |
| CDG | 105.4° | 87.7° | |
| APTES 1 | WBT | 76.4° | 44.3° |
| TPG | 73.4° | 60.9° | |
| CDG | 85.7° | 63.2° | |
| APTES 2 | WBT | 74.9° | 34.9° |
| TPG | 72.7° | 63.3° | |
| CDG | 77.2° | 59.9° |
Data extracted from a study comparing goniometric methods.[8] OTS: Octadecyltrichlorosilane treated; APTES: (3-Aminopropyl)triethoxysilane treated.
Experimental Protocols
Contact Angle Goniometry (Sessile Drop Method)
Objective: To measure the static, advancing, and receding contact angles of a liquid on a solid surface.
Materials:
-
Contact Angle Goniometer with a high-resolution camera and light source.
-
Syringe with a fine needle for droplet deposition.
-
Test liquid (e.g., deionized water).
-
Solid sample with a clean and flat surface.
-
Software for image analysis.
Procedure:
-
Sample Preparation: Ensure the sample surface is clean, dry, and free from contaminants. Place the sample on the goniometer stage and level it.
-
Droplet Deposition (Static Angle):
-
Carefully dispense a small droplet (typically 2-5 µL) of the test liquid onto the sample surface.
-
Withdraw the needle.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a clear image of the droplet profile.
-
Use the software to measure the angle at the liquid-solid-vapor interface on both sides of the droplet and calculate the average.
-
-
Droplet Measurement (Advancing and Receding Angles):
-
Deposit a small droplet on the surface.
-
Lower the needle until it is immersed in the droplet.
-
Slowly increase the volume of the droplet, causing the contact line to advance. Record the contact angle just as the contact line begins to move. This is the advancing angle.
-
Slowly decrease the volume of the droplet, causing the contact line to recede. Record the contact angle just as the contact line begins to move. This is the receding angle.
-
Wilhelmy Plate Method
Objective: To determine the advancing and receding contact angles by measuring the forces exerted on a solid plate.
Materials:
-
Tensiometer with a sensitive balance.
-
Solid plate sample with a known perimeter.
-
Vessel containing the test liquid.
-
Automated stage for moving the vessel or the plate.
Procedure:
-
Sample Preparation: Clean the sample plate thoroughly and measure its dimensions to determine the perimeter.
-
Setup: Suspend the plate from the balance and position the vessel with the test liquid below it.
-
Measurement:
-
Slowly raise the liquid vessel until the liquid surface just touches the bottom of the plate.
-
Continue to immerse the plate into the liquid at a constant, slow speed while recording the force. The force will increase as the plate is immersed. The contact angle is calculated from the force data during immersion (advancing angle).
-
Slowly lower the liquid vessel to withdraw the plate from the liquid at the same constant speed. The force will decrease. The contact angle is calculated from the force data during withdrawal (receding angle).
-
-
Calculation: The contact angle (θ) is calculated using the Wilhelmy equation:
-
F = P * γ * cos(θ) + B
-
Where F is the measured force, P is the wetted perimeter of the plate, γ is the surface tension of the liquid, and B is the buoyant force.
-
Visualizing the Workflow and Comparisons
To better understand the experimental process and the relationship between these techniques, the following diagrams are provided.
Caption: Workflow for Contact Angle Goniometry.
Caption: Logical Comparison of Hydrophobicity Techniques.
References
- 1. nanoscience.com [nanoscience.com]
- 2. users.aalto.fi [users.aalto.fi]
- 3. biolinscientific.com [biolinscientific.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. Inverse Gas Chromatography(IGC): Theory and Practical applications | Surface Measurements Systems [sorptionhub.com]
- 6. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 7. Comparison of hydrophobicity scales for predicting biophysical properties of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Surface Analysis of Trimethoxy(3,3,3-trifluoropropyl)silane and Alternative Hydrophobic Treatments using XPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of surfaces treated with trimethoxy(3,3,3-trifluoropropyl)silane and other common silane (B1218182) coupling agents used to create hydrophobic surfaces. The focus is on the characterization of these surfaces using X-ray Photoelectron Spectroscopy (XPS), a powerful technique for determining elemental composition and chemical states at the surface. This document outlines detailed experimental protocols and presents quantitative data to facilitate the selection of appropriate surface modification strategies for various research and development applications, including medical implants and non-stick coatings.
Comparative Analysis of Surface Treatments
The creation of hydrophobic surfaces is crucial in a multitude of applications, from biomedical devices to microelectronics. Silanization, the process of modifying a surface with silane coupling agents, is a widely adopted method to achieve desired surface properties. Among the various silanes, fluorinated silanes are particularly effective in creating highly hydrophobic and oleophobic surfaces due to the low surface energy of fluorine atoms.
This guide compares this compound with two common alternatives: a non-fluorinated alkylsilane, Octadecyltrichlorosilane (ODTS), and another fluorinated silane, (3-Aminopropyl)triethoxysilane (APTES), which is often used as a linker for further functionalization but can also modify surface properties.
Performance Metrics: Water Contact Angle
The hydrophobicity of a surface is commonly quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface. The following table summarizes typical water contact angles achieved with the compared silane treatments on a silicon dioxide surface.
| Silane Treatment | Chemical Structure | Typical Water Contact Angle (θ) | Reference |
| This compound | CF₃(CH₂)₂Si(OCH₃)₃ | ~110° - 120° | [1] |
| Octadecyltrichlorosilane (ODTS) | CH₃(CH₂)₁₇SiCl₃ | ~106° - 111° | [2] |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N(CH₂)₃Si(OCH₂CH₃)₃ | ~60° - 70° | [3] |
XPS Analysis: Elemental Composition and Binding Energies
XPS is employed to verify the successful deposition of the silane layer and to determine the chemical environment of the surface atoms. The key elemental signals monitored are Carbon (C 1s), Silicon (Si 2p), Oxygen (O 1s), and, in the case of fluorinated silanes, Fluorine (F 1s). The binding energies of these core-level electrons provide information about the chemical bonds.
| Element (Core Level) | This compound | Octadecyltrichlorosilane (ODTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| C 1s | |||
| - C-C, C-H | ~285.0 eV | ~285.0 eV | ~285.0 eV |
| - C-Si | ~284.5 eV | ~284.5 eV | ~284.5 eV |
| - C-N | - | - | ~286.5 eV |
| - C-O | ~286.5 eV | - | ~286.5 eV |
| - CF₂ | ~291.5 eV | - | - |
| - CF₃ | ~293.8 eV | - | - |
| Si 2p | ~102-104 eV (Si-O-Si, Si-C) | ~102-104 eV (Si-O-Si, Si-C) | ~102-103 eV (Si-O-Si, Si-C) |
| O 1s | ~532.5 eV (Si-O-Si) | ~532.5 eV (Si-O-Si) | ~532.5 eV (Si-O-Si) |
| F 1s | ~688-689 eV (C-F) | - | - |
| N 1s | - | - | ~400 eV (NH₂) |
Note: Binding energies can vary slightly depending on the substrate, instrument calibration, and surface charging.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for achieving consistent surface modifications and reliable analytical results. Below are generalized protocols for surface preparation, silanization, and XPS analysis.
Substrate Preparation (e.g., Silicon Wafer with Native Oxide)
-
Cleaning: To remove organic contaminants, sonicate the silicon wafers sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes in each solvent.[4]
-
Hydroxylation: To generate a high density of surface hydroxyl (-OH) groups necessary for the silanization reaction, treat the cleaned wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: Thoroughly rinse the wafers with DI water and dry them under a stream of high-purity nitrogen gas.
Surface Treatment with Silanes
Two common methods for silanization are solution-phase and vapor-phase deposition.
-
Silane Solution Preparation: Prepare a 1-5% (v/v) solution of the desired silane in an anhydrous solvent such as toluene (B28343) or ethanol. For this compound, hydrolysis can be initiated by adding a small amount of water to the solution.[5]
-
Immersion: Immerse the cleaned and dried substrates in the silane solution for a period ranging from 30 minutes to several hours at room temperature or slightly elevated temperatures.
-
Rinsing: After immersion, rinse the substrates with the anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: Cure the coated substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network on the surface.
-
Setup: Place the cleaned and dried substrates in a vacuum desiccator or a dedicated vapor-phase deposition chamber.
-
Silane Introduction: Place a small vial containing the liquid silane in the chamber.
-
Deposition: Evacuate the chamber to a low pressure and then heat the silane to increase its vapor pressure, allowing the vapor to deposit on the substrates. The deposition can be carried out for several hours.[6]
-
Curing: After deposition, the substrates are typically cured under vacuum or in an inert atmosphere at an elevated temperature.
XPS Analysis
-
Sample Introduction: Mount the silane-treated substrates on a sample holder and introduce them into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Source: Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the C 1s, Si 2p, O 1s, F 1s, and N 1s regions to determine the chemical states and perform quantitative analysis.
-
Data Analysis: Process the spectra using appropriate software. This includes charge referencing (often to the adventitious C 1s peak at 285.0 eV), background subtraction (e.g., Shirley background), and peak fitting to deconvolve overlapping chemical states.[1][7]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in surface treatment and analysis.
Caption: A flowchart of the experimental process.
Caption: The general mechanism of silanization.
Conclusion
The choice of silane for surface modification depends on the specific application requirements. This compound is an excellent choice for creating highly hydrophobic and chemically resistant surfaces, as confirmed by high water contact angles and the presence of strong C-F bonds identified by XPS. Non-fluorinated silanes like ODTS also provide significant hydrophobicity, while aminosilanes such as APTES offer a versatile platform for further surface functionalization.
By following standardized experimental protocols and utilizing surface-sensitive techniques like XPS, researchers can reliably produce and characterize well-defined surfaces tailored for their specific needs in drug development, biomaterials science, and beyond. This guide provides the foundational knowledge and data to make informed decisions in the selection and analysis of silane-based surface treatments.
References
A Comparative Guide to AFM Imaging of Trimethoxy(3,3,3-trifluoropropyl)silane Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trimethoxy(3,3,3-trifluoropropyl)silane (TFPS) self-assembled monolayers (SAMs) with other common silane (B1218182) alternatives, focusing on their characterization by Atomic Force Microscopy (AFM). The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate surface modification for their specific applications, particularly in fields requiring controlled surface properties such as biocompatibility, lubricity, and hydrophobicity.
Performance Comparison of Silane Self-Assembled Monolayers
The selection of a silane for forming a self-assembled monolayer (SAM) is dictated by the desired surface properties. This compound (TFPS) is a fluorinated silane that offers unique characteristics due to the presence of the trifluoropropyl group. To provide a clear comparison, the following table summarizes key quantitative data for TFPS SAMs alongside two widely used non-fluorinated alternatives: Octadecyltrichlorosilane (OTS) and (3-Aminopropyl)triethoxysilane (APTES).
| Parameter | This compound (TFPS) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Terminal Group | -CF₃ | -CH₃ | -NH₂ |
| Water Contact Angle | ~117.6° (for the similar FPTS)[1] | 109° - 114°[2] | 45° - 68° |
| Film Thickness (Ellipsometry) | Not explicitly found, but expected to be a monolayer of a few nanometers. | ~2.1 nm[2] | 0.8 - 1.5 nm[3] |
| Surface Roughness (RMS by AFM) | Expected to be low for a well-formed monolayer (< 1 nm). | ~0.2 - 0.5 nm[4] | 0.2 - 1.0 nm |
Note: The water contact angle for TFPS is based on data for the closely related (3,3,3-trifluoropropyl)trichlorosilane (FPTS). The surface roughness for a well-formed TFPS SAM is expected to be low, characteristic of a uniform monolayer.
Experimental Methodologies
The successful formation and characterization of high-quality SAMs are critically dependent on meticulous experimental protocols. The following sections detail the methodologies for substrate preparation, SAM deposition, and AFM imaging.
Substrate Preparation (Silicon Wafer)
A clean and hydrophilic substrate is essential for the formation of a uniform and densely packed SAM.
-
Cleaning: Silicon wafers are cut to the desired size and cleaned to remove organic and inorganic contaminants. A common and effective method is the use of a Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)).
-
Hydroxylation: The cleaning process also serves to hydroxylate the silicon surface, creating -OH groups that are necessary for the covalent attachment of the silane molecules.
-
Rinsing and Drying: After cleaning, the substrates are thoroughly rinsed with deionized water and then with a solvent such as ethanol. Finally, they are dried under a stream of inert gas (e.g., nitrogen or argon).
Self-Assembled Monolayer Deposition (Solution Phase)
-
Silane Solution Preparation: A dilute solution of the desired silane (e.g., 1 mM) is prepared in an anhydrous solvent, such as toluene (B28343) or hexane, under an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in solution.
-
Immersion: The cleaned and dried substrates are immersed in the silane solution. The immersion time can vary from a few minutes to several hours, depending on the silane and desired monolayer quality.
-
Rinsing: After immersion, the substrates are removed from the solution and rinsed thoroughly with the same anhydrous solvent to remove any non-covalently bound (physisorbed) silane molecules.
-
Curing: The coated substrates are then typically cured by heating in an oven (e.g., at 120°C for 1 hour) to promote the formation of a stable and cross-linked siloxane network on the surface.
Atomic Force Microscopy (AFM) Imaging
AFM is a powerful technique for characterizing the topography of SAMs at the nanoscale.
-
Cantilever Selection: A silicon cantilever with a sharp tip (nominal tip radius < 10 nm) is typically used for imaging SAMs in tapping mode to minimize sample damage.
-
Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic layers like SAMs as it reduces lateral forces that can damage the monolayer.
-
Imaging Parameters:
-
Scan Size: Initial imaging is often performed over a larger area (e.g., 1 µm x 1 µm) to assess the overall uniformity of the SAM. Subsequently, smaller scan sizes are used to obtain high-resolution images of the molecular arrangement and any defects.
-
Scan Rate: A slow scan rate (e.g., 0.5 - 1 Hz) is used to ensure accurate tracking of the surface topography.
-
Setpoint: The amplitude setpoint is adjusted to be a high percentage (e.g., 80-90%) of the free-air amplitude to ensure gentle tapping on the surface.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the preparation and characterization of silane SAMs.
Caption: Experimental workflow for SAM preparation and characterization.
Caption: Logical workflow for AFM imaging of SAMs.
References
A Comparative Study: Trimethoxy(3,3,3-trifluoropropyl)silane vs. Octadecyltrichlorosilane for Surface Modification
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Self-assembled monolayers (SAMs) of organosilanes are a cornerstone of surface functionalization, enabling the tuning of wettability, biocompatibility, and chemical resistance. This guide provides an in-depth comparative analysis of two widely used silanes: Trimethoxy(3,3,3-trifluoropropyl)silane, a fluoroalkylsilane (FAS), and Octadecyltrichlorosilane (B89594) (OTS), a long-chain alkylsilane. This objective comparison, supported by experimental data, will aid in the selection of the optimal silanization agent for specific research and development applications.
This compound and octadecyltrichlorosilane are both effective in modifying surfaces to achieve desired hydrophobicity. However, their distinct chemical structures—a fluorinated propyl chain versus a long saturated alkyl chain, and methoxy (B1213986) versus chloro reactive groups—lead to significant differences in their performance characteristics, including the degree of hydrophobicity, oleophobicity, thermal stability, and chemical resistance.
Performance Comparison
The following tables summarize the key performance indicators for surfaces modified with this compound and octadecyltrichlorosilane. The data is compiled from various studies to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited, and thus, some data is derived from studies on structurally similar fluoroalkylsilanes and alkylsilanes.
Table 1: Physical and Chemical Properties
| Property | This compound | Octadecyltrichlorosilane |
| CAS Number | 429-60-7[1][2] | 112-04-9 |
| Molecular Formula | C6H13F3O3Si[1][3] | C18H37Cl3Si |
| Molecular Weight | 218.25 g/mol [3] | 387.94 g/mol |
| Appearance | Colorless liquid[2] | Colorless liquid |
| Boiling Point | 144 °C[3] | 223 °C at 10 Torr |
| Density | 1.142 g/mL at 20 °C | 0.984 g/mL |
| Reactive Group | Trimethoxy [-Si(OCH3)3] | Trichlorosilyl [-SiCl3] |
| Byproduct of Hydrolysis | Methanol (CH3OH) | Hydrochloric Acid (HCl) |
Table 2: Performance Characteristics of Modified Surfaces
| Performance Metric | This compound & Analogs | Octadecyltrichlorosilane | Key Considerations |
| Water Contact Angle (WCA) | 100° - 110° on smooth surfaces | >100° on smooth surfaces | Both create hydrophobic surfaces. The fluorinated silane (B1218182) offers the added benefit of oleophobicity. |
| Surface Free Energy (SFE) | Lower | Higher | The trifluoropropyl group is highly effective at lowering surface energy.[4] |
| Thermal Stability | Decomposes between 373 K and 603 K[5][6][7] | Stable up to 573 K[8] | OTS generally exhibits higher thermal stability. |
| Chemical Resistance | Good resistance to both acidic and basic conditions | Good, but can degrade in acidic aqueous solutions | Fluorinated coatings are known for their excellent chemical inertness.[1][9] |
| Oleophobicity (Oil Repellency) | Oleophobic | Oleophilic (oil-attracting) | This is a primary differentiator; the fluorinated silane is necessary for applications requiring oil repellency.[4] |
Experimental Protocols
Accurate and reproducible surface modification is critical for reliable experimental outcomes. Below are detailed methodologies for key experiments cited in the comparison of these two silanes.
Experimental Protocol 1: Preparation of Self-Assembled Monolayers (SAMs)
Objective: To form a uniform, covalently bound monolayer of the silane on a hydroxylated substrate (e.g., silicon wafer, glass).
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound or Octadecyltrichlorosilane
-
Anhydrous toluene (B28343) (or other suitable anhydrous solvent like hexane)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized water
-
Ethanol
-
Nitrogen gas
-
Glass or polypropylene (B1209903) containers with caps
-
Sonicator
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in piranha solution for 30-60 minutes to remove organic residues and create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrates with copious amounts of deionized water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silane Solution Preparation:
-
In a clean, dry container, prepare a 1-5 mM solution of the desired silane in anhydrous toluene. It is crucial to work in a low-humidity environment (e.g., a glove box or under a nitrogen atmosphere) to prevent premature hydrolysis of the silane in the bulk solution, especially for the highly reactive octadecyltrichlorosilane.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates into the silane solution.
-
Seal the container to minimize exposure to atmospheric moisture.
-
Allow the self-assembly process to proceed for 2-24 hours at room temperature. The optimal time may vary depending on the silane and desired monolayer quality.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Rinse with ethanol.
-
Dry the coated substrates with a stream of nitrogen gas.
-
To enhance the covalent bonding and stability of the monolayer, the coated substrates can be cured by baking at 100-120°C for 1 hour.
-
Experimental Protocol 2: Contact Angle Measurement
Objective: To quantify the hydrophobicity of the silane-modified surfaces by measuring the static water contact angle.
Apparatus:
-
Contact angle goniometer equipped with a camera and analysis software.
-
Microsyringe for dispensing droplets.
-
High-purity deionized water.
Procedure:
-
Sample Preparation:
-
Ensure the silane-coated substrate is clean and free of any contaminants.
-
-
Measurement:
-
Place the substrate on the goniometer stage.
-
Using the microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the angle between the tangent of the droplet and the substrate surface at the point of contact.
-
Perform measurements at multiple locations on the surface (at least 3-5 different spots) to ensure reproducibility and obtain an average contact angle.
-
Experimental Protocol 3: Surface Free Energy (SFE) Determination
Objective: To calculate the surface free energy of the modified surfaces, providing insight into their wetting properties. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a common approach.
Apparatus & Materials:
-
Contact angle goniometer.
-
At least two liquids with known polar and dispersive components of their surface tension (e.g., deionized water and diiodomethane).
Procedure:
-
Contact Angle Measurements:
-
Measure the static contact angles of both probe liquids (e.g., water and diiodomethane) on the silane-modified surface using the protocol described above.
-
-
SFE Calculation:
-
The OWRK method relates the contact angle (θ) of a liquid on a solid surface to the polar (γP) and dispersive (γD) components of the surface tension of the liquid (γL) and the surface free energy of the solid (γS) through the following equation: (1 + cosθ)γL = 2(γSDγLD)½ + 2(γSPγLP)½
-
By measuring the contact angles for two different liquids with known γLD and γLP values, a system of two equations with two unknowns (γSD and γSP) is created.
-
Solving this system of equations yields the dispersive and polar components of the solid's surface free energy.
-
The total surface free energy of the solid is the sum of its dispersive and polar components: γS = γSD + γSP .
-
Visualizing the Chemistry and Workflow
To better understand the underlying chemical reactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Hydrolysis and condensation of this compound.
Caption: Hydrolysis and condensation of octadecyltrichlorosilane.
Caption: General experimental workflow for surface modification and characterization.
Conclusion
The choice between this compound and octadecyltrichlorosilane for surface modification is highly dependent on the specific application requirements. For applications demanding exceptional hydrophobicity and, crucially, oleophobicity, coupled with high chemical resistance, the fluorinated silane is the superior choice. Its ability to create low surface energy coatings is invaluable in anti-fouling, self-cleaning, and microfluidic applications.
Conversely, for achieving a high degree of hydrophobicity with excellent thermal stability, octadecyltrichlorosilane is a well-established and effective option. The long alkyl chain forms a dense, ordered monolayer that effectively repels water. However, its reactivity and the corrosive nature of its byproduct necessitate more stringent handling conditions.
Researchers and professionals in drug development must weigh these performance trade-offs. For instance, in creating biocompatible coatings that resist protein adsorption, the low surface energy of a fluorinated surface might be advantageous. In contrast, for applications where thermal processing is involved, the higher stability of an OTS monolayer could be critical. This guide provides the foundational data and methodologies to make an informed decision for successful and reproducible surface engineering.
References
- 1. CAS 429-60-7: (3,3,3-Trifluoropropyl)trimethoxysilane [cymitquimica.com]
- 2. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]
- 3. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE, 98% | [gelest.com]
- 4. This compound | 429-60-7 | Benchchem [benchchem.com]
- 5. Thermal stability of perfluoroalkyl silane self-assembled on a polycrystalline aluminum surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 5 Different Kinds Of Chemical Resistant Coatings Explained | A&A Thermal Spray Coatings [thermalspray.com]
Performance of Trimethoxy(3,3,3-trifluoropropyl)silane Coatings in Corrosive Environments: A Comparative Guide
In the landscape of materials science and engineering, the demand for robust protective coatings against corrosion is ever-present. For researchers, scientists, and professionals in drug development, where equipment integrity and purity of substances are paramount, selecting the optimal coating is a critical decision. This guide provides a detailed comparison of trimethoxy(3,3,3-trifluoropropyl)silane (TFP) coatings with other common anti-corrosion alternatives, supported by experimental data to elucidate their performance in corrosive environments.
TFP is a fluorinated organosilane that forms a self-assembling monolayer on various substrates. The presence of the trifluoropropyl group imparts a low surface energy to the coating, resulting in high hydrophobicity, which is a key attribute for preventing the ingress of water and corrosive agents. This guide will delve into the quantitative performance of TFP and similar fluorinated silane (B1218182) coatings and compare them against other silanes and traditional organic coatings like epoxy and polyurethane.
Comparative Performance Data
The following tables summarize quantitative data from various studies to provide a clear comparison of the corrosion resistance offered by different coatings.
Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Silane Coatings on Aluminum Alloy 2024-t3
| Coating Type | Initial Impedance at low frequency (|Z| at 0.01 Hz) (Ω·cm²) | Impedance after 336h immersion in 3.5% NaCl (Ω·cm²) | Corrosion Current Density (Icorr) (A/cm²) | Reference | | --- | --- | --- | --- | --- | | Uncoated AA2024-t3 | ~1.0 x 10⁴ | Not reported | 1.8 x 10⁻⁶ |[1] | | Non-fluorinated Silane (SHX-80) | 6.8 x 10⁵ | ~1.0 x 10⁵ | 4.5 x 10⁻⁸ |[1] | | Fluorinated Silane (PFDTES*) | 6.8 x 10⁶ | ~6.6 x 10⁵ | 8.9 x 10⁻⁹ |[1] |
*Note: Perfluorodecyltriethoxysilane (PFDTES) is used as a representative for fluorinated silanes like TFP due to the availability of direct comparative data.
Table 2: Immersion Corrosion Test Data for Various Silane Coatings on Aluminum Alloy AA2024-T3 in 3.5 wt. % NaCl Solution
| Coating Type | Corrosion Rate (µm/day) | Reference |
| Uncoated | 0.99 | [2] |
| 3-aminopropyltriethoxysilane (APTES) | ~0.45 | [2] |
| Bis(triethoxysilylpropyl)amine (Bis-silane) | 0.12 | [2] |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FTS) | 0.42 | [2] |
Table 3: Salt Spray (ASTM B117) Test Results for Various Coatings on Aluminum
| Coating Type | Test Duration (hours) | Observations | Reference |
| Powder Coated Aluminum | 3000 | No visible deterioration, slight discoloration on one sample. No creepage or blisters. | [3] |
| Adsil Coated Aluminum | 16,200 | Performing extremely well with minimal signs of corrosion. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the protective properties of coatings.
-
Electrolyte: 3.5 wt.% NaCl solution.
-
Electrode Setup: A three-electrode cell is used, with the coated sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Measurement: A small amplitude sinusoidal voltage (typically 10 mV) is applied across a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often fitted to an equivalent electrical circuit model to extract parameters like coating capacitance (Cc), pore resistance (Rpo), and charge transfer resistance (Rct). Higher Rct and lower Cc values generally indicate better corrosion protection.[1]
Immersion Corrosion Test (based on ASTM G31)
This test determines the corrosion rate by weight loss.
-
Test Solution: 3.5 wt. % NaCl solution or 0.07M oxalic acid.[2]
-
Sample Preparation: Coated and uncoated metal coupons of known surface area and initial weight are used.
-
Procedure: The coupons are immersed in the test solution for a specified period (e.g., 7 days).[2]
-
Evaluation: After immersion, the coupons are cleaned to remove corrosion products, and the final weight is measured. The weight loss is used to calculate the average corrosion rate.[2]
Neutral Salt Spray Test (based on ASTM B117)
This is an accelerated corrosion test to assess the resistance of coatings to a corrosive environment.
-
Apparatus: A closed chamber capable of generating a salt fog.
-
Salt Solution: A 5% solution of sodium chloride in distilled water with a pH between 6.5 and 7.2.[3]
-
Test Conditions: The chamber is maintained at a constant temperature of 35°C.[3]
-
Procedure: The coated samples, often with a deliberate scribe, are placed in the chamber and exposed to the salt fog for a predetermined duration (e.g., 1000, 2000, or more hours).[3]
-
Evaluation: The samples are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe, and rated according to standards like ASTM D1654 and ASTM D714.[3]
Mandatory Visualizations
Experimental Workflow for Corrosion Testing
Caption: Workflow for the preparation, corrosion testing, and analysis of coated samples.
Signaling Pathway of Corrosion Inhibition by a Hydrophobic Coating
Caption: Mechanism of corrosion protection by a hydrophobic silane coating.
Discussion and Comparison with Alternatives
The experimental data indicates that fluorinated silane coatings, represented here by PFDTES, offer significantly enhanced corrosion protection compared to non-fluorinated silanes and uncoated aluminum alloys. The impedance of the fluorinated silane coating is an order of magnitude higher than the non-fluorinated counterpart after initial immersion, and it maintains a higher impedance even after prolonged exposure.[1] This superior performance is attributed to the high hydrophobicity and chemical stability of the fluorinated surface, which acts as a robust barrier to the ingress of corrosive species.
When compared to other silanes in immersion tests, the performance can vary depending on the specific silane and the corrosive medium. For instance, in a sodium chloride solution, a Bis-silane coating showed a very low corrosion rate of 0.12 µm/day, outperforming the fluorinated FTS silane.[2] This highlights that the choice of silane should be tailored to the specific application and expected corrosive environment.
In comparison to traditional organic coatings like epoxy and polyurethane , TFP and other silane coatings offer the advantage of forming very thin, often monolayer, films that chemically bond to the substrate. This can provide excellent adhesion and a very smooth surface finish. Epoxy coatings are known for their excellent chemical resistance and adhesion, forming a thick, hard barrier. However, they can be brittle and susceptible to UV degradation if not properly formulated. Polyurethane coatings offer good flexibility, abrasion resistance, and UV stability.
While direct quantitative comparison from a single study is challenging, the long-term performance of high-quality powder coats and specialized coatings in salt spray tests (thousands of hours) suggests that thick-film organic coatings can provide exceptional barrier protection.[3][4] However, the unique advantage of TFP and other fluorinated silanes lies in their ability to provide significant corrosion resistance at a much lower film thickness, along with their inherent hydrophobicity which can be beneficial for applications requiring water repellency and easy cleaning.
Conclusion
This compound coatings, and fluorinated silanes in general, present a compelling option for corrosion protection, particularly in applications where a thin, hydrophobic, and chemically resistant film is required. The experimental data shows a clear advantage in corrosion resistance for fluorinated silanes over their non-fluorinated counterparts in electrochemical tests. While traditional epoxy and polyurethane coatings can offer excellent long-term barrier protection, the unique properties of TFP make it a strong candidate for specialized applications in research, medical, and other high-technology fields where surface properties and minimal coating thickness are critical. The choice of the optimal coating will ultimately depend on a thorough evaluation of the specific environmental conditions, substrate material, and desired performance characteristics.
References
- 1. The Influence of Adding a Functionalized Fluoroalkyl Silanes (PFDTES) into a Novel Silica-Based Hybrid Coating on Corrosion Protection Performance on an Aluminium 2024-t3 Alloy | MDPI [mdpi.com]
- 2. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 3. nlslighting.com [nlslighting.com]
- 4. mymicroguard.com [mymicroguard.com]
A Comparative Guide to the Long-Term Stability of Trimethoxy(3,3,3-trifluoropropyl)silane Functionalization
For researchers, scientists, and drug development professionals, the durability of surface modifications is critical for the reproducibility and reliability of experimental results. This guide provides an objective comparison of the long-term stability of surfaces functionalized with trimethoxy(3,3,3-trifluoropropyl)silane against two common alternatives: Octadecyltrichlorosilane (OTS) and Perfluorodecyltrichlorosilane (FDTS). The selection of an appropriate surface functionalization agent is crucial for applications ranging from cell culture and biosensors to microfluidics and drug delivery systems.
Comparative Performance Data
The long-term stability of a functionalized surface is dependent on its resistance to hydrolytic, thermal, and chemical degradation. The following tables summarize the performance of this compound and its alternatives based on available experimental data.
Table 1: Hydrolytic Stability
| Silane (B1218182) | Substrate | Test Conditions | Change in Water Contact Angle (WCA) over Time | Source(s) |
| This compound | Silicon Dioxide | Immersion in deionized water at room temperature | Data not readily available in direct comparative studies. Generally expected to have good hydrolytic stability due to the fluorinated group. | |
| Octadecyltrichlorosilane (OTS) | Silicon Dioxide | Immersion in deionized water, ~300-400 hours | Gradual decrease from ~110° to ~88-95° | |
| Perfluorodecyltrichlorosilane (FDTS) | Silicon Dioxide with oxide adhesion layer | Continuous immersion in deionized water for 2 weeks | Excellent stability, minimal change in WCA |
Table 2: Thermal Stability
| Silane | Substrate | Technique | Decomposition Temperature | Source(s) |
| This compound | - | - | Data not readily available in direct comparative studies. The C-F bond suggests high thermal stability. | |
| Octadecyltrichlorosilane (OTS) | SiO₂ | UPS & XPS | Stable up to 573 K (300 °C) with vacuum annealing. | |
| Perfluorooctyltriethoxysilane (PTES) (similar to FDTS) | SiO₂ | UPS & XPS | Starts decomposing between 373 K and 423 K (100 °C and 150 °C). |
Table 3: Chemical Stability
| Silane | Substrate | Chemical Exposure | Observed Effect | Source(s) |
| This compound | - | Strong acids, bases, organic solvents | Expected to have good chemical resistance due to fluorination. | |
| Octadecyltrichlorosilane (OTS) | Silicon Dioxide | Not specified | Generally good resistance to non-polar solvents, but susceptible to degradation by strong acids and bases. | |
| Perfluorodecyltrichlorosilane (FDTS) | Silicon Dioxide with oxide adhesion layer | Various liquids (e.g., 1xPBS/0.5%Triton, Methanol) for 24 hours | Hydrophobic properties remained practically unchanged. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of surface stability. Below are protocols for key experiments cited in this guide.
Protocol 1: Assessment of Hydrolytic Stability via Long-Term Water Immersion
Objective: To evaluate the durability of the silane coating when exposed to an aqueous environment over an extended period.
Materials:
-
Silanized substrates (e.g., silicon wafers, glass slides)
-
Deionized water
-
Beakers or other suitable immersion vessels
-
Contact angle goniometer
Procedure:
-
Measure the initial static water contact angle of the freshly prepared silanized substrates at multiple points to establish a baseline.
-
Immerse the substrates in beakers containing deionized water at a controlled room temperature.
-
At predetermined time intervals (e.g., 1, 6, 24, 48, 100, 200, 400 hours), remove a substrate from the water.
-
Gently dry the substrate with a stream of inert gas (e.g., nitrogen).
-
Measure the water contact angle at multiple points on the dried substrate.
-
Plot the change in contact angle as a function of immersion time to assess the rate of degradation of the hydrophobic layer.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the silane coating begins to decompose.
Materials:
-
Silanized substrate (or powdered silane)
-
Thermogravimetric analyzer (TGA)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Place a small, precisely weighed sample of the silanized material into the TGA sample pan.
-
Heat the sample under a controlled flow of inert gas.
-
Increase the temperature at a constant rate (e.g., 10 °C/min).
-
The TGA will continuously measure the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition of the silane layer.
Protocol 3: Surface Characterization with X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the functionalized surface before and after stability testing.
Materials:
-
Silanized substrates (before and after aging)
-
X-ray photoelectron spectrometer
Procedure:
-
Mount the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the sample surface with a focused X-ray beam.
-
Detect and analyze the kinetic energy of the emitted photoelectrons.
-
The resulting spectrum provides information on the elemental composition of the surface.
-
High-resolution scans of specific elemental peaks (e.g., C 1s, Si 2p, F 1s, O 1s) can reveal changes in chemical bonding, indicating degradation of the silane layer.
Visualizing Experimental Workflows and Concepts
To better understand the processes involved in surface functionalization and stability testing, the following diagrams are provided.
Caption: Workflow for assessing the long-term stability of silane functionalizations.
Caption: General mechanism of surface functionalization with alkoxysilanes.
Application in Drug Development: Cell-Based Assays
In drug development, particularly in high-throughput screening (HTS), the surface properties of microplates and biosensors are critical for reliable cell-based assays and biomolecule interaction studies. Hydrophobic coatings are often employed to prevent non-specific binding of proteins and cells, and to control cell adhesion and morphology. The long-term stability of these coatings is essential to ensure consistent results across numerous experiments and over the lifetime of the screening platform.
A stable hydrophobic surface, such as one functionalized with a fluorinated silane, can prevent the uncontrolled spreading of cells and ensure the formation of uniform cell monolayers or spheroids, which is crucial for accurate imaging and analysis in drug screening. Degradation of the coating could lead to changes in cell behavior and, consequently, to unreliable data on drug efficacy and toxicity.
Caption: Workflow for a cell-based assay using a functionalized microplate.
A Researcher's Guide to Quantitative Analysis of Silane Coverage on Substrates
For researchers, scientists, and drug development professionals, the precise quantification of silane (B1218182) molecules on a substrate is paramount. The density and uniformity of silane coverage directly influence critical surface properties, including biocompatibility, drug-eluting characteristics, and the success of subsequent bioconjugation strategies. This guide offers an objective comparison of key analytical techniques for quantifying silane surface coverage, complete with experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.
The functionalization of surfaces with silanes is a fundamental technique for tailoring the interface between inorganic substrates and organic or biological systems. Achieving a well-defined and reproducible silane layer is often the cornerstone of developing high-performance biomaterials, biosensors, and drug delivery platforms. Consequently, the ability to accurately quantify the amount and distribution of silane on a surface is not just a matter of characterization but a critical component of quality control and device optimization.
This guide provides a comparative overview of the most common techniques employed for the quantitative analysis of silane coverage. We will delve into the principles of each method, present their typical quantitative outputs, and discuss their respective advantages and limitations.
Comparison of Analytical Techniques
A variety of analytical methods are available for the characterization of silane layers, each providing unique insights into the modified surface. The choice of technique is typically dictated by the specific information required, such as elemental composition, layer thickness, surface morphology, or the absolute number of molecules per unit area.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the most common analytical techniques used to analyze silane surface coverage.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness | Atomic concentration (at%), Areic density (~3 molecules/nm²)[1][2], Layer thickness (0.5-5.0 nm)[3] | No | High surface sensitivity, provides chemical bonding information. | Requires high vacuum, may require standards for absolute quantification. |
| Total Reflection X-ray Fluorescence (TXRF) | Absolute elemental mass per unit area | Areic density (2-4 molecules/nm²)[4][5] | No | Provides absolute and traceable quantification without reference materials.[4] | Requires a synchrotron source for light elements like nitrogen. |
| Spectroscopic Ellipsometry | Film thickness and refractive index | Layer thickness (sub-nm to microns)[6] | No | Non-destructive, fast, and highly sensitive to thickness changes. | Indirect measurement, requires optical modeling and assumptions about the film's refractive index. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Surface roughness (Sa, Sq), Layer thickness via scratch tests (nm)[3][6] | No | High-resolution imaging of surface morphology, can probe mechanical properties. | Can be susceptible to artifacts, tip-sample interactions can sometimes damage soft layers. |
| Contact Angle Goniometry | Surface wettability and surface free energy | Contact angle (degrees), Surface free energy (mN/m)[6] | No | Simple, rapid, and cost-effective for assessing changes in surface chemistry. | Indirect measure of coverage, sensitive to surface contamination and roughness. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Elemental and molecular composition of the outermost surface | Relative ion intensities, chemical mapping.[7][8] | Yes (Static SIMS is minimally destructive) | Extremely high surface sensitivity (top 1-2 nm), provides detailed molecular information.[7][8] | Quantification can be challenging due to matrix effects, often provides relative information. |
| Fluorescence-Based Methods | Density of specific functional groups | Relative fluorescence intensity, can be calibrated for quantitative density.[9][10] | No | High sensitivity and specificity to labeled functional groups. | Requires a fluorescent label, potential for quenching at high densities, indirect measurement. |
Experimental Workflows and Logical Relationships
Figure 1. General experimental workflow for silane surface quantification.
The choice of the most appropriate analytical technique depends on the specific research question. The following flowchart can guide researchers in selecting a suitable method.
Figure 2. Decision tree for selecting a silane quantification technique.
Detailed Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the silanized surface.
Materials and Equipment:
-
XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source
-
Ultra-high vacuum (UHV) chamber
-
Sample holder
-
Tweezers
-
Solvents for cleaning (e.g., acetone, isopropanol, deionized water)
Protocol:
-
Sample Preparation:
-
Clean the substrate to remove any organic contaminants. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
For silicon-based substrates, a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or UV/ozone treatment can be used to generate a hydroxylated surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Perform the silanization reaction according to your specific protocol (e.g., solution deposition or vapor deposition).[5]
-
Rinse the silanized substrate with the appropriate solvent to remove any unbound silane molecules and dry with a stream of inert gas (e.g., nitrogen).
-
-
XPS Analysis:
-
Mount the sample on the XPS sample holder.
-
Introduce the sample into the UHV analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s for aminosilanes).
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and areas of the different chemical states.
-
Calculate the atomic concentrations of the elements using the peak areas and the appropriate relative sensitivity factors (RSFs).
-
The thickness of the silane layer can be estimated from the attenuation of the substrate signal (e.g., Si 2p from the silicon wafer).[3]
-
Spectroscopic Ellipsometry
Objective: To measure the thickness of the silane layer.
Materials and Equipment:
-
Spectroscopic ellipsometer
-
Sample stage
-
Modeling software
Protocol:
-
Sample Preparation: Prepare the silanized substrate as described for XPS. A reflective substrate like a silicon wafer is ideal.
-
Ellipsometry Measurement:
-
Place the bare (unsilanized) substrate on the sample stage and align it.
-
Measure the ellipsometric parameters (Ψ and Δ) over a range of wavelengths and angles of incidence.
-
Place the silanized substrate on the stage and repeat the measurement.
-
-
Data Analysis:
-
Develop an optical model for the bare substrate (e.g., a silicon substrate with a native oxide layer).
-
Add a layer to the model representing the silane film. Assume a refractive index for the silane (a typical value is around 1.45).[7]
-
Fit the model to the experimental data for the silanized sample by varying the thickness of the silane layer until the calculated Ψ and Δ values match the measured values.
-
Contact Angle Goniometry
Objective: To assess the surface wettability as an indicator of silane coverage.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle
-
Probe liquid (typically deionized water)
Protocol:
-
Sample Preparation: Place the silanized substrate on the goniometer stage.
-
Measurement:
-
Dispense a small droplet (e.g., 2-5 µL) of the probe liquid onto the surface.
-
Capture a high-resolution image of the droplet.
-
Use the software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Perform measurements at multiple locations on the surface to assess uniformity.
-
-
Data Analysis:
-
A high contact angle with water (typically >90°) indicates a hydrophobic surface, which is often characteristic of a well-formed silane layer with non-polar functional groups.
-
Changes in contact angle compared to the bare substrate indicate successful surface modification.
-
Atomic Force Microscopy (AFM)
Objective: To visualize the surface topography and measure the thickness of the silane layer.
Materials and Equipment:
-
Atomic Force Microscope
-
Sharp AFM tips (e.g., silicon nitride)
-
Sample pucks
Protocol:
-
Sample Preparation: Mount the silanized substrate on an AFM puck.
-
Imaging:
-
Engage the AFM tip with the surface in a non-contact or tapping mode to minimize sample damage.
-
Scan the surface to obtain a topographic image. Look for features such as islands or a uniform layer.
-
-
Thickness Measurement (Scratch Method):
-
Carefully use the AFM tip in contact mode with a high force to scratch away a portion of the silane layer, exposing the underlying substrate.
-
Image the scratched area in tapping mode.
-
Measure the height difference between the intact silane layer and the exposed substrate to determine the layer thickness.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Objective: To obtain detailed elemental and molecular information from the outermost surface.
Materials and Equipment:
-
ToF-SIMS instrument
-
Primary ion source (e.g., Bi₃⁺)
-
UHV chamber
Protocol:
-
Sample Preparation: Mount the silanized substrate on a sample holder.
-
ToF-SIMS Analysis:
-
Introduce the sample into the UHV analysis chamber.
-
Bombard the surface with a pulsed primary ion beam.
-
Detect the secondary ions that are ejected from the surface.
-
Acquire mass spectra to identify the elemental and molecular fragments present.
-
The instrument can also be used to create chemical maps of the surface by rastering the primary ion beam.
-
-
Data Analysis:
-
Identify characteristic peaks corresponding to the silane molecule and the substrate.
-
The relative intensities of these peaks can be used to infer the degree of surface coverage.
-
Fluorescence-Based Methods
Objective: To quantify the density of specific functional groups on the surface.
Materials and Equipment:
-
Fluorescence microscope or plate reader
-
Fluorescent dye with a reactive group that specifically binds to the silane's functional group (e.g., an NHS-ester dye for aminosilanes)
-
Buffers and solvents
Protocol:
-
Labeling:
-
Incubate the silanized substrate with a solution of the fluorescent dye.
-
Allow the reaction to proceed for a sufficient time to ensure complete labeling of the surface functional groups.
-
Thoroughly rinse the substrate to remove any unbound dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the surface using a microscope or plate reader.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the number of fluorescent molecules on the surface, which in turn corresponds to the density of the silane's functional groups.
-
For quantitative analysis, a calibration curve can be generated using standards with known surface densities of the fluorophore.
-
By carefully selecting and implementing the appropriate analytical techniques, researchers can gain a comprehensive understanding of the quantitative aspects of silane coverage on their substrates, leading to more robust and reproducible surface modifications for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Ultra-Structural Surface Characteristics of Dental Silane Monolayers [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Trimethoxy(3,3,3-trifluoropropyl)silane: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Trimethoxy(3,3,3-trifluoropropyl)silane are critical to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing safe operational practices and compliance with regulatory standards. Adherence to these guidelines is paramount due to the chemical's hazardous properties, including flammability and its potential to cause irritation to the eyes, skin, and respiratory system.[1] Furthermore, this compound is harmful to aquatic organisms.[1]
Key Safety and Handling Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal planning. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 429-60-7 | [1][2][3] |
| Molecular Formula | C6H13F3O3Si | [3] |
| Molecular Weight | 218.25 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.142 g/mL at 20 °C | [3] |
| Boiling Point | 144 °C | [3] |
| Flash Point | 38 °C (100.4 °F) - closed cup | [3] |
| UN Number | 1993 | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal and spill cleanup, all personnel must use appropriate Personal Protective Equipment (PPE) to prevent exposure.[1][4]
Recommended PPE includes:
-
Eye Protection: Eyeshields or a face shield.[3]
-
Hand Protection: Chemical-impermeable gloves.[4]
-
Skin Protection: Protective clothing to avoid skin contact.[2][4]
-
Respiratory Protection: Use in a well-ventilated area is crucial.[2][4] If inhalation risk is high, a suitable respirator (e.g., type ABEK (EN14387) respirator filter) should be worn.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further hazards.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area and move upwind.[1][4]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2][4] Use only non-sparking tools and explosion-proof equipment during cleanup.[2][4][5]
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash.[5] Do not use water or wet methods for cleanup. [5]
-
Collect the Waste: Carefully collect the absorbed material and place it into suitable, closed, and properly labeled containers for disposal.[2][5]
-
Ventilate and Decontaminate: After the spill has been cleaned up, ventilate the area thoroughly.[5] Wash the area to ensure it is fully decontaminated.[5]
Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted in strict accordance with local, state, and federal regulations.[1] It is imperative to consult with a licensed waste management authority to ensure full compliance.[1]
General Disposal Guidelines:
-
Unused or Uncontaminated Material: If the material is unused and uncontaminated, recycling or reclamation may be possible through filtration or distillation.[1] Consult the manufacturer for recycling options.[1]
-
Contaminated Material and Spill Residue: Contaminated material should be disposed of as hazardous waste.[1] The recommended disposal methods are:
-
Container Disposal: Empty containers must be handled with care. They can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4] Alternatively, to prevent reuse, the container can be punctured and then disposed of in a sanitary landfill.[4]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Trimethoxy(3,3,3-trifluoropropyl)silane
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Trimethoxy(3,3,3-trifluoropropyl)silane, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3,3,3-Trifluoropropyl-trimethoxysilane, 1,1,1-Trifluoro-3-(trimethoxysilyl)propane[1][2]
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][5] Accidental ingestion may be damaging to health, and the substance is harmful to aquatic organisms.[3] Upon contact with moisture, it can hydrolyze to produce methanol, which has its own associated health risks.[3]
Hazard Summary:
| Hazard Statement | GHS Classification | Precautionary Action |
|---|---|---|
| Flammable liquid and vapor[1][5] | Flammable Liquid Category 3 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][5][6] |
| Causes skin irritation[1][2][5] | Skin Irritation Category 2 | Wear protective gloves. If skin irritation occurs, get medical advice/attention.[1][2][5] |
| Causes serious eye irritation[1][2][5] | Eye Irritation Category 2A | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1][2][5] |
| May cause respiratory irritation | STOT SE Category 3 | Avoid breathing vapors/spray. Use only outdoors or in a well-ventilated area.[6][7] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Indirect-vent, impact and splash-resistant goggles. A face shield should be worn along with goggles.[8] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Regularly replace gloves to prevent permeation.[8][9] | Prevents skin contact, which can cause irritation and potential absorption.[3] |
| Body Protection | Protective clothing, such as a lab coat or chemical-resistant suit.[6][8] | Protects against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[8] | Protects against inhalation of vapors, which can cause respiratory irritation. |
| Footwear | Closed-toe, chemical-resistant safety footwear.[9] | Protects feet from spills and potential hazards in the laboratory environment. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
Workflow for Handling this compound:
Experimental Protocol:
-
Preparation:
-
Handling and Use:
-
Post-Handling:
Emergency and Disposal Plan
Immediate and appropriate response to emergencies is crucial.
Emergency Procedures:
| Situation | Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][5][7][8] Seek medical attention if irritation persists.[1][2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][7][8] Remove contact lenses if present and easy to do.[1][2][5] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[6][7] If not breathing, give artificial respiration.[7] Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Seek immediate medical attention. |
| Spill or Leak | Evacuate personnel from the area.[3][8] Remove all sources of ignition.[3][7][8] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[8] Do NOT use water.[8] Collect the absorbed material into a covered container for disposal.[8] Ventilate the area after clean-up is complete.[8] |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1][5] Water spray may be used to keep fire-exposed containers cool.[8] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][7][8] |
Disposal Plan:
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[8]
-
Disposal Procedure:
References
- 1. This compound | 429-60-7 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 429-60-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 5G | Labscoop [labscoop.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
